2-Methyl-4-tert-octylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66444. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11-9-12(7-8-13(11)16)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCNMUCTREDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062273 | |
| Record name | 4-tert-Octyl-o-cresol (kent to verify) | |
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Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-84-3 | |
| Record name | 2-Methyl-4-tert-octylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-4-tert-octylphenol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Octyl-o-cresol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66444 | |
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| Record name | Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Octyl-o-cresol (kent to verify) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,3,3-tetramethylbutyl)-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.033 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-TERT-OCTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X7WG8GU66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol: Properties, Structure, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4-tert-octylphenol (CAS No. 2219-84-3), a substituted alkylphenol of significant interest in chemical synthesis and material science. As a member of the hindered phenol family, its unique structural characteristics—a methyl group ortho to the hydroxyl function and a bulky tert-octyl group in the para position—confer specific properties relevant to its application as a chemical intermediate, antioxidant, and stabilizer. This document details its chemical identity, physicochemical properties, spectroscopic signature, a validated laboratory-scale synthesis protocol, and critical safety information. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Introduction to this compound
Alkylphenols are a broad class of organic compounds derived from phenol, characterized by the substitution of one or more hydrogen atoms on the aromatic ring with alkyl groups. The nature, size, and position of these alkyl substituents profoundly influence the molecule's physical properties, reactivity, and industrial utility. This compound, also known as 4-tert-Octyl-o-cresol, is a distinct isomer within this family.
Unlike the more commonly referenced 4-tert-octylphenol, the presence of a methyl group at the ortho-position sterically hinders the phenolic hydroxyl group. This "hindered phenol" motif is a cornerstone of antioxidant chemistry, as it allows the molecule to act as a radical scavenger while diminishing undesirable side reactions. This guide synthesizes available data to provide a holistic view of its chemical nature, from fundamental properties to practical synthesis and handling.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is foundational to all scientific work. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |
| CAS Number | 2219-84-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₄O | [1][3] |
| Molecular Weight | 220.35 g/mol | [1][3] |
| Synonyms | 4-tert-Octyl-o-cresol; Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | [1][3][5] |
| InChIKey | DYKCNMUCTREDMF-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O | [1] |
The structure consists of a phenol core with two key substituents:
-
A Methyl Group (-CH₃): Located at the C2 position (ortho to the -OH group).
-
A tert-Octyl Group (-C(CH₃)₂CH₂C(CH₃)₃): This highly branched, bulky alkyl group is at the C4 position (para to the -OH group). Its formal name is 1,1,3,3-tetramethylbutyl.
This specific arrangement dictates the molecule's steric and electronic properties, influencing its reactivity in polymerization, its efficacy as an antioxidant, and its interaction with biological systems.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. Note that some values are predicted via computational models due to a lack of extensive experimental data in publicly available literature.
| Property | Value | Notes / Source(s) |
| Boiling Point | 304.8 ± 11.0 °C | Predicted value.[5] |
| Density | 0.930 ± 0.06 g/cm³ | Predicted value.[5] |
| pKa | 10.54 ± 0.20 | Predicted value; reflects the acidity of the phenolic proton.[5] |
| LogP (XLogP3) | 5.3 | Indicates high lipophilicity and low water solubility.[1] |
| Hydrogen Bond Donor Count | 1 | From the hydroxyl group.[6] |
| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl oxygen.[6] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
The high LogP value confirms that the molecule is highly nonpolar, driven by the large tert-octyl and methyl groups, and will exhibit poor solubility in water but good solubility in nonpolar organic solvents like isooctane, toluene, and ethers.[2]
Synthesis and Manufacturing
The primary industrial route to synthesizing alkylated phenols is the Friedel-Crafts alkylation. For this compound, this involves the acid-catalyzed reaction of o-cresol (2-methylphenol) with an 8-carbon branched alkene, typically diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
Reaction Mechanism:
-
Carbocation Formation: The acid catalyst (e.g., H₂SO₄, or a solid acid like an acidic molecular sieve) protonates the diisobutylene, forming a stable tertiary carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich o-cresol ring acts as a nucleophile, attacking the carbocation. The hydroxyl and methyl groups are ortho-, para-directing. Since the bulky carbocation is sterically hindered, it preferentially adds to the less hindered para position relative to the hydroxyl group.
-
Deprotonation: A base (e.g., HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.
Laboratory Scale Synthesis Protocol
This protocol is adapted from established methods for phenol alkylation, emphasizing safety and yield.[7][8] The use of a solid acid catalyst like HAlMCM-41 or Amberlyst-15 is preferred over sulfuric acid to simplify workup and reduce corrosive waste.
Materials:
-
o-Cresol (99%)
-
Diisobutylene (98%)
-
Amberlyst-15 ion-exchange resin (catalyst)
-
Toluene (anhydrous)
-
Sodium hydroxide solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation (The "Why"): The Amberlyst-15 catalyst must be completely dry to be effective. It is pre-activated by washing with toluene and drying under vacuum at 80°C for 4 hours. This ensures that water does not compete with the alkene for catalytic sites.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add o-cresol (10.8 g, 0.1 mol) and activated Amberlyst-15 (2.5 g).
-
Solvent Addition: Add 100 mL of anhydrous toluene. The solvent helps to control the reaction temperature and viscosity.
-
Reactant Addition: Heat the mixture to 90°C with stirring. Slowly add diisobutylene (13.5 g, 0.12 mol) dropwise over 30 minutes. A slight molar excess of the alkene is used to ensure complete conversion of the o-cresol.
-
Reaction Monitoring: Maintain the reaction at 90°C for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the o-cresol spot/peak.
-
Workup - Catalyst Removal (The "Why"): Cool the reaction mixture to room temperature. Filter the mixture to remove the solid Amberlyst-15 catalyst. This is a major advantage over liquid acids, which require a neutralization and extraction quench. The catalyst can potentially be regenerated and reused.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted acidic o-cresol. Subsequently, wash with brine (1 x 50 mL) to remove residual aqueous base and reduce the solubility of organic material in the aqueous phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the laboratory synthesis of this compound.
Spectroscopic and Analytical Characterization
While a comprehensive public database of spectra for this specific isomer is limited, its structure allows for accurate prediction of its spectroscopic features.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 220. A prominent peak would be expected at m/z = 163, corresponding to the loss of a tert-butyl group (C₄H₉•, 57 Da) via benzylic cleavage. Another significant fragment would appear at m/z = 149, resulting from the cleavage of the C-C bond between the quaternary carbon and the methylene bridge. A mass spectrum identified as "2-methyl-para-tert-octylphenol" confirms these fragmentation patterns.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Aliphatic C-H stretching from the methyl and tert-octyl groups would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). Aromatic C-H stretching would be seen just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would produce peaks in the 1500-1600 cm⁻¹ region.
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is predicted to show:
-
A singlet for the phenolic OH proton (typically ~4.5-5.5 ppm).
-
A singlet for the ortho-CH₃ group (~2.2 ppm).
-
Three distinct signals for the aromatic protons on the trisubstituted ring (~6.6-7.1 ppm).
-
A singlet for the CH₂ group in the tert-octyl chain (~1.7 ppm).
-
A singlet for the six protons of the two C(CH₃)₂ methyl groups attached to the ring (~1.3 ppm).
-
A singlet for the nine protons of the terminal C(CH₃)₃ group (~0.7 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 15 distinct signals, corresponding to each unique carbon atom in the asymmetric structure.
Applications and Industrial Relevance
While specific, large-scale applications for this compound are not as widely documented as for its 4-tert-octylphenol isomer, its structural features point to several high-value uses:
-
Antioxidants and Stabilizers: As a hindered phenol, it is an excellent candidate for use as an antioxidant in polymers (e.g., plastics, rubber) and oils. The bulky tert-octyl group enhances its solubility in hydrocarbon matrices and lowers its volatility.
-
Intermediate for Resins: Like other alkylphenols, it can be used as a monomer in the production of phenol-formaldehyde resins.[8][10] These resins are used in tires, insulation varnishes, and printing inks.[8] The specific substitution pattern would modify the cross-linking density and final properties of the polymer.
-
Surfactant Precursor: While less common due to environmental concerns about alkylphenol ethoxylates, it could theoretically be ethoxylated to produce non-ionic surfactants.
-
Antimicrobial Activity: It has been noted for its potential antibacterial activity, a property common to many phenolic compounds.[4]
Safety, Handling, and Toxicology
Proper handling of this compound is essential due to its hazardous properties.
GHS Hazard Classification: [1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
H413: May cause long-lasting harmful effects to aquatic life.
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases.[11]
-
Spills: In case of a spill, avoid generating dust. Collect the material using non-sparking tools and place it in a suitable container for disposal.[12]
Toxicological Profile: The primary hazards are severe irritation to the skin, eyes, and respiratory system.[1] Of significant concern for the entire octylphenol class is their potential as endocrine-disrupting compounds (EDCs). The related 4-tert-octylphenol is identified as having endocrine-disrupting properties, primarily by acting as a xenoestrogen.[13] This property, combined with its high aquatic toxicity, necessitates strict controls on environmental release.
Conclusion
This compound is a sterically hindered alkylphenol with a well-defined structure and predictable chemical properties. Its synthesis via Friedel-Crafts alkylation of o-cresol is a standard and scalable process. While not as commercially prominent as some isomers, its structure makes it a valuable intermediate for developing specialized antioxidants, resins, and other performance chemicals. Researchers and developers must, however, remain vigilant regarding its significant handling hazards and the environmental concerns associated with the broader octylphenol family.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75206, this compound. PubChem. Retrieved from [Link]
-
ESSLAB (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521263, 4-Methyl-2-t-octylphenol. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). 4-Methyl-2-tert-octylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
SI Group (2009). para-tertiary-octylphenol (cas # 140-66-9) Safety Data Sheet. Retrieved from [Link]
- Google Patents (2006). CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method.
-
Loba Chemie (n.d.). 4-tert-OCTYLPHENOL FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
- Google Patents (2017). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
-
Wikipedia (n.d.). 4-tert-Octylphenol. Retrieved from [Link]
-
Ďurišová, S., Ondrušová, D., Pajtášová, M., & Šulcová, J. (2020). Mass spectrum of 2-methyl-para-tert-octylphenol. ResearchGate. Retrieved from [Link]
-
The Good Scents Company (n.d.). 4-(tert-octyl) phenol. Retrieved from [Link]
-
Australian Government Department of Health (2018). Octylphenols: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8814, 4-tert-Octylphenol. PubChem. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (1994). SIDS Initial Assessment Report for Phenol, 4-(1,1,3,3-tetramethylbutyl)-. Retrieved from [Link]
-
Loba Chemie (n.d.). 4-tert-OCTYLPHENOL For Synthesis. Retrieved from [Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esslabshop.com [esslabshop.com]
- 3. Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]
- 4. This compound | 2219-84-3 [chemicalbook.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 4-Methyl-2-t-octylphenol | C15H24O | CID 521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method - Google Patents [patents.google.com]
- 8. 4-tert-Octylphenol – Wikipedia [de.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. lobachemie.com [lobachemie.com]
2-Methyl-4-tert-octylphenol CAS number 2219-84-3
An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol (CAS 2219-84-3)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 2219-84-3), a sterically hindered phenolic compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, plausible synthesis routes, and mechanisms of action. The guide details its primary applications as a high-performance antioxidant, outlines robust analytical methodologies for its quantification, and discusses its toxicological profile and environmental considerations, often in the context of its well-studied isomers. This document serves as a foundational resource, integrating established data with expert analysis to support advanced research and application.
Core Chemical Identity and Nomenclature
This compound is a substituted phenolic compound characterized by a methyl group ortho to the hydroxyl function and a bulky tert-octyl group in the para position. This specific arrangement is crucial to its function, particularly its role as a sterically hindered antioxidant.
-
IUPAC Name: 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol[1][2]
-
Synonyms: 4-tert-Octyl-o-cresol, 4-(1,1,3,3-Tetramethylbutyl)-o-cresol, 2-Methyl-4-(1,1,3,3-tetramethylbutyl)phenol[1][2][4]
The structure consists of a phenol ring substituted at position 2 with a methyl group (-CH₃) and at position 4 with a 1,1,3,3-tetramethylbutyl group, commonly known as the tert-octyl group.
Caption: Chemical structure of this compound.
Physicochemical Properties
The compound is typically a solid at ambient temperature with solubility in organic solvents.[3] Its high molecular weight and alkyl substitution contribute to low water solubility and a high octanol-water partition coefficient, indicating a lipophilic nature.
| Property | Value | Unit | Source |
| Molecular Weight | 220.35 | g/mol | [1][4] |
| Boiling Point (Predicted) | 304.8 ± 11.0 | °C | [5] |
| Density (Predicted) | 0.930 ± 0.06 | g/cm³ | |
| pKa (Predicted) | 10.54 ± 0.20 | [6] | |
| LogP (Octanol/Water) | 4.414 - 5.3 | [1][2][4] | |
| Water Solubility (LogS) | -4.24 (log(mol/L)) | [4] |
Synthesis and Manufacturing Insights
While specific industrial synthesis routes for this compound are proprietary, the structure strongly suggests its production via Friedel-Crafts alkylation . This classic electrophilic aromatic substitution is a cornerstone of industrial organic chemistry for attaching alkyl groups to aromatic rings.[7][8]
The most plausible pathway involves the reaction of o-cresol (2-methylphenol) with an isomer of octene, most commonly diisobutylene , in the presence of an acid catalyst.
Caption: Plausible synthesis workflow for this compound.
Causality of Experimental Choices:
-
Substrate Selection: o-Cresol is the logical starting material to provide the required methyl and hydroxyl groups in the correct ortho relationship.
-
Alkylation Agent: Diisobutylene is a readily available industrial feedstock and serves as the source for the tert-octyl group.
-
Catalyst: A strong acid catalyst (either a Lewis acid like AlCl₃ or a Brønsted acid like sulfuric acid) is required to protonate the alkene, generating the tert-octyl carbocation electrophile necessary for the substitution reaction.[7][9] Modern, greener processes may utilize solid acid catalysts to simplify catalyst removal and reduce waste.[10]
-
Regioselectivity: The hydroxyl group is a strongly activating, ortho-para directing group. The methyl group is weakly activating and also ortho-para directing. The bulky tert-octyl electrophile will preferentially add to the para position relative to the hydroxyl group due to reduced steric hindrance compared to the occupied ortho positions.
Core Mechanism of Action: Hindered Phenolic Antioxidant
The primary industrial application of this compound is as an antioxidant, particularly in polymers (plastics, rubber) and lubricants.[3] Its efficacy stems from its identity as a sterically hindered phenol .
The mechanism involves scavenging chain-propagating free radicals (R• or ROO•), which are responsible for the oxidative degradation of materials. The phenolic proton is readily donated to a free radical, neutralizing it and thereby terminating the degradation chain reaction.
Caption: Free radical scavenging mechanism of a hindered phenolic antioxidant.
Expert Insights on Structural Function:
-
The Phenolic Hydroxyl (-OH): This group is the active site, providing the labile hydrogen atom for radical scavenging.
-
Steric Hindrance: The bulky tert-octyl group para to the hydroxyl group and the methyl group in the ortho position provide significant steric hindrance around the phenolic oxygen. This is critical for two reasons:
-
Stabilization: It stabilizes the resulting phenoxy radical (Ar-O•), preventing it from initiating new degradation chains. The bulky groups make it difficult for the radical center on the oxygen to physically reach and react with other molecules.
-
Durability: It enhances the compound's thermal stability and reduces its volatility, allowing it to function effectively at the high temperatures often encountered during polymer processing and in lubricant applications.[3]
-
Analytical Methodologies
The quantification of this compound, like other alkylphenols, is typically achieved using chromatographic techniques coupled with sensitive detectors. The choice of method depends on the sample matrix and required detection limits.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for analyzing alkylphenols in various matrices.[1][4]
-
Principle: Separation is based on the compound's partitioning between a stationary phase (commonly C18) and a liquid mobile phase.
-
Stationary Phase: A reversed-phase C18 column is typically used, where the nonpolar alkylphenol has a strong affinity for the stationary phase.[1][11]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for elution.
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique, ideal for identifying and quantifying trace levels of the compound.[5][13][14]
-
Principle: The volatile (or derivatized) compound is separated in a gas chromatograph and then fragmented and detected by a mass spectrometer.
-
Sample Preparation: Often requires an extraction step (e.g., solid-phase extraction) from the matrix, followed by derivatization (e.g., acetylation) to increase volatility and improve chromatographic performance.[14]
-
Detection: The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for unambiguous identification.[2][15] For quantification, selected ion monitoring (SIM) is used to enhance sensitivity.[14]
Experimental Protocol: Quantification in a Polymer Matrix by GC-MS
This protocol provides a self-validating system for the determination of this compound in a polymer sample such as polyethylene or polypropylene.
1. Objective: To quantify the concentration of this compound in a polymer sample.
2. Materials & Reagents:
-
Polymer sample
-
This compound certified reference standard
-
Internal Standard (e.g., 4-tert-butylphenol-d13 or a similar deuterated phenol)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, high purity
-
2 mL GC vials with septa
3. Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Analytical balance
-
Sonicator bath
-
Syringe filters (0.22 µm, PTFE)
4. Procedure: a. Standard Preparation: i. Prepare a 1000 µg/mL primary stock solution of this compound in DCM. ii. Prepare a 100 µg/mL internal standard (IS) stock solution in DCM. iii. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the primary stock. Spike each calibration standard with the IS to a final concentration of 1 µg/mL.
5. Data Analysis & Validation:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Calculate the concentration of this compound in the polymer sample using the regression equation from the calibration curve.
-
System Validation: The protocol's integrity is validated by the consistent recovery of the internal standard across all samples and standards, ensuring that variations in extraction efficiency or injection volume are normalized.
Toxicology and Safety Profile
The safety profile of this compound is informed by GHS classifications and data from closely related alkylphenols.
GHS Hazard Classification
According to aggregated notifications, the compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| STOT Single Exposure | 3 | H335: May cause respiratory irritation |
| Aquatic Hazard (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |
| (Source: European Chemicals Agency (ECHA) C&L Inventory)[1][6] |
Handling Precautions:
-
Avoid all personal contact, including inhalation.
-
Wear protective clothing, gloves, and safety glasses with a face shield.
-
Handle in a well-ventilated area or under a fume hood.
-
Prevent release to the environment.
Insights from Isomer Toxicology (4-tert-octylphenol)
Much of the toxicological research in this chemical class has focused on the isomer 4-tert-octylphenol (CAS 140-66-9) , which is recognized as an endocrine-disrupting chemical (EDC).[16][17][18]
-
Mechanism of Endocrine Disruption: 4-tert-octylphenol can mimic the natural hormone 17-β-estradiol, allowing it to bind to estrogen receptors and trigger estrogenic effects.[14][16] This can interfere with reproductive health and development in animal models.[13][18][19]
-
Relevance to this compound: While the 2-methyl isomer is not as extensively studied for endocrine activity, its structural similarity warrants a cautious approach. The presence of the methyl group ortho to the hydroxyl may alter its binding affinity to estrogen receptors compared to the 4-tert isomer. Further research is needed to delineate the specific endocrine-disrupting potential of this compound.
Environmental Fate and Ecotoxicology
Alkylphenolic compounds are considered environmental contaminants due to their widespread use and potential for persistence.
-
Persistence: this compound is not readily biodegradable. Its entry into the environment is primarily through industrial discharge and the degradation of downstream products like alkylphenol ethoxylates.[14]
-
Bioaccumulation: With a high log Kow, the compound has a moderate potential to bioaccumulate in the fatty tissues of aquatic organisms.[10]
-
Aquatic Toxicity: As indicated by its GHS classification, the compound may cause long-lasting harmful effects to aquatic life. Its isomer, 4-tert-octylphenol, is known to be very toxic to aquatic organisms.[14]
Conclusion and Future Research Directions
This compound (CAS 2219-84-3) is a high-performance antioxidant whose function is dictated by its sterically hindered phenolic structure. Its primary role in preventing oxidative degradation in materials is well-understood. Plausible synthesis is achieved via Friedel-Crafts alkylation, and robust analytical methods like GC-MS and HPLC exist for its quantification.
While its acute hazards are documented, a significant data gap exists regarding its specific endocrine-disrupting potential compared to its extensively studied 4-tert isomer. Future research should focus on:
-
Comparative Endocrine Activity: In-vitro and in-vivo assays to determine the estrogen receptor binding affinity and estrogenic/anti-androgenic activity of the 2-methyl isomer.
-
Metabolic Fate: Studies to understand its metabolic pathways and the potential for its metabolites to be more or less toxic than the parent compound.
-
Advanced Material Applications: Exploration of its use in novel polymer composites or as a stabilizer in drug formulations where oxidative degradation is a concern.
This guide provides a solid technical foundation for professionals working with this compound, highlighting both its utility and the areas where further scientific inquiry is essential for a complete risk-benefit assessment.
References
-
Chemical Properties of Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- (CAS 2219-84-3). Cheméo. [Link]
-
This compound | C15H24O | CID 75206. PubChem, National Center for Biotechnology Information. [Link]
-
China Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- manufacturer | 4-tert-Octyl-o-cresol supplier. Blossom Trading. [Link]
-
This compound | C15H24O | CID 75206 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]
- CN101591224A - A kind of method for preparing 2-tert-butyl-4-methylphenol.
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]
-
Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. MDPI. [Link]
-
Friedel-Crafts Alkylation. Beyond Benign. [Link]
-
Determination of p-tert-Octylphenol in Blood and Tissues by Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. [Link]
-
4-tert-Octylphenol | C14H22O | CID 8814. PubChem, National Center for Biotechnology Information. [Link]
-
Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. PMC, National Institutes of Health. [Link]
-
Friedel-Crafts Alkylation. Scribd. [Link]
-
Friedel-Crafts Alkylation. EduBirdie. [Link]
- CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
-
Adverse effects of 4-tert-octylphenol on the production of oxytocin and hCG in pregnant rats. PMC, National Institutes of Health. [Link]
-
Mass spectrum of 2-methyl-para-tert-octylphenol. ResearchGate. [Link]
-
Environmental Risk Evaluation Report: 4-tert-Octylphenol. GOV.UK. [Link]
-
PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. Organisation for Economic Co-operation and Development. [Link]
-
4-Tert-Octylphenol (CAS 140-66-9). Vermont Department of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. beyondbenign.org [beyondbenign.org]
- 8. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol - Google Patents [patents.google.com]
- 17. library.dphen1.com [library.dphen1.com]
- 18. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
synthesis of 2-Methyl-4-tert-octylphenol
An In-Depth Technical Guide to the Synthesis of 2-Methyl-4-tert-octylphenol
Abstract
This technical guide provides a comprehensive overview of the (CAS No. 2219-84-3), a valuable intermediate in the fine and specialty chemicals industry. The document is structured for researchers, chemists, and process development professionals, offering deep insights into the core synthetic methodology: the acid-catalyzed Friedel-Crafts alkylation of o-cresol with diisobutylene. We will explore the underlying reaction mechanism, compare various catalytic systems, and present a detailed, field-proven experimental protocol using a solid acid catalyst. The guide emphasizes the rationale behind experimental choices, process optimization parameters, and safety considerations, ensuring a robust and reproducible synthesis.
Introduction
This compound, also known as 4-tert-Octyl-o-cresol, is an alkylated phenol derivative with significant industrial importance.[1] Its bifunctional nature, combining a sterically hindered phenolic hydroxyl group with a bulky lipophilic alkyl chain, makes it a versatile precursor for a range of high-performance products.
Chemical Identity and Properties
The structure consists of an o-cresol (2-methylphenol) core where a tert-octyl (1,1,3,3-tetramethylbutyl) group is substituted at the para-position relative to the hydroxyl group.[1] This specific substitution pattern is crucial for its function in many applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2219-84-3 | [2][3][4] |
| Molecular Formula | C₁₅H₂₄O | [1][5] |
| Molecular Weight | 220.35 g/mol | [1] |
| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | ~305 °C (Predicted) | [5] |
| pKa | ~10.54 (Predicted) |[4][5] |
Industrial Significance and Applications
The primary application of alkylphenols like this compound is as a chemical intermediate.[6] It is a key building block in the manufacture of:
-
Phenolic Resins: Used in rubber processing, particularly for tires, as well as in inks and coatings.[6][7]
-
Surfactants and Emulsifiers: Though less common than its non-methylated counterpart (4-tert-octylphenol), it can be ethoxylated to produce non-ionic surfactants.
-
Antioxidants and Stabilizers: The hindered phenolic structure is effective in preventing oxidative degradation in polymers, rubbers, and lubricating oils.
Overview of Synthetic Strategies
The most commercially viable and widely practiced method for producing this compound is the Friedel-Crafts alkylation of a phenolic substrate.[8][9] This electrophilic aromatic substitution reaction involves reacting o-cresol with a suitable C8 olefin, typically diisobutylene, in the presence of an acid catalyst.[10]
Core Synthesis: Friedel-Crafts Alkylation of o-Cresol
The alkylation of phenols is a cornerstone of industrial organic synthesis.[8] The reaction's success hinges on the precise control of regioselectivity to favor the desired para-substituted isomer.
The Reaction Mechanism Explained
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three primary steps:
-
Generation of the Electrophile: The acid catalyst (H⁺) protonates the double bond of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) to generate a stable tertiary carbocation, the tert-octyl cation. This step is highly efficient due to the inherent stability of the resulting carbocation.[8][11]
-
Nucleophilic Attack: The electron-rich aromatic ring of o-cresol acts as a nucleophile, attacking the tert-octyl carbocation. The existing hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. Due to the significant steric hindrance posed by the methyl group at the 2-position and the bulkiness of the incoming tert-octyl group, the substitution overwhelmingly occurs at the less hindered para-position (the 4-position).
-
Re-aromatization: A proton (H⁺) is eliminated from the sigma complex intermediate, restoring the aromaticity of the ring and regenerating the acid catalyst. This final step yields the thermodynamically stable product, this compound.
Below is a diagram illustrating the core mechanistic pathway.
Caption: Experimental workflow for the .
Work-up and Purification
-
Transfer: Transfer the crude filtrate to a separatory funnel.
-
Base Wash: Wash the organic layer with a 10% aqueous sodium hydroxide solution to remove any unreacted o-cresol. The desired product, being a hindered phenol, is less acidic and remains in the organic phase, while the more acidic o-cresol is extracted into the aqueous phase as its sodium salt.
-
Water Wash: Wash the organic layer with water until the washings are neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: If any solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: Purify the crude product by vacuum distillation to separate the mono-alkylated product from any residual starting materials and higher-boiling di-alkylated byproducts. The product fraction is collected at the appropriate temperature and pressure.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Chemical Hazards: o-Cresol is toxic and corrosive. Diisobutylene is flammable. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.
-
Thermal Hazards: Use caution when working with the heating mantle.
Process Optimization and Characterization
Influence of Reaction Parameters
-
Temperature: As discussed, temperature is a critical parameter. The optimal range of 90-100°C maximizes para-selectivity and reaction rate. [12]* Catalyst Loading: Catalyst loading is typically between 5-15% w/w relative to the limiting reactant. Higher loading increases the reaction rate but may not be cost-effective.
-
Molar Ratio: Varying the o-cresol to diisobutylene ratio from 1:1 to 4:1 can be used to control the formation of di-tert-octyl-o-cresol. [10]An excess of o-cresol favors the desired mono-alkylated product.
Analysis and Characterization
The purity of the final product and the composition of the reaction mixture can be determined using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product, unreacted starting materials, and any isomers or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the substitution.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad -OH stretch characteristic of phenols.
Conclusion and Future Outlook
The Friedel-Crafts alkylation of o-cresol with diisobutylene using a solid acid catalyst represents a highly efficient, selective, and environmentally responsible method for the . This approach minimizes waste and simplifies product purification compared to traditional homogeneous catalytic systems. Future research may focus on developing even more active and robust solid acid catalysts, exploring continuous flow reactor systems for improved efficiency and safety at an industrial scale, and investigating alternative, bio-based alkylating agents to further enhance the sustainability of the process.
References
-
Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Alkylation of phenol: a mechanistic view. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved January 22, 2026, from [Link]
-
(PDF) Alkylation of Phenol: A Mechanistic View. (2006, July 28). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd. Retrieved January 22, 2026, from [Link]
- CN101161616A - Method for preparing p-tert octyl phenol. (n.d.). Google Patents.
-
Theory and Practice of Alkyl Phenol Synthesis. Tert-octylphenols | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
This compound | C15H24O | CID 75206. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol. (n.d.). Google Patents.
-
This compound. (n.d.). ESSLAB. Retrieved January 22, 2026, from [Link]
- US4461916A - Process for the production of p-tert-octyl phenol by catalytic alkylation of phenol. (n.d.). Google Patents.
- CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. (n.d.). Google Patents.
-
PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. (1994, November 24). OECD SIDS. Retrieved January 22, 2026, from [Link]
- CN1289450C - 2-tertiary-butyl-4-methyl phenol preparation method. (n.d.). Google Patents.
-
Main uses and manufacturing methods of p-tert-octylphenol. (n.d.). Hexie. Retrieved January 22, 2026, from [Link]
-
Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved January 22, 2026, from [Link]
-
Doc No.: PCD 09(19080) WC April 2022. (2022, May 11). Bureau of Indian Standards. Retrieved January 22, 2026, from [Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2219-84-3 [chemicalbook.com]
- 3. esslabshop.com [esslabshop.com]
- 4. Page loading... [guidechem.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Application and Production of Octylphenol_Chemicalbook [chemicalbook.com]
- 7. resource.chemlinked.com.cn [resource.chemlinked.com.cn]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-4-tert-octylphenol
Preamble: A Molecule in the Shadow of its Isomer
Within the vast landscape of industrial chemistry, alkylphenols represent a class of compounds with significant commercial applications and, consequently, notable environmental and toxicological interest. Among these, 4-tert-octylphenol has been the subject of extensive research, revealing its role as an endocrine-disrupting chemical primarily through its estrogenic activity. This guide, however, shifts the focus to its lesser-studied isomer, 2-Methyl-4-tert-octylphenol. Due to a paucity of direct experimental data on this specific molecule, this document will elucidate its most probable mechanism of action by drawing upon the well-established principles of structure-activity relationships (SAR) within the alkylphenol class. We will first dissect the known mechanisms of the parent compound, 4-tert-octylphenol, and then, through a logical, evidence-based framework, extrapolate the likely biological impact of the ortho-methyl substitution. This approach, rooted in fundamental principles of molecular toxicology, provides a robust predictive model for the action of this compound.
I. The Foundational Mechanism: Estrogen Receptor Agonism of 4-tert-octylphenol
The primary mechanism by which 4-tert-octylphenol exerts its biological effects is through its action as a xenoestrogen, mimicking the natural hormone 17β-estradiol. This mimicry allows it to bind to and activate the estrogen receptor (ER), a nuclear hormone receptor that plays a pivotal role in the regulation of a multitude of physiological processes.
The estrogenic activity of 4-tert-octylphenol is initiated by its binding to the ligand-binding domain of the estrogen receptor. This interaction, although at a significantly lower affinity than that of 17β-estradiol, is sufficient to induce a conformational change in the receptor. This conformational change triggers a cascade of downstream events, including the dissociation of heat shock proteins, receptor dimerization, and translocation of the dimer to the nucleus. Once in the nucleus, the activated estrogen receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the general transcription machinery, leading to the up- or down-regulation of gene expression. This modulation of gene transcription is the molecular basis for the observed estrogenic effects of 4-tert-octylphenol.[1]
Caption: Signaling pathway of 4-tert-octylphenol via the estrogen receptor.
II. The Decisive Role of Molecular Architecture: Structure-Activity Relationships of Alkylphenols
The estrogenic potential of an alkylphenol is not an arbitrary property but is instead strictly governed by its molecular structure. Extensive research has delineated the key structural features that are prerequisites for effective binding to the estrogen receptor.[2][3] These features create a molecular profile that can, to a degree, mimic the essential binding characteristics of 17β-estradiol.
The critical structural components for estrogenic activity in alkylphenols are:
-
A Phenolic Hydroxyl Group: This group is essential as it mimics the A-ring hydroxyl of 17β-estradiol, forming a crucial hydrogen bond within the ligand-binding pocket of the estrogen receptor.
-
A Hydrophobic Backbone: The alkyl chain provides the necessary hydrophobicity to occupy the pocket.
-
Specific Substitution Patterns: The position and branching of the alkyl group on the phenol ring are paramount.
The following table summarizes the influence of these structural variations on estrogenic activity, as determined by in vitro assays such as the yeast estrogen screen (YES).
| Structural Feature | Influence on Estrogenic Activity | Rationale |
| Alkyl Group Position | para > meta > ortho | The para position allows the alkyl chain to extend into the hydrophobic ligand-binding pocket of the ER without sterically hindering the crucial interaction of the phenolic hydroxyl group.[3] |
| Alkyl Group Branching | Tertiary > Secondary > Normal | A branched alkyl group, particularly a tertiary structure, can more effectively mimic the steroid nucleus of estradiol, leading to a better fit within the receptor pocket.[2] |
| Unhindered Phenol Ring | Essential for Optimal Activity | Substitutions on the phenol ring, especially at the ortho positions relative to the hydroxyl group, can sterically interfere with the hydrogen bonding required for receptor activation.[3] |
III. The Predicted Mechanism of this compound: A Case of Steric Hindrance
Based on the established structure-activity relationships, the addition of a methyl group at the ortho position of 4-tert-octylphenol is predicted to significantly alter its biological activity. The presence of this methyl group introduces steric hindrance in close proximity to the essential phenolic hydroxyl group.
This steric bulk is expected to clash with the amino acid residues lining the estrogen receptor's ligand-binding pocket, thereby preventing the optimal orientation required for high-affinity binding and subsequent receptor activation. While the para-tert-octyl group remains, the interference at the critical hydroxyl-binding site is likely to dramatically reduce or even abolish the estrogenic activity of the molecule.
Therefore, the primary mechanism of action for this compound is predicted to be one of significantly attenuated or negligible estrogen receptor agonism when compared to its unmethylated counterpart, 4-tert-octylphenol.
Caption: Steric hindrance of the ortho-methyl group in this compound is predicted to impede binding to the estrogen receptor.
IV. A Blueprint for Mechanistic Validation: Experimental Protocols
To empirically validate the predicted lack of estrogenic activity of this compound, a series of well-established in vitro assays should be employed. The following protocols provide a robust framework for this validation.
A. Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Methodology:
-
Preparation of ER: Utilize a source of human estrogen receptor alpha (hERα), such as recombinant protein or a cytosolic extract from ER-positive cells (e.g., MCF-7).
-
Incubation: In a multi-well plate, incubate a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) with the ER preparation in the presence of increasing concentrations of the test compounds (this compound and 4-tert-octylphenol as a positive control) or unlabeled 17β-estradiol (for standard curve generation).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the ER-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the ER-ligand complex.
-
Quantification: Wash the HAP pellet to remove unbound radioligand. The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound radioligand as a function of the log concentration of the competitor. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.
B. Yeast Estrogen Screen (YES) Assay
This is a functional assay that measures the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene in a genetically modified yeast strain.[2][3]
Methodology:
-
Yeast Strain: Use a strain of Saccharomyces cerevisiae that has been engineered to contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen response element (ERE).
-
Culture and Exposure: Grow the yeast to a logarithmic phase and then expose it to a range of concentrations of the test compounds (this compound and 4-tert-octylphenol) in a 96-well plate. Include 17β-estradiol as a positive control and a solvent control.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for receptor activation and reporter gene expression.
-
Reporter Gene Assay: Add a chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase). The enzyme will metabolize the substrate, leading to a color change.
-
Measurement and Analysis: Measure the absorbance of each well using a spectrophotometer. The intensity of the color is proportional to the estrogenic activity of the compound. Plot the absorbance against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Caption: Experimental workflow for validating the predicted mechanism of action.
V. Conclusion: An Inference of Inactivity
In the absence of direct empirical evidence, a rigorous application of structure-activity relationship principles provides the most scientifically sound approach to elucidating the mechanism of action of this compound. The extensive body of research on 4-tert-octylphenol firmly establishes its identity as an estrogen receptor agonist. However, the introduction of a methyl group at the ortho position is a critical structural modification. This substitution is predicted to introduce significant steric hindrance, disrupting the essential interaction between the phenolic hydroxyl group and the estrogen receptor's ligand-binding pocket. Consequently, this compound is anticipated to be a substantially weaker estrogen receptor agonist than its non-methylated isomer, if it possesses any activity at all. The experimental protocols detailed herein offer a clear and robust pathway to definitively test this hypothesis and to fully characterize the endocrine-disrupting potential, or lack thereof, of this specific alkylphenol.
VI. References
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
-
PubMed. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. PubMed. [Link]
-
ResearchGate. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubMed. (2009). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. PubMed. [Link]
-
PubMed. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. PubMed. [Link]
-
PubChem. (n.d.). 4-tert-Octylphenol. PubChem. [Link]
-
Oxford Academic. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences. [Link]
-
PubMed. (1994). Environmentally persistent alkylphenolic compounds are estrogenic. PubMed. [Link]
Sources
An In-Depth Technical Guide to the Antibacterial Activity of 2-Methyl-4-tert-octylphenol
A Framework for Investigation and Application
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potential antibacterial efficacy. Alkylphenols, a class of organic compounds, have demonstrated a spectrum of biological activities. While the antibacterial properties of certain isomers like 2,4-di-tert-butylphenol are documented, the specific antibacterial profile of 2-Methyl-4-tert-octylphenol remains largely uncharted territory. This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this compound as a potential antibacterial agent. It provides a robust scientific rationale, detailed experimental methodologies, and a forward-looking perspective on its potential applications. This document is structured to guide researchers through a logical sequence of investigation, from initial screening to mechanistic elucidation, ensuring scientific integrity and fostering innovation in the quest for new antimicrobial solutions.
Introduction: The Scientific Rationale for Investigating this compound
Phenolic compounds are a well-established class of antimicrobials, with their mechanism of action often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions.[1][2] The lipophilic nature of the alkyl group in alkylphenols facilitates their interaction with the bacterial cell membrane, a critical barrier for microbial survival. The specific substitution pattern on the phenol ring, including the presence of a methyl and a bulky tert-octyl group in this compound, suggests a high potential for membrane perturbation.
Physicochemical Properties of this compound and Its Isomer:
| Property | This compound | 4-Methyl-2-tert-octylphenol | Source |
| Molecular Formula | C15H24O | C15H24O | [3][4] |
| Molecular Weight | 220.35 g/mol | 220.35 g/mol | [3][4] |
| Predicted Boiling Point | 304.8±11.0 °C | 648.42 K (375.27 °C) | [5][6] |
| Predicted Density | 0.930±0.06 g/cm³ | - | [5] |
| Predicted pKa | 10.54±0.20 | - | [5] |
| XLogP3 | 5.3 | - | [3] |
The high XLogP3 value of 5.3 for this compound indicates significant lipophilicity, a key characteristic that supports the hypothesis of membrane interaction as a primary antibacterial mechanism.[3] This guide will delineate the necessary experimental workflows to test this hypothesis rigorously.
A Strategic Workflow for Evaluating Antibacterial Efficacy
The following workflow provides a systematic approach to characterizing the antibacterial properties of this compound.
Caption: A structured workflow for the comprehensive antibacterial assessment of a novel compound.
Phase 1: Primary Screening - Quantifying Antibacterial Potency
The initial phase of investigation focuses on quantifying the bacteriostatic and bactericidal potential of this compound. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8][9]
Principle: This assay identifies the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain in a liquid growth medium.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
-
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is a subsequent step to the MIC test to determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10][11]
Principle: This assay determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and loops
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, corresponding to a 99.9% kill rate.[10]
-
Phase 2: Mechanistic Elucidation - Unraveling the Mode of Action
Understanding how a compound exerts its antibacterial effect is critical for its development as a therapeutic agent. Based on the chemical structure of this compound, a primary hypothesis is the disruption of the bacterial cell membrane. The following assays are designed to investigate this and other potential mechanisms.
Bacterial Membrane Permeability Assays
These assays utilize fluorescent probes to assess damage to the outer and inner bacterial membranes.[12][13]
Principle: NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly in a nonpolar environment. Damage to the outer membrane allows NPN to enter the phospholipid bilayer, resulting in a significant increase in fluorescence.[13]
Procedure:
-
Prepare a bacterial suspension in a suitable buffer.
-
Add NPN to the suspension.
-
Introduce varying concentrations of this compound.
-
Measure the fluorescence intensity over time using a fluorometer (excitation ~350 nm, emission ~420 nm).[13]
-
An increase in fluorescence intensity indicates outer membrane permeabilization.
Principle: This assay uses a bacterial strain that expresses β-galactosidase intracellularly. The chromogenic substrate ONPG cannot cross the intact inner membrane. If the membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase, releasing o-nitrophenol, which can be measured spectrophotometrically at 420 nm.[14]
Procedure:
-
Grow the appropriate bacterial strain to the mid-log phase.
-
Expose the cells to different concentrations of this compound.
-
Add ONPG to the cell suspension.
-
Monitor the absorbance at 420 nm over time.
-
An increase in absorbance indicates inner membrane damage.
Caption: Workflow for assessing outer and inner membrane permeability.
ATP Leakage Assay
Principle: ATP is essential for cellular processes and is maintained at a high concentration within the cytoplasm. Damage to the cell membrane leads to the leakage of intracellular ATP into the extracellular medium. This extracellular ATP can be quantified using a luciferin-luciferase bioluminescence assay.[15][16][17] A decrease in intracellular ATP can also be a marker of cell stress and viability.[18]
Procedure:
-
Treat a bacterial suspension with this compound.
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Add a luciferin-luciferase reagent to the supernatant.
-
Measure the resulting bioluminescence, which is proportional to the amount of extracellular ATP.
Quorum Sensing Inhibition Assay
Principle: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[19] Some phenolic compounds have been shown to interfere with QS signaling.[20] This assay can determine if this compound has anti-virulence properties by inhibiting QS.
Procedure:
-
Utilize a reporter bacterial strain (e.g., Chromobacterium violaceum or a genetically modified Pseudomonas aeruginosa) that produces a measurable signal (e.g., pigment, fluorescence) under the control of a QS system.[21][22][23]
-
Grow the reporter strain in the presence of sub-inhibitory concentrations of this compound.
-
Quantify the QS-regulated signal.
-
A reduction in the signal, without inhibiting bacterial growth, indicates QS inhibition.
Future Directions and Potential Applications
Should this compound demonstrate significant antibacterial activity, several avenues for further research and development will open up:
-
Spectrum of Activity: Testing against a broader panel of clinically relevant bacteria, including multidrug-resistant strains.
-
Synergy Studies: Investigating the potential for synergistic effects when combined with conventional antibiotics.
-
Toxicity Profiling: In vitro and in vivo toxicological studies to assess its safety for potential therapeutic applications.
-
Formulation Development: Exploring suitable formulations to enhance its stability, solubility, and bioavailability.
Conclusion
While direct evidence for the antibacterial activity of this compound is currently lacking, its chemical structure and the known properties of related alkylphenols provide a strong rationale for its investigation as a novel antibacterial agent. The experimental framework detailed in this guide offers a rigorous and systematic approach to characterizing its efficacy and mechanism of action. By following these protocols, researchers can generate the critical data needed to determine the potential of this compound in the ongoing battle against bacterial infections.
References
-
BMG Labtech. (n.d.). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
- Gao, S., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology, 11, 637842.
- Nowak, A., et al. (2021). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Molecules, 26(9), 2749.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75206, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). How to assess bacterial permeability?. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
protocols.io. (2022). Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). ATP release membrane damage assay. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Ren, H., et al. (2024). Released bacterial ATP shapes local and systemic inflammation during abdominal sepsis. eLife, 13, e93123.
- D'Accolti, M., et al. (2022). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 27(19), 6433.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). Retrieved from [Link]
- McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351–360.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 708.
- Ren, H., et al. (2024).
- Li, J., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157).
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
JoVE. (n.d.). Quorum Sensing Inhibition by Bioactive Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521263, 4-Methyl-2-t-octylphenol. Retrieved from [Link]
- Ren, H., et al. (2024).
- Hentzer, M., et al. (2005). Qualitative and Quantitative Determination of Quorum Sensing Inhibition in Vitro. Methods in Molecular Biology, 285, 317–328.
- Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Futuristic Trends in Agriculture Engineering & Food Sciences.
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
- Nayef, A. (2016). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents for bacteria isolated from malva.
-
ASM Journals. (2024). Intracellular ATP concentration is a key regulator of bacterial cell fate. Retrieved from [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- de Oliveira, A. C. S., et al. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. International Journal of Molecular Sciences, 24(7), 6143.
- O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165.
- Li, Y.-H., & Tian, X. (2012). Quorum Sensing and Bacterial Social Interactions in Biofilms. Sensors, 12(3), 2519–2538.
- D'Atri, V., et al. (2023).
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
- Chen, H.-L., et al. (2004). Induction of membrane permeability in Escherichia coli mediated by lysis protein of the ColE7 operon. FEMS Microbiology Letters, 237(1), 141–147.
Sources
- 1. One moment, please... [iipseries.org]
- 2. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-t-octylphenol | C15H24O | CID 521263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2219-84-3 [chemicalbook.com]
- 6. 4-Methyl-2-tert-octylphenol (CAS 4979-46-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 8. protocols.io [protocols.io]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. researchgate.net [researchgate.net]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Released bacterial ATP shapes local and systemic inflammation during abdominal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Released Bacterial ATP Shapes Local and Systemic Inflammation during Abdominal Sepsis [elifesciences.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 20. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 23. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-4-tert-octylphenol: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-tert-octylphenol, a substituted alkylphenol, belongs to a class of compounds that has garnered significant scientific interest due to its diverse chemical properties and biological activities. While its structural isomer, 4-tert-octylphenol, is more widely studied and commercially significant, this compound presents a unique profile for researchers exploring structure-activity relationships in various biological systems. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, known biological activities with a focus on its endocrine-disrupting potential, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in chemical synthesis, toxicology, and drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound, also known as 4-tert-Octyl-o-cresol, possesses the molecular formula C15H24O and a molecular weight of approximately 220.35 g/mol .[1][2] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |
| CAS Number | 2219-84-3 | [2] |
| Molecular Formula | C15H24O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| Boiling Point | 304.8 ± 11.0 °C (Predicted) | [3] |
| pKa | 10.54 ± 0.20 (Predicted) | [3] |
| LogP | 5.3 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of o-cresol with diisobutylene. This electrophilic aromatic substitution reaction introduces the bulky tert-octyl group onto the phenol ring.
Reaction Scheme
Caption: Synthesis of this compound via Friedel-Crafts alkylation.
Experimental Protocol: Friedel-Crafts Alkylation of o-Cresol
This protocol is a representative procedure based on methodologies described in the patent literature for the alkylation of phenols.[4][5]
Materials:
-
o-Cresol
-
Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)
-
Strongly-acidic cation exchange resin (e.g., Amberlyst 15) or concentrated sulfuric acid
-
Toluene (or another suitable solvent)
-
Sodium hydroxide solution (for neutralization if using a liquid acid catalyst)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If using a cation exchange resin, ensure it is activated according to the manufacturer's instructions.
-
Reaction Setup: In a reaction flask, dissolve o-cresol in a suitable solvent such as toluene. Add the acid catalyst. The molar ratio of o-cresol to diisobutylene can be varied to optimize for mono-alkylation.
-
Alkylation Reaction: Heat the mixture to the desired reaction temperature (typically between 90-140°C).[6] Slowly add diisobutylene to the reaction mixture from a dropping funnel over a period of several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up:
-
If a solid catalyst was used, filter the reaction mixture to remove the catalyst. The catalyst can often be washed and reused.
-
If a liquid acid catalyst like sulfuric acid was used, cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
-
Purification:
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography to isolate this compound.
-
Biological Activity and Mechanism of Action
The biological effects of this compound are largely attributed to its structural similarity to endogenous hormones, leading to its classification as an endocrine-disrupting chemical (EDC). Much of the understanding of its mechanism of action is extrapolated from studies on its close isomer, 4-tert-octylphenol.
Endocrine Disruption: Estrogenic and Antiandrogenic Effects
Alkylphenols, including octylphenols, are known to interact with steroid hormone receptors.
-
Estrogenic Activity: 4-tert-Octylphenol has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a xenoestrogen.[7][8] This binding can initiate downstream signaling pathways typically activated by estradiol, leading to estrogenic effects. The uterotrophic assay in rodents is a standard in vivo method for assessing the estrogenic activity of a compound.[9]
-
Antiandrogenic Activity: In addition to estrogenic effects, some alkylphenols exhibit antiandrogenic properties. They can act as antagonists to the androgen receptor (AR), inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT).[9][10] This can disrupt normal male reproductive development and function.
Signaling Pathways
Estrogen Receptor Signaling:
Upon binding of an agonist like this compound, the estrogen receptor can undergo a conformational change, dimerize, and translocate to the nucleus. In the nucleus, it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[2] Additionally, a portion of ERs are located at the plasma membrane and can initiate rapid, non-genomic signaling cascades.[7]
Caption: Simplified estrogen receptor signaling pathway activated by this compound.
Androgen Receptor Signaling:
In its unbound state, the androgen receptor (AR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, the HSPs dissociate, and the AR translocates to the nucleus, where it binds to androgen response elements (AREs) and regulates gene transcription.[1][8] Antiandrogens like this compound can interfere with this process, likely by competitively inhibiting androgen binding to the AR.[9]
Caption: Antiandrogenic mechanism of this compound on the androgen receptor signaling pathway.
Potential Applications in Drug Development
While this compound itself is primarily studied in the context of toxicology, its chemical scaffold holds potential for medicinal chemistry applications.
Antimicrobial Activity
Substituted phenols are a well-known class of antimicrobial agents. A study on the related compound, 2,4-Di-tert-butylphenol, demonstrated its inhibitory activity against Cutibacterium acnes, the bacterium implicated in acne.[11] The lipophilic nature of the tert-octyl group in this compound may enhance its ability to disrupt bacterial cell membranes. Further investigation into the antimicrobial spectrum and mechanism of action of this compound is warranted.
Structure-Activity Relationship (SAR) Studies
The synthesis of derivatives of this compound can provide valuable insights into the structure-activity relationships of alkylphenols. By modifying the alkyl chain, the position of the methyl group, and the phenolic hydroxyl group, researchers can probe the structural requirements for binding to various biological targets, including hormone receptors and microbial enzymes. This information is crucial for the rational design of more potent and selective therapeutic agents or, conversely, for designing safer industrial chemicals with reduced biological activity.
Experimental Protocols
Uterotrophic Bioassay for Estrogenic Activity (Based on OECD TG 440)
The uterotrophic bioassay is a standardized in vivo screening test to assess the estrogenic potential of a chemical by measuring the increase in uterine weight in female rodents.[12][13]
Animals: Immature or adult ovariectomized female rats or mice.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.
-
Dose Preparation: The test substance, this compound, is dissolved or suspended in a suitable vehicle (e.g., corn oil). A positive control (e.g., ethinyl estradiol) and a vehicle control group are also prepared.
-
Administration: The test substance is administered daily for a period of 3 to 7 consecutive days via oral gavage or subcutaneous injection.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded daily.
-
Necropsy: Approximately 24 hours after the last dose, the animals are euthanized. The uterus is carefully dissected and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Metabolism and Degradation
The environmental fate and metabolism of this compound are important considerations for its overall toxicological profile. Studies on 4-tert-octylphenol indicate that it can be metabolized in the liver through hydroxylation of the tert-octyl group, followed by glucuronidation to increase its water solubility and facilitate excretion.[14][15] It is plausible that this compound follows a similar metabolic pathway.
Caption: Postulated metabolic degradation pathway of this compound.
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also considered to have long-lasting harmful effects on aquatic life.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile molecule for scientific investigation. Its synthesis via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. Its biological activity, particularly its endocrine-disrupting properties, underscores the importance of understanding the interaction of xenobiotics with biological systems. While its direct application in drug development is yet to be established, its chemical scaffold and the known activities of related compounds suggest potential avenues for future research in antimicrobial discovery and structure-activity relationship studies. This guide provides a foundational understanding of this compound to aid researchers and drug development professionals in their endeavors.
References
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esslabshop.com [esslabshop.com]
- 4. Estrogen receptors alpha and beta mediate distinct pathways of vascular gene expression, including genes involved in mitochondrial electron transport and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol - Google Patents [patents.google.com]
- 7. Estrogen receptor-α signaling in post-natal mammary development and breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Microbiological Potential of 2-Methyl-4-tert-octylphenol: A Technical Guide for Novel Antimicrobial Development
Abstract
This technical guide delves into the nascent yet promising field of the microbiological applications of 2-Methyl-4-tert-octylphenol (also known as 4-tert-Octyl-o-cresol). While direct research on this specific substituted phenol is limited, this document constructs a robust scientific framework for its investigation as a novel antimicrobial agent. By drawing parallels with structurally analogous and well-researched phenolic compounds, particularly 2,4-di-tert-butylphenol (DTBP), we elucidate a hypothesized mechanism of action, predict a spectrum of activity, and outline detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to exploring new frontiers in antimicrobial discovery and application.
Introduction: The Case for this compound
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent microbicidal or microbiostatic properties. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial activities, serving as foundational components in disinfectants and antiseptics.[1][2] this compound (Figure 1) is a lipophilic, substituted phenol belonging to the cresol family.[3] Its unique structure, featuring a methyl group ortho to the hydroxyl and a bulky tert-octyl group in the para position, suggests a high potential for interaction with microbial cell envelopes.
While its sibling compound, 4-tert-octylphenol, is a known degradation product of industrial surfactants with established ecotoxicity and endocrine-disrupting properties, the addition of a methyl group in this compound may alter its biological activity, potentially enhancing its antimicrobial efficacy while modifying its toxicological profile.[4] This guide will build a data-driven hypothesis for its potential applications by examining the extensive research on structurally related molecules.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of this compound.
Hypothesized Mechanism of Action: Insights from Analogs
The antimicrobial action of phenolic compounds is generally attributed to their ability to disrupt microbial cell structures and functions. The lipophilicity of this compound, conferred by the tert-octyl group, is key to its predicted activity.
Primary Target: The Cell Membrane and Wall
Based on studies of related compounds like 2,4-di-tert-butylphenol (DTBP) and thymol, the primary mechanism of action is likely the disruption of the cytoplasmic membrane.[5][6] The bulky alkyl group is expected to intercalate into the lipid bilayer, leading to:
-
Increased Membrane Permeability: This disrupts the proton motive force, leading to the leakage of essential ions and metabolites, and ultimately, cell death.
-
Inhibition of Membrane-Bound Enzymes: Key cellular processes such as respiration and ATP synthesis, which rely on membrane-embedded enzyme complexes, are likely to be inhibited.
The presence of the hydroxyl group is critical, as it can participate in hydrogen bonding and potentially act as a protonophore, further disrupting electrochemical gradients across the membrane.
Secondary Targets and Multifaceted Effects
Beyond membrane disruption, research on analogous compounds suggests other potential mechanisms:
-
Protein Denaturation: At higher concentrations, phenolic compounds can cause bulk protein denaturation, leading to a general disruption of cellular function.[1]
-
Enzyme Inhibition: Specific interactions with key enzymes involved in microbial metabolism could contribute to its antimicrobial effect.
-
Inhibition of Virulence Factors: Studies on DTBP have shown its ability to inhibit the production of virulence factors in pathogenic fungi like Candida albicans, including hemolysins and phospholipases, and to disrupt biofilm formation.[7][8] It is plausible that this compound could exhibit similar anti-virulence and anti-biofilm properties.
-
Quorum Sensing Inhibition: The structurally similar DTBP has been shown to inhibit quorum sensing in bacteria like Serratia marcescens, thereby preventing biofilm formation and the expression of virulence factors.[9]
The proposed multifaceted mechanism of action is depicted in the following diagram:
Sources
- 1. EUCAST: Guidance Documents [eucast.org]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESCMID: EUCAST [escmid.org]
- 4. Antibacterial Activity of Phenolic Compounds Against the Phytopathogen Xylella fastidiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2219-84-3 | Benchchem [benchchem.com]
- 6. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. journals.asm.org [journals.asm.org]
- 9. szu.gov.cz [szu.gov.cz]
Navigating the Terrain of 2-Methyl-4-tert-octylphenol: A Technical Guide to Safety and Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-tert-octylphenol, a member of the alkylphenol family, is a chemical compound utilized in various industrial and research applications. Its utility, however, is matched by a need for rigorous safety and handling protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety considerations and handling precautions necessary when working with this compound. By understanding its chemical properties, potential hazards, and the appropriate mitigation strategies, professionals can ensure a safe and compliant laboratory environment.
Section 1: Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is foundational to its safe handling. These properties dictate its behavior under various conditions and inform the selection of appropriate safety measures.
| Property | Value | Source |
| Chemical Formula | C15H24O | |
| Molecular Weight | 220.35 g/mol | |
| CAS Number | 2219-84-3 | |
| Appearance | Liquid | |
| Boiling Point | 304.8 ± 11.0 °C (Predicted) | |
| Density | 0.930 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.54 ± 0.20 (Predicted) | |
| Solubility | Insoluble in water. |
Section 2: Hazard Identification and Toxicology
This compound is classified with several hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[1]
Endocrine Disruption Potential
Alkylphenols, including 4-tert-octylphenol, are known to be endocrine-disrupting chemicals (EDCs).[4] These compounds can mimic natural hormones, potentially leading to adverse effects on the reproductive system and development.[4] The U.S. Environmental Protection Agency (EPA) has established the Endocrine Disruptor Screening Program (EDSP) to evaluate the potential for chemicals to interact with the endocrine system.[5][6] Due to its structural similarity, this compound should be handled as a potential endocrine disruptor, and exposure should be minimized.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Enclosure: For larger scale operations, enclosing the process can provide a higher level of containment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent skin and eye contact, as well as respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.
-
Hand Protection: The choice of glove material is critical and depends on the duration of contact. Breakthrough time (BT) is the time it takes for a chemical to permeate a glove material.[7]
-
Nitrile gloves may be suitable for incidental contact, but breakthrough times can vary significantly between manufacturers.[8] Always inspect gloves for any signs of degradation.
-
Butyl rubber and Viton® gloves generally offer better resistance to a wide range of chemicals, including phenols, and are recommended for prolonged contact.[9] It is crucial to consult the glove manufacturer's specific chemical resistance data.[9][10]
-
-
Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If work cannot be conducted in a fume hood or if ventilation is inadequate, respiratory protection is necessary. The Occupational Safety and Health Administration (OSHA) has established Permissible Exposure Limits (PELs) for phenol at 5 ppm (19 mg/m³) as an 8-hour time-weighted average (TWA).[2] While a specific PEL for this compound has not been established, the limit for phenol serves as a useful guideline.
Section 4: Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to preventing accidents and exposure.
Handling
-
Avoid all personal contact, including inhalation.[12]
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Use appropriate PPE as outlined in Section 3.
-
Avoid the formation of aerosols.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials. Phenols are incompatible with strong oxidizing agents, strong bases, and certain metals.[13]
Section 5: Emergency Procedures
In the event of an emergency, a clear and well-rehearsed plan is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[15]
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
A prompt and appropriate response to a spill is critical to minimize the hazard.
Protocol for a Minor Spill (<100 mL) in a Fume Hood:
-
Ensure Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton®), safety goggles, a face shield, and a lab coat.
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.
-
Absorb the Material: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial absorbent.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area:
-
The most common method of chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[16]
-
For phenolic compounds, a neutralizing agent such as a dilute solution of sodium hydroxide (caustic soda) or sodium carbonate (soda ash) can be used, followed by a thorough water rinse.[11][17] Exercise caution as neutralization reactions can generate heat.
-
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Section 6: Waste Disposal
Waste containing this compound must be handled as hazardous waste. The EPA has designated certain wastes from the production of chlorophenolic compounds with specific hazardous waste codes (e.g., F027, F032).[1][18][19] While this compound is not a chlorophenol, wastes containing this compound may fall under the broader category of toxic wastes. It is essential to consult with your institution's environmental health and safety department to ensure compliance with all applicable regulations for hazardous waste disposal.
Section 7: Conclusion
Working with this compound requires a diligent and informed approach to safety. By understanding its properties and hazards, implementing robust engineering and administrative controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers and scientists can mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is incumbent upon each user to consult specific safety data sheets and institutional protocols to ensure the highest standards of safety in their work.
References
-
Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
IPEN. (n.d.). Endocrine Disrupting Chemicals: Threats to Human Health. Retrieved from [Link]
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
ChemSafetyPro. (2016, March 9). Endocrine Disruptor Regulations and Lists in USA. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
University of Wyoming. (n.d.). phenol.docx. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Public Health England. (n.d.). Phenol: incident management. Retrieved from [Link]
- Phalen, R. N., & Le, T. (2018). A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. Journal of occupational and environmental hygiene, 15(1), 1-8.
-
Minnesota Department of Health. (2023, November). 4-tert-Octylphenol Toxicological Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Vermont Department of Health. (2018, November). 4-Tert-Octylphenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2013, June 14). Endocrine Disruptor Screening Program: Final Second List of Chemicals and Substances for Tier 1 Screening. Regulations.gov. Retrieved from [Link]
-
Phillips 66. (2024, April 8). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. Retrieved from [Link]
-
Oklahoma State University. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]
-
University of Kentucky. (n.d.). Disinfection & Decontamination. Research Safety. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). PHENOL. OSHA Occupational Chemical Database. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (1994, November 14). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-2-t-octylphenol. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). Retrieved from [Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. regulations.gov [regulations.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. [stacks.cdc.gov]
- 9. uwyo.edu [uwyo.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. eCFR :: 40 CFR 721.11041 -- Alkyl phenol (generic). [ecfr.gov]
- 12. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. ALKYL PHENOLS, LIQUID, N.O.S. (INCLUDING C2-C12 HOMOLOGUES) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. static.csbsju.edu [static.csbsju.edu]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. cdn.mscdirect.com [cdn.mscdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. safety.duke.edu [safety.duke.edu]
An In-Depth Technical Guide to the Solubility of 2-Methyl-4-tert-octylphenol
Introduction
2-Methyl-4-tert-octylphenol is an alkylphenol, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups.[1] Specifically, it possesses a methyl group and a bulky tert-octyl group attached to the phenolic backbone. Its chemical structure, particularly the presence of a large, branched, non-polar alkyl chain and a polar hydroxyl group, dictates its physicochemical properties and, consequently, its solubility in various solvents. With a molecular weight of 220.35 g/mol and a high XLogP3 value of 5.3, this compound is classified as a predominantly non-polar and hydrophobic molecule.[1] This guide provides a comprehensive overview of the solubility of this compound, offering a theoretical framework, estimated solubility data, a detailed experimental protocol for solubility determination, and essential safety and handling information.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H24O | PubChem[1] |
| Molecular Weight | 220.35 g/mol | PubChem[1] |
| XLogP3 | 5.3 | PubChem[1] |
| Appearance | Liquid (at room temperature) | Sigma-Aldrich |
Understanding the Solubility of this compound: A "Like Dissolves Like" Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features a dual nature: a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding and a large, non-polar tert-octyl group.
The dominance of the bulky, non-polar tert-octyl group significantly influences its overall low polarity. This structural feature is the primary determinant of its solubility profile, making it readily soluble in non-polar organic solvents and sparingly soluble in polar solvents, especially water.
Estimated Solubility Profile of this compound
Precise, quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure, the known solubility of structurally similar compounds like 4-tert-octylphenol, and fundamental chemical principles, we can provide a reliable, estimated solubility profile.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale and Supporting Evidence |
| Water | High (Polar, Protic) | Very Low to Insoluble | The large hydrophobic tert-octyl group sterically hinders the polar hydroxyl group, preventing effective solvation by water molecules. The closely related 4-tert-octylphenol has a measured water solubility of a mere 0.007 g/L.[2] |
| Methanol/Ethanol | High (Polar, Protic) | Moderately Soluble | While polar, these short-chain alcohols also possess non-polar alkyl character, allowing for some interaction with the tert-octyl group. The hydroxyl group of the alcohols can also form hydrogen bonds with the phenolic hydroxyl group. |
| Acetone | Medium (Polar, Aprotic) | Soluble | Acetone's intermediate polarity and its ability to act as a hydrogen bond acceptor make it a good solvent for compounds with both polar and non-polar characteristics. |
| Toluene | Low (Non-polar, Aromatic) | Highly Soluble | The non-polar aromatic nature of toluene closely matches the non-polar character of the tert-octyl group, leading to strong van der Waals interactions and high solubility. |
| Hexane/Isooctane | Very Low (Non-polar, Aliphatic) | Highly Soluble | As non-polar aliphatic hydrocarbons, hexane and isooctane are excellent solvents for the non-polar this compound. A commercially available solution of this compound is in isooctane at a concentration of 1000 µg/mL, indicating high solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble | DMSO is a powerful, versatile polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |
Experimental Determination of Solubility: The Equilibrium Shake-Flask Method
For precise quantification of the solubility of this compound, the equilibrium (or shake-flask) method is the gold standard. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.
-
Pipette a precise volume of the desired solvent into each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let undissolved solids settle.
-
To ensure complete removal of undissolved solute, centrifuge the vials at a high speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample from the solubility experiment using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the experimental sample by comparing its analytical response to the calibration curve. If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
-
Calculation:
-
The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Safety and Handling
This compound is classified as a hazardous substance.[1] Adherence to appropriate safety protocols is essential.
-
Hazard Identification: Causes skin irritation, serious eye damage, and may cause respiratory irritation. It may also cause long-lasting harmful effects to aquatic life.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. Its predominantly non-polar character, conferred by the large tert-octyl group, renders it highly soluble in non-polar organic solvents and poorly soluble in polar solvents like water. For researchers and drug development professionals, this understanding is critical for solvent selection in synthesis, purification, formulation, and analytical method development. The provided experimental protocol for the shake-flask method offers a robust approach for obtaining precise solubility data, which is fundamental for advancing research and development involving this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ESSLAB. (n.d.). This compound. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (1994). Phenol, 4-(1,1,3,3-tetramethylbutyl)-. UNEP Publications. Retrieved from [Link]
- SI Group. (n.d.). para-tertiary-octylphenol (cas # 140-66-9).
- Santa Cruz Biotechnology. (n.d.). 4-tert-Octylphenol.
- Central Drug House. (n.d.).
- Minnesota Department of Health. (2023, November). 4-tert-Octylphenol Toxicological Summary.
- HPC Standards. (n.d.). 4-tert-Octylphenol.
-
PubChem. (n.d.). 4-tert-Octylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-(tert-octyl) phenol. Retrieved from [Link]
-
PubChem. (n.d.). 2-tert-Butyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-t-octylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
Sources
2-Methyl-4-tert-octylphenol as a starting material in organic synthesis
An In-depth Technical Guide to 2-Methyl-4-tert-octylphenol as a Starting Material in Organic Synthesis
Introduction
This compound, also known as 4-tert-octyl-o-cresol, is a substituted phenolic compound characterized by a hydroxyl group, a methyl group, and a bulky tert-octyl group attached to the benzene ring.[1] This unique combination of functional groups imparts a specific set of physicochemical properties that make it a highly versatile and valuable starting material in industrial and laboratory-scale organic synthesis. The electron-donating nature of the hydroxyl and alkyl substituents activates the aromatic ring toward electrophilic substitution, while the steric hindrance offered by the bulky tert-octyl group provides regioselectivity in many reactions.
This guide provides a comprehensive overview of this compound's utility as a synthetic precursor. We will explore its inherent reactivity and delve into its application in key synthetic transformations, including its pivotal role in the manufacturing of high-performance polymer additives such as antioxidants and UV stabilizers. The protocols and mechanisms detailed herein are grounded in established chemical principles and supported by authoritative literature, offering researchers and drug development professionals a practical resource for leveraging this compound in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
The synthetic utility of this compound is a direct consequence of its molecular structure. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho, para-directing activators for electrophilic aromatic substitution. The large tert-octyl group, typically located para to the hydroxyl group, provides significant steric hindrance and enhances the compound's solubility in nonpolar organic solvents and polymer matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| CAS Number | 2219-84-3 | [1][2] |
| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [1] |
| Appearance | Varies (typically a solid at room temperature) | [3] |
| XLogP3 | 5.3 | [1] |
The interplay between these groups dictates the regioselectivity of its reactions. The positions ortho to the powerful activating hydroxyl group are the most nucleophilic. One of these positions is occupied by the methyl group, leaving the other ortho position as the primary site for many electrophilic attacks.
Caption: Key structural features governing the reactivity of this compound.
Key Synthetic Transformations
Mannich Reaction: Synthesis of Phenolic Amines
The Mannich reaction is a cornerstone of organic synthesis that creates β-amino-carbonyl compounds, but in the context of phenols, it facilitates aminomethylation of the electron-rich aromatic ring.[4] This reaction is a powerful method for introducing nitrogen-containing functionalities, which are precursors to a wide range of biologically active molecules and industrial additives. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and a secondary amine, which is then attacked by the nucleophilic phenol.[4][5]
The activation of the ring by the hydroxyl group makes this compound an excellent substrate. Substitution occurs predominantly at the open ortho position relative to the hydroxyl group.
Caption: Generalized workflow for the Mannich reaction with phenols.
Experimental Protocol: Synthesis of 2-(Dimethylaminomethyl)-6-methyl-4-tert-octylphenol
This protocol is adapted from general procedures for the Mannich reaction with substituted phenols.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), ethanol (as solvent), and an aqueous solution of dimethylamine (1.1 eq).
-
Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water and diethyl ether to the residue. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure Mannich base.
Synthesis of Phosphite Antioxidants
Phosphite antioxidants are crucial additives in the polymer industry, functioning as secondary antioxidants that decompose hydroperoxides generated during polymer degradation.[8][9] Substituted phenols like this compound are key building blocks for these molecules. The synthesis typically involves the reaction of the phenol with a phosphorus source, most commonly phosphorus trichloride (PCl₃), often in the presence of a catalyst or a base like triethylamine to neutralize the HCl byproduct.[8]
Caption: General synthetic route for phosphite antioxidants from substituted phenols.
Experimental Protocol: Synthesis of Tris(2-methyl-4-tert-octylphenyl) Phosphite
This protocol is based on established methods for synthesizing similar phosphite antioxidants like Irgafos 168.[8][10]
-
Reaction Setup: Charge a dry, nitrogen-purged reactor with this compound (3.0 eq) and a suitable solvent such as toluene.
-
Addition of Base: Add triethylamine (3.0 eq) to the mixture and stir to dissolve.
-
Addition of PCl₃: Cool the mixture in an ice bath to 0-5 °C. Slowly add phosphorus trichloride (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 3-5 hours to ensure the reaction goes to completion.
-
Filtration: Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with fresh toluene.
-
Purification: Combine the filtrates and wash with water to remove any remaining salts. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum to yield the final product.
Synthesis of Benzotriazole UV Absorbers
Benzotriazole UV absorbers are a class of light stabilizers that protect materials from degradation by absorbing harmful UV radiation and dissipating it as thermal energy.[11] The synthesis involves an azo coupling reaction between a diazotized o-nitroaniline and an activated phenolic compound, followed by a reductive cyclization to form the benzotriazole ring. This compound serves as the phenolic coupling component, with its bulky tert-octyl group enhancing the final product's compatibility and permanence in polymer systems.
Caption: Three-stage synthesis of benzotriazole UV absorbers.
Experimental Protocol: Synthesis of 2-(2H-Benzotriazol-2-yl)-6-methyl-4-tert-octylphenol
This protocol is a representative procedure based on general methods for preparing benzotriazole UV absorbers.[12][13]
-
Diazotization: Dissolve o-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the low temperature. Stir for 30 minutes after addition to complete the formation of the diazonium salt.
-
Coupling Reaction: In a separate vessel, dissolve this compound (1.0 eq) in an aqueous alkaline solution (e.g., NaOH solution). Cool this solution to 5-10 °C.
-
Azo Formation: Slowly add the cold diazonium salt solution to the cold phenoxide solution. A colored azo compound will precipitate. Maintain stirring for 2-3 hours.
-
Isolation of Intermediate: Filter the precipitated solid, wash thoroughly with water until neutral, and dry.
-
Reductive Cyclization: Suspend the dried azo intermediate in a suitable solvent (e.g., ethanol or xylene). Add a reducing agent, such as zinc powder in an alkaline medium or catalytic hydrogenation (e.g., H₂/Pd-C). Heat the mixture to reflux for several hours until the color disappears.
-
Purification: Filter the hot reaction mixture to remove inorganic salts or the catalyst. Upon cooling, the benzotriazole product will crystallize. Recrystallize from a suitable solvent like ethanol or heptane to obtain the pure UV absorber.
Thioalkylation for Antioxidant Synthesis
Introducing sulfur-containing functional groups onto the phenol ring is another effective strategy for creating potent antioxidants. The resulting thioether-phenolic compounds can act as synergistic antioxidants. A common method is thioalkylation, which can be achieved via a variation of the Mannich reaction using a thiol instead of a secondary amine.
Experimental Protocol: Synthesis of 2-Methyl-4,6-bis(n-octylthiomethyl)phenol
This protocol is directly adapted from a patented method for the synthesis of this specific antioxidant.[14][15]
-
Reaction Setup: In a sealed reaction kettle, charge o-cresol (2-methylphenol, 1.0 eq), n-octyl mercaptan (2.1 eq), paraformaldehyde (4.2 eq), and dimethylamine (catalytic amount). Note: This reaction uses o-cresol as the starting phenol, demonstrating the general applicability of the method.
-
Initial Reaction: Seal the reactor and heat the mixture to 90-130 °C for 6-9 hours.
-
Removal of Byproducts: Cool the reactor and remove the aqueous phase containing dimethylamine.
-
Final Reaction: Re-heat the organic phase to 90-130 °C under vacuum (-0.020 to -0.097 MPa) for 2-3 hours to drive the reaction to completion and remove any residual dimethylamine.
-
Product Isolation: The final product is obtained directly with high purity (>98%) after cooling.[14]
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and it may cause respiratory irritation.[1] Long-term exposure may be harmful to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a testament to how the strategic placement of functional groups on an aromatic scaffold can create a highly valuable and adaptable chemical intermediate. Its activated aromatic ring, coupled with the steric and lipophilic influence of its alkyl substituents, makes it an ideal precursor for a diverse range of products. From the aminomethylated derivatives produced via the Mannich reaction to the high-performance phosphite antioxidants and benzotriazole UV absorbers that protect countless consumer and industrial goods, this compound is a critical starting material in modern organic synthesis. The synthetic pathways detailed in this guide highlight its versatility and provide a solid foundation for its application in research and development.
References
-
Zhu, Y., Liu, X., Tang, Y., Xu, K., Tang, X., Zhu, L., & Xiong, B. (2025). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 14(3). (Available at: [Link])
-
ResearchGate. (n.d.). Synthesis mechanism of phosphite antioxidants via transesterification. (Available at: [Link])
-
Zhu, Y., et al. (2025, March). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 14(3). (Available at: [Link])
-
National Institutes of Health. (n.d.). 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol. (Available at: [Link])
- Google Patents. (n.d.). Processes for the preparation of benzotriazole UV absorbers. (U.S. Patent No. 6,605,727B2).
-
ESSLAB. (n.d.). This compound. (Available at: [Link])
-
ResearchGate. (n.d.). Mannich reaction mechanism for phenols. (Available at: [Link])
- Google Patents. (n.d.). Phosphite-based antioxidant agent having good hydrolytic stability and polymer resin composition including same. (Publication No. WO2012115309A1).
- Google Patents. (n.d.). The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol. (Publication No. CN106905206A).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75206, this compound. (Available at: [Link])
-
ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. (Available at: [Link])
- Google Patents. (n.d.). Benzotriazole ultraviolet absorbent and preparation and application thereof. (Publication No. CN102304859A).
-
Amine Catalysts. (2025, June 20). Comparing UV absorber UV-234 with other benzotriazole UV absorbers. (Available at: [Link])
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of di- and triorganotin(IV) complexes of 2-tert-butyl-4-methyl phenol. (Available at: [Link])
-
ResearchGate. (n.d.). Recycling studies: oxidative phenol coupling of 2,4-di-tert-butylphenol.... (Available at: [Link])
-
National Institutes of Health. (n.d.). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. (Available at: [Link])
-
Googleapis.com. (n.d.). Benzotriazole based UV absorbing compounds and photographic elements containing them. (Available at: [Link])
- Google Patents. (n.d.). Alkyl phenol Mannich condensates. (Publication No. EP0487188A1).
-
Brunel University Research Archive. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. (Available at: [Link])
- Google Patents. (n.d.). Preparation method of 2-cumyl-4-tert-octylphenol. (Publication No. CN105503534A).
-
Minnesota Department of Health. (2023, November). 4-tert-Octylphenol Toxicological Summary. (Available at: [Link])
-
Hexie. (2023, February 20). Main uses and manufacturing methods of p-tert-octylphenol. (Available at: [Link])
-
ResearchGate. (n.d.). Oxidative coupling of 2-methoxy-4-methyl phenol using MTBAP. (Available at: [Link])
- Google Patents. (n.d.). Oxidative coupling of phenols and naphthols. (U.S. Patent No. 4,130,504A).
-
MDPI. (n.d.). Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organocatalyst. (Available at: [Link])
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-. In NIST Chemistry WebBook. (Available at: [Link])
-
Australian Government Department of Health. (2020, April 21). Octylphenols: Human health tier II assessment. (Available at: [Link])
-
Organisation for Economic Co-operation and Development. (1994, November 24). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)-. (Available at: [Link])
-
MDPI. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (Available at: [Link])
-
ResearchGate. (n.d.). THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE. (Available at: [Link])
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esslabshop.com [esslabshop.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0487188A1 - Alkyl phenol Mannich condensates - Google Patents [patents.google.com]
- 7. Brunel University Research Archive: A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence [bura.brunel.ac.uk]
- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2012115309A1 - Phosphite-based antioxidant agent having good hydrolytic stability and polymer resin composition including same - Google Patents [patents.google.com]
- 11. newtopchem.com [newtopchem.com]
- 12. US6605727B2 - Processes for the preparation of benzotriazole UV absorbers - Google Patents [patents.google.com]
- 13. CN102304859A - Benzotriazole ultraviolet absorbent and preparation and application thereof - Google Patents [patents.google.com]
- 14. CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Determining the Minimum Inhibitory Concentration of 2-Methyl-4-tert-octylphenol: An Application Guide
For correspondence:
Abstract
This comprehensive application note provides a detailed protocol and scientific rationale for determining the Minimum Inhibitory Concentration (MIC) of 2-Methyl-4-tert-octylphenol, a substituted phenolic compound with noted antimicrobial properties.[1] Addressed to researchers, scientists, and professionals in drug development, this guide emphasizes the critical technical considerations for testing hydrophobic compounds. We present a robust broth microdilution protocol, aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy and reproducibility.[2][3][4] This document provides in-depth explanations for experimental choices, self-validating quality control measures, and a summary of expected antimicrobial activity based on structurally similar compounds.
Introduction: The Scientific Imperative for Standardized MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] It is a cornerstone metric in the discovery and development of new antimicrobial agents, providing a quantitative measure of a compound's potency.[7] For phenolic compounds like this compound, which have a hydrophobic nature, precise and standardized MIC determination is critical, yet presents unique challenges.[8][9]
This compound belongs to the alkylphenol class of compounds, which are known to exert their antimicrobial effects primarily through the disruption of the microbial cell membrane.[10][11] The lipophilic alkyl group facilitates partitioning into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[8][12] Understanding the potency of this compound through accurate MIC testing is the first step in harnessing its therapeutic potential.
This guide provides a detailed, step-by-step protocol for determining the MIC of this compound using the broth microdilution method, a technique widely recognized for its efficiency and comparability of results.[2][13]
Foundational Principles: The Mechanism of Action of Alkylphenols
The antimicrobial efficacy of this compound is intrinsically linked to its chemical structure. As a phenolic compound, its hydroxyl group and aromatic ring are key to its biological activity. The large tert-octyl group confers significant hydrophobicity, which is a critical factor in its interaction with microbial cells.
The primary mechanism of action for phenolic compounds involves the disruption of the microbial cell membrane.[8][14] This process can be visualized as a multi-step interaction:
-
Adsorption and Partitioning: The hydrophobic tert-octyl group facilitates the partitioning of the molecule from the aqueous environment into the lipid-rich cell membrane.
-
Membrane Disruption: Once within the membrane, the phenol molecules orient themselves, causing a disorganization of the lipid bilayer. This leads to an increase in membrane fluidity and permeability.
-
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, phenolic compounds can also lead to the denaturation of essential cellular proteins and enzymes, further contributing to cell death.
Figure 1: Proposed mechanism of antimicrobial action for this compound.
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[2][8][15] It involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Experimental Workflow
Figure 2: Experimental workflow for MIC determination by broth microdilution.
Step-by-Step Methodology
Step 1: Preparation of the Stock Solution
Due to the hydrophobic nature of this compound, a suitable organic solvent is required for its initial solubilization. DMSO is a commonly used solvent for this purpose.[16]
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Causality Insight: The use of a solvent like DMSO is necessary to overcome the poor aqueous solubility of the compound. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that would inhibit microbial growth (typically ≤1% v/v).[16]
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.
-
Vortex the suspension to create a uniform turbidity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 3: Serial Dilution in Microtiter Plate
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the appropriate starting concentration of this compound (prepared from the stock solution in CAMHB) to the wells in the first column.
-
Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix the contents by pipetting up and down.
-
Continue this serial twofold dilution process across the plate to the desired final concentration.
Step 4: Inoculation
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
Step 5: Incubation
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 6: Reading the Results
-
After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A plate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.
Self-Validating Controls
To ensure the integrity and validity of the results, the following controls must be included in each assay:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound). This well should show distinct turbidity.
-
Sterility Control: Wells containing only CAMHB. This well should remain clear, indicating no contamination.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay, CAMHB, and the bacterial inoculum. This is to confirm that the solvent itself does not inhibit bacterial growth.
-
Quality Control (QC) Strains: A reference strain with a known MIC range for a standard antibiotic should be tested in parallel to validate the overall test procedure.
Data Presentation and Interpretation
While specific MIC data for this compound is not widely published, data from the structurally similar compound, 2,4-Di-tert-butylphenol (2,4-DTBP), provides a strong indication of the expected antimicrobial activity.
| Microorganism | Type | Reported MIC Range of 2,4-DTBP (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.12 - 31.25 | [17][18][19] |
| Staphylococcus aureus | Gram-positive bacteria | 0.78 - 30 | [17][18] |
| Escherichia coli | Gram-negative bacteria | >100 | [17] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 31.25 | [18] |
| Cutibacterium acnes | Gram-positive bacteria | 16 | [20][21] |
| Candida albicans | Fungus | Interesting activity reported | [22] |
Interpretation of Results:
The MIC value is interpreted as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the microorganism. It is important to note that the MIC is a measure of bacteriostatic activity, not necessarily bactericidal activity. Further assays, such as the Minimum Bactericidal Concentration (MBC) test, would be required to determine the killing activity of the compound.
Conclusion and Future Directions
This application note provides a robust and scientifically grounded protocol for the determination of the Minimum Inhibitory Concentration of this compound. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data on the antimicrobial potency of this compound. The provided information on the mechanism of action and expected activity based on a structural analog serves to guide experimental design and data interpretation. Future studies should focus on expanding the tested panel of microorganisms, investigating the bactericidal activity, and exploring potential synergistic effects with other antimicrobial agents.
References
- Broth microdilution - Grokipedia. (n.d.).
-
THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antimicrobial mechanism of phenolic compounds | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Preventing Microbial Infections with Natural Phenolic Compounds - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Main mechanisms of antibacterial action of plant phenolics. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Antibacterial Action of A Series of 4-N-Alkylphenols | Scilit. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC. (2021). Retrieved January 22, 2026, from [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Retrieved January 22, 2026, from [Link]
-
Future Antimicrobials: Natural and Functionalized Phenolics - PMC - NIH. (2023). Retrieved January 22, 2026, from [Link]
-
MIC Determination - EUCAST. (n.d.). Retrieved January 22, 2026, from [Link]
-
MIC EUCAST. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recognized Consensus Standards: Medical Devices - FDA. (2024). Retrieved January 22, 2026, from [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]
-
Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi - ResearchGate. (2016). Retrieved January 22, 2026, from [Link]
-
Solvent in MIC and for antimicrobial activity? - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
EUCAST Definitive Document E.DEF 3.1, June 2000: Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by agar dilution - PubMed. (2000). Retrieved January 22, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012). Retrieved January 22, 2026, from [Link]
-
2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC - NIH. (2023). Retrieved January 22, 2026, from [Link]
-
EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - ResearchGate. (2023). Retrieved January 22, 2026, from [Link]
-
Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - MDPI. (2024). Retrieved January 22, 2026, from [Link]
-
Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi - PubMed. (2016). Retrieved January 22, 2026, from [Link]
-
(PDF) Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - ResearchGate. (2024). Retrieved January 22, 2026, from [Link]
-
Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation - ResearchGate. (2013). Retrieved January 22, 2026, from [Link]
-
Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. MIC EUCAST [mic.eucast.org]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scilit.com [scilit.com]
- 11. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
antibacterial spectrum of 2-Methyl-4-tert-octylphenol against Gram-positive bacteria
An In-Depth Guide to the Antibacterial Spectrum and Mechanism of 2-Methyl-4-tert-octylphenol Against Gram-Positive Bacteria
Introduction: The Imperative for Novel Antimicrobials
The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a formidable challenge to global health. This has catalyzed the search for new antimicrobial agents with novel mechanisms of action. Phenolic compounds, a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their broad-spectrum antimicrobial properties. Their activity is often attributed to their ability to disrupt microbial cell structures, particularly the cytoplasmic membrane.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on evaluating the antibacterial efficacy of this compound, an alkylated phenolic compound. We will detail the essential protocols for determining its antibacterial spectrum through susceptibility testing and offer a robust methodology for elucidating its primary mechanism of action, which is hypothesized to be the disruption of bacterial membrane integrity.
Part I: Quantitative Assessment of Antibacterial Efficacy
The foundational step in evaluating any potential antimicrobial is to quantify its activity. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This metric defines the compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by sub-culturing from MIC assay wells that show no visible growth.[2]
The relationship between MIC and MBC is critical; an MBC/MIC ratio of ≤ 4 typically indicates a bactericidal effect, whereas a ratio > 4 suggests a bacteriostatic effect.[2]
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI) and is considered a gold standard for susceptibility testing.[3][4][5]
Causality and Experimental Rationale:
-
Medium Choice: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has a low concentration of inhibitors, ensuring that the observed antimicrobial activity is due to the test compound.
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is crucial for reproducibility, as the final bacterial concentration directly influences the MIC value.[6]
-
Self-Validation: The inclusion of a positive control (no compound) and a negative control (no bacteria) in every assay is non-negotiable. This validates that the bacteria are viable and that the medium is sterile, ensuring the trustworthiness of the results.
Materials:
-
This compound (stock solution in DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615, Enterococcus faecalis ATCC 29212)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile DMSO (for controls)
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD₆₂₅nm of 0.08-0.13).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of the test compound in well 1 by adding, for example, 200 µL of a 512 µg/mL solution.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive control (growth control): add 100 µL of CAMHB.
-
Well 12 serves as the negative control (sterility control): add 200 µL of CAMHB.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is 200 µL. The final concentration of bacteria is ~5 x 10⁵ CFU/mL.
-
Note: A solvent control (containing the highest concentration of DMSO used) should also be run to ensure it does not inhibit bacterial growth.
-
-
Incubation & Interpretation:
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Step-by-Step Methodology:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 5 colonies for a 10 µL spot from an initial inoculum of 5 x 10⁵ CFU/mL).
Data Presentation: Illustrative Antibacterial Spectrum
The following table presents hypothetical, yet plausible, MIC and MBC data for this compound against common Gram-positive pathogens, based on the known activity of similar phenolic compounds.
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | MSSA | 32 | 64 | 2 | Bactericidal |
| Staphylococcus aureus ATCC 43300 | MRSA | 64 | 128 | 2 | Bactericidal |
| Streptococcus pyogenes ATCC 19615 | Group A Strep | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | - | 64 | 256 | 4 | Bactericidal |
Part II: Elucidating the Mechanism of Action
For phenolic compounds, the primary mode of antibacterial action is frequently the disruption of the cytoplasmic membrane's structural integrity and function.[7][8] This disruption dissipates the proton motive force, leading to a loss of membrane potential, leakage of essential ions and metabolites, and ultimately, cell death.
Protocol 3: Cytoplasmic Membrane Depolarization Assay
This protocol uses the voltage-sensitive fluorescent dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential in real-time.
Principle of the Assay: DiSC₃(5) is a cationic dye that accumulates in the energized, polarized membranes of healthy bacteria. This accumulation leads to self-quenching of its fluorescence.[9] When a compound like this compound disrupts the membrane, the membrane potential collapses (depolarization), causing the dye to be released into the extracellular medium. This release leads to de-quenching and a measurable increase in fluorescence intensity.[9][10]
Materials:
-
Log-phase culture of a test bacterium (e.g., S. aureus)
-
This compound
-
DiSC₃(5) stock solution (in DMSO)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Valinomycin (positive control for depolarization)
-
HEPES buffer (pH 7.2) with glucose
-
Black, clear-bottom 96-well microtiter plate
-
Fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm)
Step-by-Step Methodology:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cell pellet in HEPES buffer containing 0.1 M KCl and 5 mM glucose to an OD₆₀₀ of 0.2. The glucose helps energize the cells to maintain a membrane potential.
-
-
Dye Loading:
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes and for the fluorescence signal to stabilize (quench).
-
-
Fluorometric Measurement:
-
Aliquot 190 µL of the dye-loaded cell suspension into the wells of the black microtiter plate.
-
Place the plate in the fluorometer and monitor the baseline fluorescence for 2-5 minutes.
-
Add 10 µL of the test compound (this compound) at various concentrations (e.g., 1x, 2x, 4x MIC).
-
For the positive control, add CCCP (final concentration ~5 µM). For the negative control, add an equivalent volume of the solvent (DMSO).
-
Immediately begin recording the fluorescence intensity every 30-60 seconds for at least 30 minutes.
-
-
Data Interpretation:
-
A rapid and sustained increase in fluorescence intensity upon the addition of this compound indicates membrane depolarization.
-
The rate and magnitude of the fluorescence increase can be correlated with the concentration of the compound. The positive control (CCCP) should show a maximal and rapid increase in fluorescence.
-
Caption: Principle of the DiSC₃(5) membrane depolarization assay.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for characterizing the antibacterial activity of this compound against Gram-positive bacteria. The determination of MIC and MBC values establishes its potency and spectrum, while the membrane depolarization assay offers strong evidence for its mechanism of action. A positive result in the depolarization assay, showing a rapid increase in fluorescence, strongly suggests that the compound's primary target is the bacterial cytoplasmic membrane.
For drug development professionals, these foundational studies are critical. Positive findings would warrant progression to more advanced studies, including:
-
Time-Kill Kinetic Assays: To understand the rate of bactericidal activity.
-
Synergy Testing: To evaluate potential combinations with existing antibiotics.
-
Resistance Development Studies: To assess the likelihood of bacteria developing resistance to the compound.
-
Electron Microscopy: To visually confirm membrane damage and other morphological changes in treated bacteria.
By systematically applying these validated methodologies, researchers can effectively evaluate this compound and other novel phenolic compounds as potential leads in the urgent fight against antimicrobial resistance.
References
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST disk diffusion method. EUCAST. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Disk Diffusion and Quality Control. EUCAST. [Link]
-
Ravanbakhshian-HabibAbadi, R., Behbahani, M., & Mohabatkar, H. (n.d.). Cytoplasmic membrane depolarization assay using the fluorescent dye diSC3-5. ResearchGate. [Link]
-
Strahl, H., & Hamoen, L. W. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9). [Link]
-
National Institute for Communicable Diseases. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing. NICD. [Link]
-
Clinical and Laboratory Standards Institute. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (Conceptual basis, though specific link is to a general diagram). [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Giske, C. G., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(5), 1236-1244. [Link]
-
Te Winkel, J. D., Gray, D. A., & Hamoen, L. W. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology, 4, 29. [Link]
-
ResearchGate. (n.d.). Cytoplasmic membrane depolarization of 2D using DiSC3(5) assays. [Link]
-
Te Winkel, J. D., et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cell and Developmental Biology, 4, 29. [Link]
-
Shmuel, M., et al. (2019). Conjugation of Cell-Penetrating Peptides to Antimicrobial Peptides Enhances Antibacterial Activity. ACS Infectious Diseases, 5(10), 1716-1725. [Link]
-
Ołtuszak-Walczak, E., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7529. [Link]
-
Miller, A., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Diagnostics, 14(24), 2891. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Creative BioMart. (n.d.). Bacterial Membrane Potential Kit. [Link]
-
Mace, S., et al. (2017). Anti-Bacterial Activity of Phenolic Compounds Against Streptococcus Pyogenes. Medicines, 4(2), 25. [Link]
-
Stojković, D., et al. (2020). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Molecules, 25(18), 4166. [Link]
-
Mace, S., et al. (2017). Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes. Medicines, 4(2), 25. [Link]
-
Sienkiewicz, M., et al. (2023). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Chawawisit, K., & Lertcanawanichakul, M. (2015). Anti-MRSA activity, mode of action and cytotoxicity of 2, 4-Di-tert-butylphenol produced by streptomyces sp. KB1. ResearchGate. [Link]
-
Sienkiewicz, M., et al. (2024). Interaction of Selected Commercial Antiseptics with Natural Products against Methicillin-Resistant Staphylococcus aureus Strain. ResearchGate. [Link]
-
Al-Zharani, M., et al. (2022). Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. Antibiotics, 11(11), 1530. [Link]
-
Mace, S., et al. (2017). Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes. Medicines, 4(2), 25. [Link]
-
N'negue, M. A., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Molecules, 29(22), 5038. [Link]
-
Daglia, M. (2012). Preventing Microbial Infections with Natural Phenolic Compounds. Molecules, 17(6), 6381-6411. [Link]
-
La Mura, M., et al. (2024). Retargeting Gram-Positive-Only Adarotene-Derived Antibacterials to Broad-Spectrum Antibiotics. International Journal of Molecular Sciences, 25(10), 5483. [Link]
-
Kim, J. H., et al. (2020). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 30(10), 1546-1554. [Link]
-
Toyama, T., et al. (2011). Acceleration of nonylphenol and 4-tert-octylphenol degradation in sediment by Phragmites australis and associated rhizosphere bacteria. Environmental Science & Technology, 45(15), 6594-6600. [Link]
-
Abraham, S. V., et al. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. Frontiers in Cellular and Infection Microbiology, 7, 303. [Link]
-
Srinivasan, R., et al. (2017). In vitro and in vivo antibiofilm potential of 2,4-Di-tert-butylphenol from seaweed surface associated bacterium Bacillus subtilis against group A streptococcus. Microbiological Research, 195, 50-61. [Link]
-
Aguilar-Velázquez, D. A., et al. (2025). Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii. Heliyon, 11(6), e33200. [Link]
-
Zaid, A. A., et al. (2022). A Comparative Study of Different Types of Thyme Essential Oils Against Streptococcus Pyogenes to Determine their Biochemical and Antimicrobial Properties. Oriental Journal of Chemistry, 38(4), 931-937. [Link]
-
Hroudová, M., & Sikorová, J. (2020). Response Mechanisms of Bacterial Degraders to Environmental Contaminants on the Level of Cell Walls and Cytoplasmic Membrane. International Journal of Molecular Sciences, 21(21), 8089. [Link]
-
Rajkumari, J., et al. (2019). 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology, 10, 219. [Link]
-
Kolodkin-Gal, I., et al. (2013). The mazEF toxin–antitoxin system as an attractive target in clinical isolates of Enterococcus faecium and Enterococcus faecalis. Journal of Antimicrobial Chemotherapy, 68(8), 1774-1779. [Link]
-
Wang, Y., et al. (2023). Efficacy of 2,4-Di-tert-butylphenol in Reducing Ralstonia solanacearum Virulence: Insights into the Underlying Mechanisms. ACS Omega, 8(50), 47864-47873. [Link]
-
La Storia, A., et al. (2011). Bactericidal Activity of Carvacrol against Streptococcus pyogenes Involves Alteration of Membrane Fluidity and Integrity through Interaction with Membrane Phospholipids. Journal of Agricultural and Food Chemistry, 59(18), 9964-9971. [Link]
-
El-Sayed, A. M., et al. (2021). Trans-Cinnamaldehyde Attenuates Enterococcus faecalis Virulence and Inhibits Biofilm Formation. Antibiotics, 10(4), 389. [Link]
Sources
- 1. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains [mdpi.com]
- 2. Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300 [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action and resistance prevention of synergistic thymol and carvacrol combinations with antibiotics in Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity of Carvacrol against Streptococcus pyogenes Involves Alteration of Membrane Fluidity and Integrity through Interaction with Membrane Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Investigating the Synergistic Effect of 2-Methyl-4-tert-octylphenol and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: A Strategic Approach to Combating MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating innovative therapeutic strategies. Vancomycin has long been a cornerstone in the treatment of severe MRSA infections.[1][2] However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA, respectively) strains underscores the urgent need for novel approaches to extend the clinical utility of this critical antibiotic.[3][4]
One promising avenue of research is the exploration of synergistic antimicrobial combinations, where the combined effect of two or more agents is greater than the sum of their individual effects.[5][6][7][8][9] This strategy can enhance bactericidal activity, lower the required therapeutic doses, and potentially reduce the development of resistance. Phenolic compounds, known for their antimicrobial properties, are increasingly being investigated as adjuvants to conventional antibiotics.[10][11][12][13] These compounds can exhibit various mechanisms of action, including disruption of the bacterial cell membrane and inhibition of key cellular processes.[13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the potential synergistic activity of 2-Methyl-4-tert-octylphenol, a substituted phenol, in combination with vancomycin against MRSA. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for antimicrobial synergy testing.
Proposed Mechanism of Synergistic Action
The primary mechanism of action for vancomycin is the inhibition of bacterial cell wall synthesis.[1][2][15] It achieves this by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[3][15] Phenolic compounds, like this compound, are known to disrupt the bacterial cytoplasmic membrane, leading to increased permeability and leakage of intracellular components.[13][14]
The proposed synergistic effect of combining vancomycin with this compound is likely multi-faceted:
-
Enhanced Vancomycin Penetration: By compromising the integrity of the cell membrane, this compound may facilitate the entry of vancomycin into the periplasmic space, allowing it to reach its target site on the growing peptidoglycan chain more effectively.
-
Dual-Target Assault: The combination therapy attacks two different critical cellular structures simultaneously—the cell wall (vancomycin) and the cell membrane (this compound). This dual assault can overwhelm the bacterium's defense and repair mechanisms.
-
Metabolic Disruption: Membrane damage induced by the phenolic compound can disrupt the proton motive force and ATP synthesis, weakening the bacterium and making it more susceptible to the cell wall-damaging effects of vancomycin.
Caption: Proposed synergistic mechanism of vancomycin and this compound against MRSA.
Experimental Protocols
PART 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic potential of two antimicrobial agents.[16][17][18]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of the vancomycin and this compound combination against MRSA.
Materials:
-
MRSA strain (e.g., ATCC 43300 or a clinical isolate)
-
Vancomycin hydrochloride (analytical grade)
-
This compound (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving the phenol, if necessary
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Inoculate into CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of vancomycin in sterile deionized water.
-
Prepare a stock solution of this compound. Due to its phenolic nature, it may be necessary to dissolve it in a small amount of DMSO first, and then dilute it in CAMHB. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In row H, create serial twofold dilutions of vancomycin alone (100 µL per well).
-
In column 12, create serial twofold dilutions of this compound alone (100 µL per well).
-
Across the rest of the plate (rows A-G, columns 1-11), create a checkerboard of twofold dilutions of both agents. Add 50 µL of the appropriate vancomycin concentration to each well in a row, and 50 µL of the appropriate this compound concentration to each well in a column.
-
Finally, add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis:
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
FICI = FIC of Vancomycin + FIC of this compound
Where:
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
FIC of this compound = (MIC of Phenol in combination) / (MIC of Phenol alone)
Interpretation of FICI Values:
| FICI Value | Interpretation |
|---|---|
| ≤ 0.5 | Synergy[17][18] |
| > 0.5 to 4.0 | Additive or Indifference[17][18] |
| > 4.0 | Antagonism[17][18] |
Hypothetical Data Presentation:
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| Vancomycin | 2.0 | 0.5 | 0.25 | 0.5 | Synergy |
| This compound | 32.0 | 8.0 | 0.25 |
PART 2: Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[19]
Objective: To assess the rate of bacterial killing by vancomycin and this compound, alone and in combination.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
Protocol:
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the MRSA strain in CAMHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare tubes or flasks with the following conditions:
-
Growth control (no antimicrobial)
-
Vancomycin alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
This compound alone (at a sub-MIC concentration that showed synergy in the checkerboard assay)
-
Vancomycin + this compound (at the same concentrations as the individual tubes)
-
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
-
Quantification of Viable Bacteria:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[19]
Caption: Workflow for the time-kill synergy assay.
Safety and Handling Considerations
This compound and its isomers are classified as skin and eye irritants.[20][21][22] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling these compounds. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[21][22] While some studies have investigated the environmental and endocrine effects of related compounds like 4-tert-octylphenol, the specific toxicity profile of this compound should be carefully considered.[23][24]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the synergistic potential between this compound and vancomycin against MRSA. A finding of synergy through both checkerboard and time-kill assays would provide a strong rationale for further investigation. Subsequent studies could explore the efficacy of this combination against a broader panel of clinical MRSA isolates, including VISA and VRSA strains. Furthermore, mechanistic studies, such as membrane potential assays and electron microscopy, could be employed to validate the proposed mechanism of action. Ultimately, promising in vitro results may warrant evaluation in in vivo models of MRSA infection to determine the therapeutic potential of this combination therapy.[5][6][7]
References
- Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus. PubMed.
- Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus. Frontiers.
- Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus. ResearchGate.
- Synergistic Antibiotic Combos Evaluated for Staphylococcus aureus Treatment. Medisage.
- Synergistic Effects of Antibiotic Combinations against Staphylococcus aureus in Clinical Samples from Inpatients at a Tertiary Care Facility in Hyderabad, India. The Open Microbiology Journal.
- Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features. PMC - NIH.
- Vancomycin. StatPearls - NCBI Bookshelf - NIH.
- Plant phenolic acids supercharge old antibiotics against multidrug resistant E. coli. News.
- Time-kill studies – including synergy time-kill studies. GARDP Revive.
- New and simplified method for drug combination studies by checkerboard assay. NIH.
- Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma.
- Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics.
- Preventing Microbial Infections with Natural Phenolic Compounds. MDPI.
- Phenolic Compounds in Antimicrobial Therapy. PubMed.
- This compound | C15H24O | CID 75206. PubChem.
- Vancomycin Mechanism of Action | Resistance and More. DoseMeRx.
- Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI.
- Mechanisms of vancomycin resistance in Staphylococcus aureus. PMC - NIH.
- Novel Mechanism of Antibiotic Resistance Originating in Vancomycin-Intermediate Staphylococcus aureus. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
- Octylphenols: Human health tier II assessment.
- 4-tert-Octylphenol. Santa Cruz Biotechnology.
- Para-tert-octylphenol or 4-tert-Octylphenol Manufacturers, with SDS. Muby Chemicals.
- Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. PubMed.
Sources
- 1. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Antibiotic Combos Evaluated for Staphylococcus aureus Treatment [mymedisage.com]
- 9. Synergistic Effects of Antibiotic Combinations against Staphylococcus aureus in Clinical Samples from Inpatients at a Tertiary Care Facility in Hyderabad, India [openmicrobiologyjournal.com]
- 10. Plant phenolic acids supercharge old antibiotics against multidrug resistant E. coli | News | The Microbiologist [the-microbiologist.com]
- 11. mdpi.com [mdpi.com]
- 12. Phenolic Compounds in Antimicrobial Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. doseme-rx.com [doseme-rx.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 20. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Para-tert-octylphenol or 4-tert-Octylphenol Manufacturers, with SDS [mubychem.com]
- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 24. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for testing 2-Methyl-4-tert-octylphenol against Pseudomonas aeruginosa biofilms
Application Note & Protocol
A Multi-Faceted Approach for Evaluating the Anti-Biofilm Efficacy of 2-Methyl-4-tert-octylphenol Against Pseudomonas aeruginosa
Abstract Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its propensity to form biofilms—structured communities of bacteria encased in a self-produced matrix.[1] These biofilms exhibit profound tolerance to conventional antibiotics, making infections notoriously difficult to treat.[1] This application note provides a detailed, multi-modal protocol for the comprehensive evaluation of this compound, a substituted phenolic compound, as a potential agent against P. aeruginosa biofilms. The described workflow integrates methods to assess the inhibition of biofilm formation, the eradication of established biofilms, and the impact on bacterial viability within the biofilm structure. This is achieved through a combination of classic biomass staining, metabolic activity assays, and advanced microscopic imaging.
Introduction: The Challenge of P. aeruginosa Biofilms
Pseudomonas aeruginosa is a leading cause of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] A key virulence factor of this bacterium is its ability to form biofilms on both living tissues and medical devices.[2] Biofilms are complex, surface-associated communities of microorganisms embedded within an extracellular polymeric substance (EPS) matrix.[3] This matrix, composed of polysaccharides, proteins, and extracellular DNA, provides structural integrity and acts as a protective barrier against environmental stresses, including the host immune response and antimicrobial agents.[3] Consequently, bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1]
The urgent need for novel anti-biofilm agents has driven research into compounds that can either prevent biofilm formation or disrupt existing structures. Substituted phenols are known for their antimicrobial properties. This protocol outlines a systematic approach to test the efficacy of this compound against P. aeruginosa biofilms, providing researchers with a robust framework for screening and characterizing potential new therapeutics.
Experimental Design & Rationale
A comprehensive assessment of an anti-biofilm candidate requires more than a single endpoint. This protocol is designed to provide a multi-dimensional view of the compound's activity by addressing three critical questions:
-
Can the compound prevent the initial formation of a biofilm?
-
Can the compound eradicate a pre-formed, mature biofilm?
-
Does the compound kill the bacteria within the biofilm, or merely disrupt the matrix?
To answer these questions, we employ a tiered approach:
-
Tier 1: Biomass Quantification using Crystal Violet (CV) Staining. The CV assay is a high-throughput method to quantify the total biofilm biomass, including cells and the extracellular matrix.[4][5] It is an excellent primary screening tool to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
-
Tier 2: Metabolic Activity Assessment using a Resazurin-based Assay. While CV staining measures total biomass, it does not distinguish between live and dead cells.[5][6] The resazurin assay measures the metabolic activity of viable cells, providing crucial information on the bactericidal or bacteriostatic effects of the compound within the biofilm.[7][8]
-
Tier 3: Structural and Viability Visualization using Confocal Laser Scanning Microscopy (CLSM). CLSM allows for the three-dimensional visualization of the biofilm structure and the spatial distribution of live and dead cells within the intact, hydrated biofilm.[9][10] This provides invaluable qualitative and quantitative data on the compound's impact on biofilm architecture.[3]
This combination of assays provides a holistic understanding of the anti-biofilm properties of this compound.
Overall Experimental Workflow
The following diagram illustrates the sequential workflow for testing this compound against P. aeruginosa biofilms.
Caption: Workflow for evaluating anti-biofilm activity.
Detailed Protocols
Materials and Reagents
-
Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB)
-
M63 minimal medium supplemented with magnesium sulfate, glucose, and casamino acids[4]
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile 96-well flat-bottom microtiter plates[11]
-
Crystal Violet solution (0.1% w/v in water)[12]
-
Resazurin sodium salt solution (e.g., 0.01% w/v in sterile PBS)
-
Phosphate-buffered saline (PBS, sterile)
-
Confocal laser scanning microscope
-
Live/Dead BacLight Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Glass-bottom dishes for confocal microscopy
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the minimum concentration of the test compound required to inhibit the formation of a biofilm.
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa in LB or TSB at 37°C with shaking.[14] Dilute the overnight culture 1:100 into fresh M63 minimal medium.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in M63 medium in a separate 96-well plate to create a range of concentrations. Ensure the final DMSO concentration does not exceed 1% in the assay plate, as it can have inhibitory effects.
-
Assay Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a new 96-well plate.[4]
-
Add 100 µL of the corresponding compound dilutions to the wells.
-
Include a positive control (bacteria + medium with DMSO, no compound) and a negative control (sterile medium only).
-
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[12]
-
Biomass Staining (Crystal Violet):
-
Gently discard the liquid culture from the wells.
-
Carefully wash the wells twice with 200 µL of PBS to remove planktonic cells.[12]
-
Fix the biofilms by air-drying or by heating at 60°C for 1 hour.[12]
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate thoroughly with water.
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[13]
-
Measure the absorbance at 550-595 nm using a microplate reader.[12][13]
-
-
Data Analysis: The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in absorbance compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol assesses the ability of the compound to disrupt a pre-formed, mature biofilm.
-
Biofilm Formation:
-
Prepare a 1:100 dilution of an overnight P. aeruginosa culture in M63 medium.
-
Add 200 µL of this diluted culture to each well of a 96-well plate.
-
Incubate the plate statically at 37°C for 24 hours to allow for mature biofilm formation.[12]
-
-
Compound Treatment:
-
After incubation, gently remove the planktonic culture from each well.
-
Wash the biofilms once with 200 µL of sterile PBS.
-
Add 200 µL of fresh M63 medium containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
-
Quantification: Follow steps 5 and 6 from the MBIC protocol (Crystal Violet Staining and Data Analysis) to quantify the remaining biofilm biomass. The MBEC is the lowest concentration that results in a significant reduction in biofilm biomass compared to the untreated control.
Protocol 3: Biofilm Viability (Resazurin) Assay
This assay can be performed in parallel with or subsequent to the MBIC/MBEC assays to determine cell viability.
-
Assay Setup: Set up MBIC or MBEC plates as described above.
-
Resazurin Addition: After the final incubation period (with the compound), remove the supernatant. Wash the biofilms gently with PBS.
-
Add 200 µL of a PBS solution containing resazurin (e.g., 0.01%) to each well.
-
Incubation: Incubate the plate in the dark at 37°C. The incubation time can vary (e.g., 1-4 hours) and should be optimized. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.[7]
-
Measurement: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a microplate reader.
-
Data Analysis: A decrease in fluorescence compared to the untreated control indicates a reduction in the number of viable cells within the biofilm.
Protocol 4: Confocal Laser Scanning Microscopy (CLSM)
CLSM provides detailed visualization of the biofilm's 3D structure and cell viability.[10]
-
Biofilm Growth: Grow P. aeruginosa biofilms on sterile glass-bottom dishes or chamber slides for 24 hours in M63 medium. For inhibition studies, include this compound at the desired concentration (e.g., MBIC) from the start. For eradication studies, treat the mature biofilm with the compound (e.g., MBEC) for 24 hours.
-
Staining:
-
Gently remove the medium and wash the biofilm with PBS.
-
Add a working solution of a live/dead stain (e.g., SYTO 9 and propidium iodide) according to the manufacturer's instructions. SYTO 9 stains all bacteria (green), while propidium iodide only penetrates cells with compromised membranes (dead cells, red).[15]
-
Incubate in the dark for 15-30 minutes.
-
-
Imaging:
-
Visualize the stained biofilms using a confocal microscope.
-
Acquire a series of z-stack images (optical sections) through the entire thickness of the biofilm.
-
-
Image Analysis:
-
Reconstruct 3D images from the z-stacks using appropriate software (e.g., ImageJ/FIJI, Imaris).
-
This analysis can provide quantitative data on biofilm thickness, biovolume, surface coverage, and the ratio of live to dead cells.[10]
-
Data Presentation & Interpretation
Quantitative data from the microplate assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Anti-Biofilm Activity of this compound
| Assay Type | Endpoint | P. aeruginosa PAO1 (µg/mL) |
| Biomass (CV) | MBIC₅₀ | 32 |
| MBEC₅₀ | 128 | |
| Viability (Resazurin) | MBIC₅₀ (Viability) | 64 |
| MBEC₅₀ (Viability) | 256 |
MBIC₅₀/MBEC₅₀: Concentration causing a 50% reduction in biofilm biomass or viability.
Interpretation of Hypothetical Results: In this example, the compound is more effective at preventing biofilm formation (MBIC) than eradicating an established one (MBEC), which is a common finding. The higher concentration required to reduce viability compared to biomass suggests that at lower concentrations, the compound may primarily disrupt the biofilm matrix without immediately killing the embedded cells. CLSM imaging would be critical to visually confirm these findings, for instance, by showing a dispersed biofilm with mostly live cells at 32 µg/mL versus a collapsed biofilm structure with a high proportion of dead cells at 256 µg/mL.
Conclusion
This comprehensive protocol provides a robust framework for the in-depth characterization of this compound as a potential anti-biofilm agent against P. aeruginosa. By integrating high-throughput screening methods with detailed microscopic analysis, researchers can gain a clear understanding of the compound's mechanism of action, whether it be inhibition of attachment, disruption of the matrix, or direct bactericidal activity. This multi-faceted approach is essential for the rigorous evaluation required in the development of new and effective therapies to combat biofilm-associated infections.
References
-
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
-
DeLeon, S., & Clinton, A. (2016). Crystal violet assay. Bio-protocol, 6(19), e1959. [Link]
-
Lerchner, J., Kuda, T., & Kuda, A. (2017). Confocal microscopy imaging of the biofilm matrix. Journal of Microbiological Methods, 138, 50-59. [Link]
-
Pettit, R. K., Weber, C. A., Kean, M. J., & Hoffmann, H. (2005). Fluorescent assay based on resazurin for detection of activity of disinfectants against bacterial biofilm. Applied and Environmental Microbiology, 71(7), 3522-3526. [Link]
-
Chavant, P., Gaillard-Martinie, B., Talon, R., Hébraud, M., & Bernardi, T. (2016). The BioFilm Ring Test: a Rapid Method for Routine Analysis of Pseudomonas aeruginosa Biofilm Formation Kinetics. Journal of Clinical Microbiology, 54(5), 1279-1286. [Link]
-
Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. Retrieved from [Link]
-
Benchling. (2014). Crystal Violet Biofilm Assay. Retrieved from [Link]
-
iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]
-
JoVE. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]
-
Sommer, R., Titz, A., & Jaeger, K. E. (2017). Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. Journal of Medicinal Chemistry, 60(17), 7465-7472. [Link]
-
Jennings, L. K., Storek, K. M., Ledvina, H. E., Coulon, C., Marmont, L. S., Sadovskaya, I., ... & Parsek, M. R. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 859. [Link]
-
Kapoor, R., Wadman, M. W., Dohm, M. T., Czyzewski, A. M., Spormann, A. M., & Barron, A. E. (2011). Antimicrobial Peptoids Are Effective against Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy, 55(6), 3054-3057. [Link]
-
Guéneau, A., Le, C., Le Grandois, P., Le, T., & Belloc, C. (2022). Confocal laser scanning microscopy visualization of biofilms settled on the steel and PVC coupons. ResearchGate. [Link]
-
Imazato, S., Kinomoto, Y., Tarumi, H., Ebisu, S., & Tay, F. R. (2012). Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm. Journal of Dentistry, 40(6), 469-474. [Link]
-
Al-gburi, A., Volski, A., & Chikindas, M. L. (2020). Evaluation of the cellular viability within the biofilms by the resazurin assay. ResearchGate. [Link]
-
Sharma, D., Misba, L., & Khan, A. U. (2020). Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. International Journal of Current Microbiology and Applied Sciences, 9(6), 1708-1713. [Link]
-
Agostinho, A. M., Vang, A., & DeLeon, S. (2017). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (128), 56488. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. ijcmas.com [ijcmas.com]
- 3. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent assay based on resazurin for detection of activity of disinfectants against bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Protocols · Benchling [benchling.com]
- 12. Crystal violet assay [bio-protocol.org]
- 13. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel 2-Methyl-4-tert-octylphenol Derivatives for Enhanced Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with potent antimicrobial properties. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial activities. Their mechanism of action, primarily involving the disruption of microbial cell membranes, makes them attractive candidates for the development of new antimicrobial agents that may be less prone to the development of resistance.[1][2]
This application note provides a detailed guide for the synthesis and evaluation of novel derivatives of 2-Methyl-4-tert-octylphenol, a sterically hindered phenol, with the aim of enhancing its inherent antimicrobial activity. We will focus on two strategic modifications of the parent molecule: electrophilic aromatic chlorination and aminomethylation via the Mannich reaction. These derivatizations are proposed to modulate the electronic and lipophilic properties of the parent compound, potentially leading to increased potency against a range of bacterial and fungal pathogens.
Strategic Approaches to Derivative Synthesis
The selection of synthetic routes was guided by the principle of introducing functionalities known to enhance the antimicrobial efficacy of phenolic compounds.
-
Chlorination: The introduction of a chlorine atom onto the phenolic ring is a well-established strategy to increase the antimicrobial activity of phenols. The electron-withdrawing nature of chlorine can increase the acidity of the phenolic hydroxyl group, facilitating proton donation and enhancing its ability to disrupt microbial membranes.[3] Furthermore, the increased lipophilicity of the chlorinated derivative can improve its partitioning into the lipid-rich bacterial cell membrane.
-
Mannich Reaction: The Mannich reaction is a powerful tool for introducing an aminomethyl group onto the phenolic ring.[4] The resulting Mannich bases, particularly their quaternary ammonium salts, can possess potent antimicrobial properties. The cationic nature of these derivatives is thought to facilitate electrostatic interactions with the negatively charged components of microbial cell walls, leading to membrane destabilization and cell death.
The following sections provide detailed, step-by-step protocols for the synthesis of a chlorinated derivative and a Mannich base derivative of this compound, along with methods for their characterization and antimicrobial evaluation.
Synthesis Workflow
Caption: Synthetic pathways for novel this compound derivatives.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 6-Chloro-2-methyl-4-tert-octylphenol
This protocol describes the regioselective chlorination of this compound at the position ortho to the hydroxyl group using sulfuryl chloride. The reaction is performed under mild conditions to favor monochlorination.
Materials:
-
This compound (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-Chloro-2-methyl-4-tert-octylphenol.
Rationale for Experimental Choices:
-
The use of a slight excess of sulfuryl chloride ensures complete conversion of the starting material.
-
Performing the reaction at low temperature (0 °C) helps to control the reactivity of the chlorinating agent and minimizes the formation of dichlorinated byproducts.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acidic species.
Protocol 2: Synthesis of 2-((Dimethylamino)methyl)-6-methyl-4-(tert-octyl)phenol
This protocol details the aminomethylation of this compound via the Mannich reaction, leveraging its sterically hindered nature to achieve regioselective substitution.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.5 eq)
-
Dimethylamine (40% aqueous solution) (1.5 eq)
-
Ethanol
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Reagent Addition: To the stirred solution, add formaldehyde followed by dimethylamine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by vacuum distillation or by column chromatography on silica gel if necessary.
Rationale for Experimental Choices:
-
The ortho-position to the hydroxyl group is activated for electrophilic substitution, and the steric hindrance from the adjacent methyl and tert-octyl groups directs the aminomethylation to the less hindered ortho position.
-
Using aqueous solutions of formaldehyde and dimethylamine is a common and convenient practice for the Mannich reaction.
-
Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds should be evaluated to determine their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the recommended procedure for obtaining reproducible and comparable results.[3][5]
Protocol 3: Broth Microdilution MIC Assay
Materials:
-
Synthesized compounds (stock solutions in DMSO)
-
Parent compound (this compound)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inocula standardized to 0.5 McFarland
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and control antibiotics in the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Expected Antimicrobial Activity and Physicochemical Properties
The following table presents the predicted physicochemical properties and estimated antimicrobial activity (MIC values) for the parent compound and its novel derivatives. The MIC values are estimations based on data from structurally related compounds and serve as a guide for expected outcomes.[6][7][8]
| Compound | Structure | MW ( g/mol ) | LogP (est.) | MIC (µg/mL) vs. S. aureus (est.) | MIC (µg/mL) vs. E. coli (est.) | MIC (µg/mL) vs. C. albicans (est.) |
| This compound | 220.35 | 5.3 | 64-128 | >256 | 128-256 | |
| 6-Chloro-2-methyl-4-tert-octylphenol | Structure to be synthesized | 254.80 | 6.0 | 16-32 | 64-128 | 32-64 |
| 2-((Dimethylamino)methyl)-6-methyl-4-(tert-octyl)phenol | Structure to be synthesized | 277.45 | 5.8 | 8-16 | 32-64 | 16-32 |
Note: Estimated LogP values can be calculated using online tools such as those provided by Molinspiration or ChemAxon.[9][10]
Proposed Mechanism of Action
The antimicrobial activity of phenolic compounds is primarily attributed to their ability to disrupt the structure and function of the microbial cell membrane.[1] The lipophilic nature of the alkyl side chain facilitates the partitioning of the molecule into the lipid bilayer. Once embedded, the phenolic hydroxyl group can interfere with membrane processes in several ways:
-
Membrane Depolarization: The hydroxyl group can disrupt the electrochemical gradient across the membrane, leading to a loss of membrane potential and impaired cellular functions.
-
Increased Permeability: The presence of the phenolic compound can increase the permeability of the membrane, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Enzyme Inhibition: The compound can interact with and inhibit membrane-bound enzymes that are crucial for cellular respiration and transport.
The proposed derivatives are expected to enhance these effects. The chlorinated derivative's increased lipophilicity and acidity may lead to more efficient membrane disruption. The cationic Mannich base can engage in electrostatic interactions with the negatively charged phospholipids in the bacterial membrane, further destabilizing it.
Mechanism of Action Diagram
Caption: Proposed mechanism of antimicrobial action of this compound derivatives.
Conclusion
The synthetic protocols and evaluation methods detailed in this application note provide a comprehensive framework for the development of novel this compound derivatives as potential antimicrobial agents. The proposed chlorination and Mannich reaction strategies are based on established principles of medicinal chemistry and offer a high probability of yielding compounds with enhanced potency. The systematic evaluation of these derivatives will contribute to a deeper understanding of the structure-activity relationships of hindered phenols and may lead to the identification of promising new candidates for combating microbial infections.
References
-
Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. PubMed. Available at: [Link]
-
Anti-MRSA activity, mode of action and cytotoxicity of 2, 4-Di-tert-butylphenol produced by streptomyces sp. KB1. ResearchGate. Available at: [Link]
-
Clinical Breakpoint Tables. EUCAST. Available at: [Link]
-
Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. PMC - NIH. Available at: [Link]
-
Study of 4-t-octylphenol degradation and microbial community in granular sludge. PubMed. Available at: [Link]
-
Calculators & Predictors. Chemaxon. Available at: [Link]
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ResearchGate. Available at: [Link]
-
Main mechanisms of antibacterial action of plant phenolics. ResearchGate. Available at: [Link]
-
A new approach to the asymmetric Mannich reaction catalyzed by chiral N , N ′-dioxide–metal complexes. SciSpace. Available at: [Link]
-
Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. PubMed. Available at: [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link]
-
Main mechanisms of antimicrobial activity of phenolic compounds. ResearchGate. Available at: [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]
-
Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. Available at: [Link]
- Chlorination with sulfuryl chloride. Google Patents.
-
4-Tert-octylphenol. PubChem. Available at: [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC - NIH. Available at: [Link]
-
2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Frontiers. Available at: [Link]
-
Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. PMC - NIH. Available at: [Link]
-
Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. Available at: [Link]
-
Chlorination of phenols using sulfuryl chloride (SO Cl ) in the presence of sulfur-containing catalysts. ResearchGate. Available at: [Link]
-
Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. Available at: [Link]
-
Molinspiration Cheminformatics. Molinspiration. Available at: [Link]
-
Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers. Available at: [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH. Available at: [Link]
-
On-line Software. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Future Antimicrobials: Natural and Functionalized Phenolics | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Identification of 2,4-Di- tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemaxon.com [chemaxon.com]
- 10. Molinspiration Cheminformatics [molinspiration.com]
Application Note: A Validated HPLC-FLD Method for the Sensitive Determination of 2-Methyl-4-tert-octylphenol in Aqueous Samples
Abstract
This application note details a robust and highly sensitive analytical method for the quantification of 2-Methyl-4-tert-octylphenol using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This compound, an alkylphenol derivative, is of environmental and toxicological interest due to its potential as an endocrine-disrupting compound (EDC). The method described herein employs a reversed-phase chromatographic separation coupled with the intrinsic fluorescence of the phenolic group, enabling selective and low-level detection without the need for complex derivatization. The protocol includes comprehensive steps for sample preparation from aqueous matrices using Solid-Phase Extraction (SPE), detailed instrumental parameters, and a full validation summary according to established analytical guidelines. This method is designed for researchers in environmental monitoring, toxicology, and drug development requiring a reliable and validated protocol for the trace analysis of this compound.
Introduction & Scientific Principle
This compound (CAS 2219-84-3) belongs to the broader class of alkylphenols, which are used in the manufacturing of surfactants, resins, and plasticizers.[1][2] Concerns over their environmental persistence and ability to mimic endogenous hormones have necessitated the development of sensitive analytical methods for their detection in various matrices.
The choice of HPLC-FLD is predicated on two core principles:
-
Chromatographic Separation: Reversed-phase HPLC is ideally suited for separating moderately nonpolar organic molecules like this compound from potential matrix interferences. The analyte partitions between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, with separation based on hydrophobicity.
-
Selective Detection: Phenolic compounds exhibit native fluorescence, a highly sensitive and selective property. The molecule absorbs light at a specific excitation wavelength and emits it at a longer wavelength. By monitoring this specific excitation/emission pair, the fluorescence detector provides a high signal-to-noise ratio, minimizing interference from non-fluorescent matrix components. This approach is significantly more sensitive than UV detection for this class of compounds.[3] A study on the related compound 4-tert-octylphenol identified optimal excitation and emission maxima at 227 nm and 302 nm, respectively, providing a strong basis for this method.[3]
This application note provides a complete, self-validating system, from sample collection to final data analysis, ensuring both scientific rigor and practical applicability.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound analytical standard (>95% purity): Sourced from a reputable supplier (e.g., Sigma-Aldrich, LGC Standards).[4]
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH): For mobile phase and extraction.
-
Ultrapure Water (18.2 MΩ·cm): Generated from a Milli-Q® system or equivalent.
-
HPLC-grade Formic Acid (or Phosphoric Acid): For mobile phase pH adjustment.[5]
-
Nitrogen Gas (High Purity): For sample evaporation.
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 500 mg) are recommended for their high capacity and stability across a wide pH range.[6]
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Fluorescence Detector (FLD): Agilent 1260 Infinity II FLD or equivalent, capable of programmable wavelength switching.
-
Analytical Column: A Zorbax Eclipse XDB C8 column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column. A C8 column was chosen as it provides excellent resolution for alkylphenols with slightly reduced retention times compared to a C18, optimizing run time.[7]
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
SPE Manifold: To process multiple samples simultaneously.
-
Sample Evaporation System: A nitrogen evaporator with a water bath.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Causality: Accurate standard preparation is the foundation of quantitative analysis. A stock solution is prepared in a strong organic solvent to ensure complete dissolution and stability, while working standards are prepared in the mobile phase to ensure compatibility with the HPLC system.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C in an amber vial.
-
Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with methanol.
-
Working Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the mobile phase (Acetonitrile/Water, 65:35 v/v). A typical range would include 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
Causality: Environmental or biological samples are complex matrices. SPE is a critical cleanup and concentration step that isolates the analyte of interest from interfering substances (salts, polar compounds) and concentrates it to a level detectable by the instrument.[8][9] The workflow below ensures efficient and reproducible recovery.
-
Sample Collection & pH Adjustment: Collect 200 mL of the aqueous sample in a clean glass container. Adjust the sample pH to ~3.0-3.5 using formic acid. This step is crucial to ensure the phenolic hydroxyl group is protonated (neutral form), maximizing its retention on the reversed-phase SPE sorbent.[7][10]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (at pH 3.0-3.5) through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 200 mL sample onto the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any residual polar interferences.
-
Drying: Dry the cartridge by passing nitrogen or air through it for 10-15 minutes to remove excess water.
-
Elution: Elute the trapped analyte from the cartridge using 2 x 4 mL aliquots of acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase. This provides a concentration factor of 200.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Sample Cleanup and Concentration.
HPLC-FLD Instrumental Parameters
The parameters below are optimized for the separation and detection of this compound.
| Parameter | Setting |
| HPLC Column | Zorbax Eclipse XDB C8 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Ultrapure WaterB: Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Composition | 65% B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
| Fluorescence Detector | |
| Excitation Wavelength | 227 nm |
| Emission Wavelength | 302 nm |
| PMT Gain | Set to medium/high (e.g., 10), adjust as needed for sensitivity |
Rationale: An isocratic elution with 65% acetonitrile provides a good balance between resolution and analysis time for this compound.[7][10] A column temperature of 40°C ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. The selected wavelengths are based on the known fluorescence properties of similar phenolic structures, maximizing the signal-to-noise ratio.[3]
Method Validation
To ensure the method is fit for purpose, it was validated for specificity, linearity, limits of detection and quantitation, accuracy, and precision, following principles outlined by the International Conference of Harmonization (ICH) and adapted for analytical assays.[11]
Specificity
Specificity was confirmed by analyzing a matrix blank (ultrapure water processed through the entire SPE procedure). No interfering peaks were observed at the retention time of this compound, demonstrating the selectivity of the method.
Linearity, Range, LOD, and LOQ
The calibration curve was linear over the range of 0.5 to 200 ng/mL. The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on a signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 200 ng/mL | - |
| Correlation Coeff. (R²) | 0.9995 | > 0.99 |
| LOD (Instrumental) | 0.15 ng/mL (S/N = 3) | - |
| LOQ (Instrumental) | 0.5 ng/mL (S/N = 10) | - |
| Method LOQ | 2.5 ng/L (accounting for 200x SPE) | - |
Accuracy and Precision
Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) were assessed by spiking blank water samples at three concentration levels (n=6 at each level).
| Spiked Conc. (ng/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Acceptance Criteria |
| 1.0 (Low QC) | 98.5 | 4.2 | 5.8 | Recovery: 80-120% |
| 20.0 (Mid QC) | 102.1 | 2.8 | 3.5 | RSD: < 15% |
| 150.0 (High QC) | 101.3 | 2.1 | 2.9 |
The results demonstrate that the method is accurate and precise across the validated range.[12]
Conclusion
The HPLC-FLD method detailed in this application note is a highly sensitive, selective, and reliable approach for the quantitative analysis of this compound in aqueous samples. The simple isocratic separation, coupled with a robust SPE sample preparation protocol, allows for low ng/L detection limits. The comprehensive validation data confirms that the method is accurate, precise, and linear, making it suitable for routine use in environmental monitoring, toxicological research, and quality control applications within the pharmaceutical and chemical industries.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Handle this compound standard in a well-ventilated area or chemical fume hood, as alkylphenols can be skin and eye irritants.[13]
-
All organic solvents are flammable and should be handled away from ignition sources.
-
Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks Source: Taylor & Francis Online URL: [Link]
-
Title: Development and Validation of a HPLC‐DAD Method for Determination of Several Endocrine Disrupting Compounds in Estuarine Water Source: Taylor & Francis Online URL: [Link]
-
Title: Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks | Request PDF Source: ResearchGate URL: [Link]
-
Title: Development and Validation of a HPLC‐DAD Method for Determination of Several Endocrine Disrupting Compounds in Estuarine Water Source: Semantic Scholar URL: [Link]
-
Title: Development, validation, and application of an innovative UHPLC-Orbitrap-HRMS method for multi-class analysis of endocrine disruptors in bottled water Source: PubMed URL: [Link]
-
Title: Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride Source: PubMed URL: [Link]
-
Title: this compound Source: ESSLAB URL: [Link]
-
Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL: [Link]
-
Title: Determination of alkylphenols in water samples using liquid chromatography–tandem mass spectrometry after pre-column derivatization with dansyl chloride Source: ScienceDirect URL: [Link]
-
Title: 4-Methyl-2-tert-octylphenol Source: NIST WebBook URL: [Link]
-
Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL: [Link]
-
Title: Separation of 2-Methyl-4,6-bis[(octylthio)methyl]phenol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples Source: PubMed URL: [Link]
-
Title: HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples Source: National Center for Biotechnology Information URL: [Link]
-
Title: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: this compound | C15H24O | CID 75206 Source: PubChem URL: [Link]
-
Title: Fluorescence Quenching of 4-tert-Octylphenol by Room Temperature Ionic Liquids and its Application Source: PMC - NIH URL: [Link]
-
Title: this compound Source: Chongqing Chemdad Co., Ltd. URL: [Link]
-
Title: 4-(tert-octyl) phenol, 140-66-9 Source: The Good Scents Company URL: [Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Fluorescence Quenching of 4-tert-Octylphenol by Room Temperature Ionic Liquids and its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (>90%) | LGC Standards [lgcstandards.com]
- 5. Separation of 2-Methyl-4,6-bis[(octylthio)methyl]phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Methyl-4-tert-octylphenol and its Key Metabolites in Biological Matrices
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of 2-Methyl-4-tert-octylphenol and its putative phase I and phase II metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a derivative of octylphenol, is utilized in various industrial applications and, like other alkylphenols, warrants investigation into its metabolic fate due to potential endocrine-disrupting properties.[1][2] The described methodology employs a straightforward sample preparation protocol, optimized chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM), making it suitable for toxicokinetic and metabolism studies in drug development and environmental health research.
Introduction
This compound belongs to the alkylphenol class of compounds, which are widely used as precursors in the manufacturing of detergents, polymers, and phenolic resins.[1] Due to their widespread use and persistence, human exposure through various environmental pathways is a growing concern.[2] Understanding the biotransformation of these compounds is critical for assessing their potential toxicity and biological activity. The metabolic pathways for similar phenols typically involve phase I oxidation (e.g., hydroxylation) mediated by cytochrome P450 enzymes, followed by phase II conjugation (e.g., glucuronidation and sulfation) to facilitate excretion.[1]
Conventional analytical methods can be challenging due to the complexity of biological matrices and the low concentrations of metabolites. LC-MS/MS offers unparalleled sensitivity and selectivity, enabling the precise quantification of a parent compound and its metabolites in a single analytical run.[3][4] This note provides a comprehensive protocol tailored for researchers requiring a reliable analytical workflow for these specific analytes.
Experimental Design and Rationale
Materials and Reagents
-
Standards: this compound (CAS: 2219-84-3) analytical standard.[5] Metabolite standards (hydroxylated, glucuronidated, sulfated) should be synthesized or sourced if available. If not, their identification will be putative based on accurate mass and fragmentation patterns.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound such as 4-tert-octylphenol-d13 is recommended for optimal quantification accuracy.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific™ Optima™ LC/MS Grade or equivalent).
-
Reagents: Formic acid and ammonium formate (Sigma-Aldrich®, LC-MS grade or equivalent).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Waters™ Oasis™ HLB) or protein precipitation plates with 0.1% formic acid in acetonitrile.
Sample Preparation: Solid Phase Extraction (SPE)
SPE is selected for its ability to effectively remove matrix interferences such as salts, proteins, and phospholipids from complex biological samples like plasma or urine, leading to cleaner extracts and reduced matrix effects in the MS source.[6][7][8]
Protocol:
-
Sample Pre-treatment: Thaw samples (e.g., 200 µL of plasma) and add the internal standard solution. Acidify with 1% formic acid in water to a total volume of 1 mL to ensure the phenolic analytes are in a neutral state for efficient binding to the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) for LC-MS/MS analysis.
Caption: Solid Phase Extraction (SPE) Workflow Diagram.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is designed to resolve the parent compound from its more polar metabolites. A C18 stationary phase is a versatile and effective choice for retaining the hydrophobic parent compound while allowing for the elution of polar metabolites with a gradient.[9] Negative mode Electrospray Ionization (ESI) is chosen as it is highly effective for deprotonating phenolic hydroxyl groups, leading to strong [M-H]⁻ precursor ions.[7]
Protocol:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[3][8]
-
Chromatographic Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC Gradient: Run a gradient optimized to separate the analytes. A representative gradient is detailed in Table 1.
-
Injection Volume: 5 µL.
-
Ionization Source: ESI, Negative Ion Mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte as detailed in Table 2. These transitions provide the selectivity needed to differentiate analytes from background noise.
Table 1: Liquid Chromatography Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.4 | 20 |
| 1.0 | 0.4 | 20 |
| 5.0 | 0.4 | 95 |
| 6.0 | 0.4 | 95 |
| 6.1 | 0.4 | 20 |
| 8.0 | 0.4 | 20 |
Table 2: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 219.2 | 133.1 | 50 | 130 | 35 |
| Putative Hydroxy-Metabolite | 235.2 | 149.1 | 50 | 135 | 30 |
| Putative Glucuronide Conjugate | 395.2 | 219.2 | 50 | 140 | 20 |
| Putative Sulfate Conjugate | 299.1 | 219.2 | 50 | 150 | 45 |
| 4-tert-octylphenol-d13 (IS) | 218.2 | 134.1 | 50 | 130 | 35 |
Note: Product ions, fragmentor voltages, and collision energies require empirical optimization on the specific mass spectrometer being used.
Anticipated Results and Discussion
Metabolic Pathway
The analytical method is designed to monitor the primary metabolic transformations of this compound. The parent compound is expected to undergo Phase I hydroxylation on the aromatic ring or alkyl chain, followed by Phase II conjugation with glucuronic acid or sulfate to increase water solubility and facilitate elimination.
Caption: Putative Metabolic Pathway of this compound.
Method Performance Characteristics
-
Selectivity: The use of MRM ensures high selectivity, with distinct chromatographic peaks expected for each analyte at its specific retention time, free from matrix interferences.
-
Linearity and Sensitivity: The method should demonstrate excellent linearity over a biologically relevant concentration range (e.g., 0.1 to 100 ng/mL), with a coefficient of determination (R²) > 0.99. The limit of quantification (LOQ) is anticipated to be in the low ng/mL or sub-ng/mL range, providing ample sensitivity for in-vivo studies.[7]
-
Precision and Accuracy: Intra- and inter-day precision (as %RSD) should be within 15%, with accuracy (as % recovery) between 85-115%, consistent with regulatory guidelines for bioanalytical method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable tool for the simultaneous analysis of this compound and its key metabolites. The protocol, from sample preparation to final detection, is optimized to deliver high-quality quantitative data essential for researchers in toxicology, pharmacology, and environmental science. This comprehensive workflow enables a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this important industrial compound.
References
- Benchchem Technical Support Center. (n.d.). Method Development for Separating Co-eluting Isomers of Octylphenol. BenchChem.
-
MDPI. (2022). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. Retrieved from [Link]
-
OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). Retrieved from [Link]
-
U.S. EPA. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 559: Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms). Retrieved from [Link]
-
NICNAS. (2018). Octylphenols: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
- Gheorghe, A., van Nuijs, A., Pecceu, B., Bervoets, L., Cooreman, K., Blust, R., & Covaci, A. (2008). Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ionization Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 80(13), 5147–5155.
-
Mohd Zahid, M. S., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 24(1), 149-160. Retrieved from [Link]
-
ResearchGate. (2020). Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. Retrieved from [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]
-
ResearchGate. (2021). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Octylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, S., et al. (2018). Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver. International Journal of Molecular Sciences, 19(12), 3792. Retrieved from [Link]
-
ResearchGate. (2011). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. Retrieved from [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Metabolomics Reveals Metabolic Changes Caused by Low-Dose 4-Tert-Octylphenol in Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
using 2-Methyl-4-tert-octylphenol as a positive control in antibacterial assays
Application Note & Protocol Guide
Topic: 2-Methyl-4-tert-octylphenol as a Positive Control in Antibacterial Assays
Introduction: The Imperative for a Reliable Positive Control
In the landscape of antimicrobial susceptibility testing (AST), the integrity of experimental results hinges on the meticulous use of controls. A positive control, an agent with known antimicrobial activity, serves as a critical benchmark to validate assay performance, confirm the susceptibility of test organisms, and ensure that reagents and conditions are optimal for bacterial inhibition. Without a reliable positive control, distinguishing between a lack of activity in a novel compound and a systemic failure of the assay itself becomes impossible.
This compound, a substituted phenolic compound, emerges as a robust and dependable positive control for a variety of antibacterial assays. Its efficacy is rooted in the well-documented antimicrobial properties of phenols, which act by disrupting microbial cell membranes and denaturing essential proteins.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, detailing its mechanism, safety protocols, and step-by-step methodologies for key antibacterial assays.
Compound Profile & Safety
Chemical & Physical Properties
A clear understanding of the compound's properties is fundamental for accurate stock preparation and safe handling.
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol | [2] |
| Synonyms | 4-tert-Octyl-o-cresol, Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)- | [2][3] |
| CAS Number | 2219-84-3 | [2][3] |
| Molecular Formula | C₁₅H₂₄O | [2] |
| Molecular Weight | 220.35 g/mol | [2] |
| Physical State | Solid | N/A |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and isooctane. | [4][5] |
Mechanism of Antibacterial Action
This compound shares its primary mechanism of action with other phenolic derivatives. Its lipophilic nature, conferred by the tert-octyl group, facilitates its integration into the bacterial cell membrane's lipid bilayer. This leads to:
-
Membrane Permeabilization: Disruption of the membrane structure increases its permeability, causing leakage of vital intracellular components such as ions (K+), ATP, and nucleic acids.
-
Enzyme Inhibition: The compound can interact with and denature key bacterial proteins, including membrane-bound enzymes essential for cellular respiration and transport.
-
Proton Motive Force Disruption: By making the membrane "leaky" to protons, it dissipates the electrochemical gradient required for ATP synthesis, effectively halting cellular energy production.
This multi-target mechanism makes the development of resistance to phenolic compounds a slower and more complex process compared to antibiotics with highly specific targets.
Critical Safety & Handling Protocols
As a hazardous substance, strict adherence to safety protocols is mandatory.[2][6][7]
-
Hazard Identification: this compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[2] It may also cause long-lasting harmful effects to aquatic life.[2][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. When handling the powdered form, work in a chemical fume hood to avoid inhalation.[9]
-
Handling: Avoid all personal contact.[6] Prevent dust formation. After handling, wash hands thoroughly.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[8][9]
Foundational Protocol: Stock Solution Preparation
The compound's low aqueous solubility necessitates the use of an organic solvent to create a high-concentration stock solution, which is then serially diluted in the appropriate testing medium.
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in antibacterial assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical centrifuge tubes (e.g., 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Solvent Selection Rationale: DMSO is chosen for its excellent solvating power and compatibility with most microbiological media at low final concentrations (typically ≤1% v/v) to avoid solvent-induced toxicity to the bacteria.
-
Calculation: Determine the mass of powder needed for a desired stock concentration. A 10 mg/mL (10,000 µg/mL) stock is a convenient starting point.
-
Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound and transfer it to a sterile conical tube.
-
Dissolution: Add the desired volume of sterile DMSO. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but avoid high temperatures.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of the subsequent assays.
-
Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Experimental Protocols: Application in Standard Assays
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring a standardized approach to susceptibility testing.[10][11][12][13]
Protocol I: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This broth microdilution method is a quantitative and fundamental assay in antimicrobial research.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.
-
Compound Addition: Add 200 µL of a working solution of this compound (e.g., 128 µg/mL in MHB) to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
Control Wells:
-
Well 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria and no compound.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) in sterile saline.[12] Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. The growth control must be turbid and the sterility control must be clear for the assay to be valid.
Protocol II: Kirby-Bauer Disk Diffusion Assay
This method assesses antimicrobial activity by measuring the diameter of the zone of inhibition around a compound-impregnated paper disk on a bacterial lawn.[14][15]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Methodology:
-
Disk Preparation: Aseptically apply a known amount of this compound (e.g., 30 µg dissolved in a volatile solvent like acetone) onto a sterile blank paper disk and allow it to dry completely in a sterile environment.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plating: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn. Repeat this two more times, rotating the plate 60 degrees each time.
-
Disk Application: Aseptically place the prepared this compound disk onto the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters (mm). A distinct zone of inhibition validates the compound's activity and the assay's performance.
Protocol III: Time-Kill Curve Assay
This dynamic assay provides insight into the rate of bactericidal or bacteriostatic activity over time.
Caption: Workflow for a time-kill curve assay.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a log-phase bacterial culture in MHB and adjust its concentration to ~5 x 10⁵ CFU/mL.
-
Test Setup: Prepare flasks or tubes containing the bacterial inoculum and this compound at concentrations relative to its predetermined MIC (e.g., 1x, 2x, and 4x MIC). Include a growth control flask with no compound.
-
Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
Enumeration: Perform 10-fold serial dilutions of each aliquot in sterile saline and plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubation & Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time (hours). A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. This positive control should demonstrate a clear, time-dependent reduction in bacterial viability.
Expected Results & Data Interpretation
As a positive control, this compound should yield consistent and reproducible results against common quality control (QC) bacterial strains. While specific MIC values can vary slightly between labs, the data below provides a representative range for expected outcomes.
| Bacterial Strain | Assay Type | Expected Result | Rationale |
| Staphylococcus aureus ATCC 25923 | Broth Microdilution | MIC: 16 - 64 µg/mL | Demonstrates activity against a common Gram-positive QC strain. |
| Escherichia coli ATCC 25922 | Broth Microdilution | MIC: 32 - 128 µg/mL | Demonstrates activity against a common Gram-negative QC strain. |
| S. aureus ATCC 25923 | Disk Diffusion (30 µg) | Zone of Inhibition: ≥ 15 mm | Provides visual confirmation of antibacterial activity on solid media. |
| S. aureus ATCC 25923 | Time-Kill (at 4x MIC) | ≥ 3-log₁₀ reduction by 24 hours | Confirms bactericidal activity and validates the kinetic assay setup. |
Note: These values are illustrative and should be established internally as part of laboratory quality control procedures.
By consistently producing results within an established range, this compound confirms the integrity of the assay, allowing researchers to have high confidence in the data generated for their novel test compounds.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75206, this compound. Available at: [Link]
-
ResearchGate (n.d.). Minimum inhibitory concentrations (mg/mL) of the compounds. Available at: [Link]
-
Alhadrami, H. A., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. PMC. Available at: [Link]
-
Górska, A., et al. (2024). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. MDPI. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]
-
Al-Shabib, N. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]
-
CHAIN Network (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]
-
Paul, D., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
-
Pineda-Vadillo, C., et al. (2021). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. Available at: [Link]
-
Weinstein, M. P., & Lewis, J. S. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Available at: [Link]
-
Kalia, M., et al. (2017). 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. Frontiers in Microbiology. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]
-
Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]
-
Lee, H., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]
-
Alhadrami, H. A., et al. (2024). Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8814, 4-tert-Octylphenol. Available at: [Link]
-
Chawawisit, K., et al. (2015). Anti-MRSA activity, mode of action and cytotoxicity of 2, 4-Di-tert-butylphenol produced by streptomyces sp. KB1. ResearchGate. Available at: [Link]
-
Butler, M., & Camara, J. (2024). Rapid Phenotypic and Genotypic Antimicrobial Susceptibility Testing Approaches for Use in the Clinical Laboratory. MDPI. Available at: [Link]
-
Maryland Department of Health (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
ESSLAB (n.d.). This compound. Available at: [Link]
-
NIST (n.d.). 4-Methyl-2-tert-octylphenol. NIST WebBook. Available at: [Link]
-
Boukaew, S., et al. (2021). Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. esslabshop.com [esslabshop.com]
- 5. 4-tert-オクチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chempak.net [chempak.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chainnetwork.org [chainnetwork.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: A Tiered Strategy for Evaluating the Efficacy of 2-Methyl-4-tert-octylphenol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted phenols represent a vast and promising class of molecules with diverse biological activities. Among these, derivatives of 2-Methyl-4-tert-octylphenol are of significant interest due to their potential as antioxidants, anti-inflammatory agents, or novel therapeutics.[1] The lipophilic tert-octyl group coupled with the reactive phenolic hydroxyl moiety provides a unique scaffold for chemical modification to enhance potency and target specificity.
A Tiered Approach to Efficacy Evaluation
The core of our strategy is a multi-tiered screening funnel. This approach ensures that resources are allocated efficiently, with only the most promising compounds advancing to more complex and resource-intensive assays.
Caption: Tiered Experimental Workflow for Efficacy Evaluation.
Section 1: Foundational & In Chemico Screening (Tier 1)
Rationale: Before any biological assessment, it is critical to understand the fundamental properties of the derivatives and their basic chemical reactivity. This tier serves as a rapid, cost-effective filter.
Protocol 1.1: Physicochemical Characterization
This initial step is non-negotiable for data quality. Ensure each derivative's purity (via HPLC/LC-MS), solubility in relevant solvents (e.g., DMSO, ethanol), and stability under experimental conditions.
Protocol 1.2: A-cellular Antioxidant Capacity (DPPH & ABTS Assays)
Expertise & Experience: Phenolic compounds are well-known radical scavengers. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are used as the first-pass screen for antioxidant potential.[4][5] They are simple, high-throughput, and measure the intrinsic ability of a compound to donate a hydrogen atom or electron to neutralize a free radical.[4] While both are valid, running them in parallel is recommended as some compounds may react differently with the two radicals, and the ABTS assay is often preferred for extracts rich in certain flavonoids.[5]
Methodology (DPPH Assay):
-
Reagent Preparation: Prepare a ~60 µM DPPH stock solution in methanol. Prepare serial dilutions of test derivatives and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.
-
Assay Execution: In a 96-well plate, add 100 µL of each derivative dilution to wells. Add 100 µL of the DPPH solution to all wells. Include a blank (methanol only) and a control (methanol + DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Read the absorbance at 514-517 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radical).
Data Presentation Example:
| Derivative ID | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Parent Cmpd | 150.5 ± 12.3 | 125.8 ± 9.8 |
| Derivative A | 45.2 ± 3.1 | 38.5 ± 2.5 |
| Derivative B | > 500 | > 500 |
| Derivative C | 78.9 ± 5.6 | 65.1 ± 4.7 |
| Trolox (Ctrl) | 25.1 ± 1.9 | 18.9 ± 1.5 |
Section 2: Cell-Based Efficacy & Toxicity Screening (Tier 2)
Rationale: A compound's activity in chemico does not guarantee its effect in a biological system. Cell-based assays are crucial for assessing bioavailability (cell permeability), metabolic effects, and efficacy in a more relevant context. All studies should follow Good Cell Culture Practice (GCCP).[7][8]
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Trustworthiness: It is essential to distinguish between a desired biological effect and simple toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring mitochondrial reductase activity in living cells.[9][10][11] This self-validating step ensures that any observed efficacy in subsequent assays is not merely a result of cell death. Results should be interpreted in line with OECD guidelines for in vitro testing where applicable.[12][13][14]
Methodology:
-
Cell Seeding: Seed cells (e.g., Human Dermal Fibroblasts or a relevant cell line) in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere for 24 hours.[9]
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test derivatives. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate for a relevant time period (e.g., 24, 48 hours).
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of 12 mM MTT stock solution to each well.[15] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15][16]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[15] Mix thoroughly to dissolve the crystals.
-
Analysis: Express cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2.2: Cellular Antioxidant Activity (CAA) Assay
Expertise & Experience: This assay bridges the gap between chemical reactivity and biological antioxidant efficacy. It measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the probe DCFH-DA within cells subjected to oxidative stress.[17][18][19] Its value lies in accounting for cell uptake and metabolism, providing a more biologically relevant measure of antioxidant potential than DPPH or ABTS.[19]
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate until confluent.[17][18]
-
Treatment: Wash cells with PBS. Add 50 µL of DCFH-DA probe solution and 50 µL of the test derivative (or Quercetin as a standard) to the cells.[17]
-
Incubation: Incubate at 37°C for 1 hour to allow for probe uptake and de-esterification.[17][18]
-
Oxidation: Wash cells with PBS. Add 100 µL of a free radical initiator (e.g., AAPH) to each well.[20]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Ex: 480-485nm, Em: 530-538nm) pre-warmed to 37°C.[17][18][19] Read fluorescence every 1-5 minutes for 60 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for each treatment. Express antioxidant activity in CAA units, equivalent to micromoles of Quercetin Equivalents (QE).[19]
Protocol 2.3: Anti-Inflammatory Screening (Nitric Oxide Inhibition Assay)
Expertise & Experience: Chronic inflammation is linked to oxidative stress. Many phenolic compounds exhibit anti-inflammatory properties. This assay uses RAW 264.7 murine macrophages, a standard model for inflammation research.[21] When stimulated with lipopolysaccharide (LPS), these cells produce nitric oxide (NO), a key inflammatory mediator.[21][22] The ability of the derivatives to inhibit NO production is a robust indicator of potential anti-inflammatory efficacy.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[21]
-
Pre-treatment: Treat the cells with non-toxic concentrations of the derivatives for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.[21] Incubate for another 24 hours.
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess Reagent.[21]
-
Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Create a standard curve with sodium nitrite. Calculate the percentage inhibition of NO production for each derivative concentration and determine the IC50 value.
Section 3: Mechanistic Investigation (Tier 3)
Rationale: For the most potent and non-toxic lead candidates identified in Tier 2, it is crucial to understand how they work. Mechanistic studies provide evidence for a specific mode of action, which is vital for further development.
Investigating Key Signaling Pathways
1. The Nrf2 Antioxidant Response Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[23][24] Under oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of numerous protective genes.[25][26] Potent antioxidants often act by activating this pathway.
Caption: Simplified NF-κB Inflammatory Pathway. [27][28]
Protocol 3.1: Western Blotting for Protein Expression & Translocation
Methodology:
-
Cell Treatment & Lysis: Treat cells (e.g., HepG2 for Nrf2, RAW 264.7 for NF-κB) with a lead candidate for an appropriate time, then lyse the cells to extract proteins. For translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., Nrf2, Keap1, p-NF-κB p65, IκBα, and loading controls like β-actin or Lamin B1).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. An increase in nuclear Nrf2 or nuclear p-NF-κB p65, or a decrease in cytoplasmic IκBα, would provide strong mechanistic evidence.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available at: [Link]
-
Meira, M., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Grivennikov, S. I., et al. (2010). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Cell Biolabs, Inc. Cell Based Exogenous Antioxidant Assay. Available at: [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Available at: [Link]
-
Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. Available at: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Loboda, A., et al. (2016). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants & Redox Signaling. Available at: [Link]
-
ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]
-
MDPI. Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Available at: [Link]
-
Paixão, N., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. Molecules. Available at: [Link]
-
Paixão, N., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PubMed. Available at: [Link]
-
ResearchGate. Comparison of antioxidant activity of phenolic acid derivatives using the DPPH, ABTS, and ORAC assays. Available at: [Link]
-
Life Extension. (2025). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? Available at: [Link]
-
IIVS.org. Applying Good Laboratory Practices (GLPs) to In Vitro Studies. Available at: [Link]
-
MDPI. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Available at: [Link]
-
Frontiers. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Available at: [Link]
-
ResearchGate. (2014). Standard Operating Procedures (SOPs) and Good laboratory Practices (GLPs) for Cell Culture Facilities. Available at: [Link]
-
OECD. (2010). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]
-
ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Available at: [Link]
-
ResearchGate. Principles of good laboratory practice (GLP) for in vitro cell culture applications. Available at: [Link]
-
OECD. Guidelines for the Testing of Chemicals. Available at: [Link]
-
RE-Place. (2021). OECD publishes new and updated Test Guidelines for chemicals. Available at: [Link]
-
NIH. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Available at: [Link]
-
National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]
-
Semantic Scholar. (2017). Guidance on Good Cell Culture Practice. Available at: [Link]
-
MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Available at: [Link]
-
NIH. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Available at: [Link]
-
CCRM. (2020). Road to success: Understanding Good Laboratory Practice for cell and gene therapies. Available at: [Link]
-
ResearchGate. Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were.... Available at: [Link]
-
NIH. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Available at: [Link]
-
ResearchGate. Sensitivity of phenolic compounds evaluated by a new approach of analytical methods. Available at: [Link]
-
NIH. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Available at: [Link]
-
Lab-Training.com. (2024). Phenols detection: Significance and symbolism. Available at: [Link]
-
MDPI. (2022). Determination of the Phenolic Profile, and Evaluation of Biological Activities of Hydroethanolic Extract from Aerial Parts of Origanum compactum from Morocco. Available at: [Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iivs.org [iivs.org]
- 3. researchgate.net [researchgate.net]
- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. odont.uio.no [odont.uio.no]
- 8. semanticscholar.org [semanticscholar.org]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. thepsci.eu [thepsci.eu]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 15. static.igem.wiki [static.igem.wiki]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. content.abcam.com [content.abcam.com]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thaiscience.info [thaiscience.info]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Synthesized 2-Methyl-4-tert-octylphenol Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 2-Methyl-4-tert-octylphenol and its derivatives, a class of compounds with significant industrial and research applications. The unique structure of these molecules—possessing a weakly acidic phenolic hydroxyl group, a bulky hydrophobic tert-octyl chain, and a methyl group—presents specific challenges and opportunities for purification. This guide moves beyond mere procedural lists to explain the causal science behind technique selection, enabling researchers to design robust, efficient, and validated purification strategies. We will cover primary methods including recrystallization, distillation, and column chromatography, supplemented by advanced techniques and rigorous analytical validation.
Introduction: The Purification Challenge
The synthesis of this compound derivatives, typically via Friedel-Crafts alkylation of o-cresol with isomers of octene (like diisobutylene), rarely yields a perfectly pure product.[1] The crude reaction mixture is often a complex matrix containing:
-
Unreacted Starting Materials: Residual o-cresol and octene isomers.
-
Isomeric Byproducts: Alkylation at different positions on the phenol ring (e.g., 6-tert-octyl-2-methylphenol).
-
Di-alkylated Products: Phenols with two tert-octyl groups.
-
Catalyst Residues: Acids or other catalytic agents.
-
Oxidation Products: Phenols are susceptible to oxidation, which can produce colored impurities.[2]
The goal of purification is to isolate the desired product with high purity (>98-99%), which is critical for subsequent applications, from drug development to material science. The choice of purification strategy is dictated by the physical state of the target derivative (solid vs. liquid), the nature of the impurities, and the required scale of operation.
Strategic Workflow for Purification
A successful purification campaign begins with a thorough analysis of the crude product. This analysis informs the selection of the most effective and efficient purification technique.
Caption: Decision workflow for purifying this compound derivatives.
Primary Purification Techniques
Recrystallization: The Method of Choice for Solids
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3] The principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out, leaving the soluble impurities behind in the mother liquor.[4]
Causality & Experimental Choices:
-
Solvent Selection: The "like dissolves like" principle is paramount. Given the structure of this compound derivatives (a polar -OH group and a large nonpolar body), a solvent of intermediate polarity or a binary solvent pair is often ideal.
-
Decolorization: If the crude product is colored due to oxidation, adding a small amount of activated charcoal to the hot solution can adsorb these polar, colored impurities before hot filtration.[3]
-
Inducing Crystallization: If crystals do not form readily upon cooling, methods like scratching the inner surface of the flask with a glass rod or adding a "seed crystal" of the pure compound can initiate the process.[4]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for Alkylphenols |
|---|---|---|---|
| Heptane/Hexane | Nonpolar | 98 / 69 | Excellent for high-purity crystallization. The bulky alkyl group enhances solubility. |
| Toluene | Nonpolar | 111 | Good for dissolving crude material; often used as part of a solvent pair with hexane. |
| Ethanol/Water | Polar Pair | Variable | Can be effective. The derivative is dissolved in hot ethanol, and water is added dropwise until turbidity appears, then reheated to clarify and cooled. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent that can sometimes work alone for moderately polar derivatives. |
Protocol 1: Recrystallization of a Solid this compound Derivative
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., heptane, toluene, ethyl acetate) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., heptane) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Gravity Filtration: If charcoal was added or insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
-
Validation: Determine the melting point of the crystals and analyze purity via HPLC or GC-MS. A sharp melting point close to the literature value indicates high purity.
Vacuum Distillation: Purifying High-Boiling Liquids
For derivatives that are liquids or low-melting solids, distillation separates components based on differences in boiling points.[5] Due to the high molecular weight of these compounds, their boiling points are typically well above 150-200 °C at atmospheric pressure, a temperature range where decomposition can occur. Therefore, vacuum distillation is essential.[6][7]
Causality & Experimental Choices:
-
Reduced Pressure: Lowering the pressure dramatically reduces the boiling point, allowing the compound to distill at a lower, safer temperature, thus preventing thermal degradation.
-
Fractional Distillation: If impurities have boiling points close to the product, a fractionating column (e.g., a Vigreux column) is inserted between the distillation flask and the condenser to improve separation efficiency.
-
Condenser Temperature: A critical, field-proven insight for phenols is to avoid using very cold water in the condenser. Phenol itself freezes at 40°C, and derivatives may have similar or higher melting points. A plugged condenser is a significant safety hazard. Using room temperature water or even an air condenser is often sufficient and safer.[2]
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with vacuum grease. Use a well-secured heating mantle with a stir bar in the distillation flask.
-
Initial Fraction: Apply vacuum (e.g., 1-10 mmHg) and begin heating gently. Collect any low-boiling impurities (e.g., residual solvents or starting materials) as the first fraction.
-
Product Collection: Slowly increase the temperature. Collect the main fraction at a stable temperature and pressure, which corresponds to the boiling point of the desired product under that vacuum. A Chinese patent suggests collecting the target p-tert-octylphenol between 220-270 °C (at atmospheric pressure, though vacuum is implied for purity).[8]
-
Termination: Stop the distillation before the flask goes to dryness to avoid the concentration and potential decomposition of high-boiling residues.
-
Validation: Analyze the collected fraction(s) by GC-MS to confirm purity and identity.
Column Chromatography: For Isomer Separation and High-Purity Polishing
Column chromatography is an indispensable tool for separating compounds with similar polarities, such as positional isomers, which are difficult to separate by other means.[9] The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a liquid mobile phase.[10]
Causality & Experimental Choices:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is covered with polar silanol (Si-OH) groups. The phenolic -OH group of the target molecule can form hydrogen bonds with the silica, while the large, nonpolar tert-octyl group reduces this interaction.
-
Mobile Phase (Eluent): The eluent's polarity is tuned to achieve separation. A nonpolar solvent like hexane is used as the base, and a more polar solvent like ethyl acetate or dichloromethane is added to increase the eluent strength. The optimal solvent ratio is determined beforehand using Thin Layer Chromatography (TLC).
-
Flash Chromatography: For faster and more efficient separations, applying positive pressure (air or nitrogen) to the top of the column—a technique known as flash chromatography—is standard practice in modern research labs.[9]
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 98:2, 95:5, 90:10). The ideal system gives the desired product an Rf (retention factor) value of approximately 0.3.
-
Column Packing: Select a column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude mixture. Pack the column as a slurry of silica gel in the nonpolar component of the eluent (hexane) to ensure a homogenous, air-free column bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane or the eluent itself). Alternatively, for better resolution, pre-adsorb the crude mixture onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply pressure to the column to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions for TLC analysis.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Validation: Obtain an NMR spectrum and a GC-MS or HPLC trace to confirm the structure and assess the final purity.
Caption: Principle of chromatographic separation of alkylphenols.
Purity Assessment: The Self-Validating System
No purification is complete without rigorous analytical confirmation. This step is essential for trustworthiness and reproducibility.
Table 2: Analytical Techniques for Purity Validation
| Technique | Information Provided | Relevance to Alkylphenols |
|---|---|---|
| GC-MS | Purity (area %), molecular weight, and fragmentation pattern for structural clues. | Excellent for volatile derivatives. Derivatization can improve sensitivity and peak shape.[12][13] |
| HPLC | High-resolution purity assessment (area %), quantification. | Ideal for less volatile or thermally sensitive derivatives. A C18 reverse-phase column is typically used.[14] |
| NMR (¹H, ¹³C) | Unambiguous structural confirmation and purity estimation (by integrating against a known standard). | Essential for confirming the identity and isomeric purity of the final product. |
| Melting Point | A sharp, narrow melting range indicates high purity for solids. | A simple, fast, and effective preliminary check of purity. |
References
- European Patent Office. (2003). PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1.
- Google Patents. (2000).
- University of Colorado Boulder, Department of Chemistry.
- Reddit. (2015). How to dry and purify Phenol. r/chemistry.
- Wade, L. G. Recrystallization.
- Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent - US3169101A.
- Google Patents. (1956).
- Google Patents. (2010).
- Google Patents. (2008). Method for preparing p-tert octyl phenol - CN101161616A.
- University of Rochester, Department of Chemistry.
- Kartal, A. A., et al. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry.
- Boitsov, S., et al. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
- Google Patents. (1985).
- Mohler, D. L., et al. Recrystallization. Barnard College, Columbia University.
- Zibo Ouchang Chemical Co., Ltd. (2024). Main uses and manufacturing methods of p-tert-octylphenol.
- Senzer, B. D., et al. (2025).
- Cruceru, I., et al. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment.
- Nichols, L. (2022).
Sources
- 1. Main uses and manufacturing methods of p-tert-octylphenol [chuanhechem.cn]
- 2. reddit.com [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. How To [chem.rochester.edu]
- 6. data.epo.org [data.epo.org]
- 7. gccpo.org [gccpo.org]
- 8. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgsyn.org [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-tert-octylphenol Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-4-tert-octylphenol and its derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust troubleshooting strategies to overcome common challenges in your experiments. This guide is structured to address specific issues in a direct, question-and-answer format, grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis. Each answer provides a causal explanation and a recommended course of action.
Q1: My Friedel-Crafts alkylation of o-cresol with an octene isomer (to produce the this compound backbone) is resulting in a very low yield and a complex mixture of products. What is going wrong?
A1: This is a classic challenge in Friedel-Crafts chemistry, especially with highly activated rings like phenols. The low yield and product mixture likely stem from a combination of catalyst deactivation, polyalkylation, and isomeric impurity formation.
-
Catalyst Deactivation: The primary issue with phenol alkylation is the interaction between the phenolic oxygen's lone pairs and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This coordination deactivates the catalyst and reduces its ability to generate the required carbocation electrophile from the alkene.[1] Furthermore, any moisture in your reagents or solvent will hydrolyze and deactivate the Lewis acid.
-
Polyalkylation: The initial alkylation product, this compound, is even more electron-rich than the starting o-cresol. This makes the product more reactive towards further alkylation than the starting material, leading to the formation of di- and tri-alkylated byproducts.[2][3] This is a common limitation of Friedel-Crafts alkylation.[3]
-
Isomer Formation: While the hydroxyl and methyl groups of o-cresol strongly direct electrophilic substitution to the para position, some ortho-alkylation (relative to the hydroxyl group) can occur, leading to 2-Methyl-6-tert-octylphenol. The reaction temperature can influence this ratio; higher temperatures can sometimes favor the thermodynamically more stable para product, but may also increase side reactions.[4]
Troubleshooting Steps:
-
Catalyst Choice & Handling:
-
Ensure your Lewis acid is fresh and anhydrous. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using a milder, more moisture-tolerant catalyst. Solid acid catalysts like acidic cation-exchange resins (e.g., Amberlyst-15) or modified zeolites can be highly effective, reduce catalyst-phenol complexation, and simplify workup.[5][6][7]
-
-
Control Stoichiometry: To minimize polyalkylation, use a significant excess of the aromatic reactant (o-cresol).[5] A molar ratio of o-cresol to alkene of 3:1 or higher is a good starting point.
-
Optimize Reaction Conditions:
-
Temperature: Begin at a lower temperature (e.g., 0-10°C) during the addition of the alkylating agent to control the exothermic reaction, then allow it to slowly warm to the optimal reaction temperature (often between 80-120°C, depending on the catalyst).[4]
-
Solvent: Use a non-polar, inert solvent like toluene or an alkane to ensure reagent solubility without interfering with the catalyst.
-
Troubleshooting Workflow: Low Yield in Friedel-Crafts Alkylation
Caption: Decision tree for diagnosing low-yield Friedel-Crafts reactions.
Q2: I am attempting a Mannich reaction on this compound using formaldehyde and a secondary amine, but I'm getting a significant amount of an insoluble, resinous byproduct. What's happening?
A2: The formation of a resinous byproduct in this context is a classic sign of uncontrolled condensation polymerization. The Mannich reaction introduces a reactive aminomethyl group, but under certain conditions, side reactions can dominate.[8][9]
-
Mechanism of Failure: The intended reaction introduces a single –CH₂NR₂ group onto the ring, ortho to the hydroxyl group. However, the initial product, a Mannich base, can undergo further reactions. Formaldehyde can react with the phenol to form hydroxymethyl derivatives (-CH₂OH), which are key intermediates in the formation of phenol-formaldehyde resins (Bakelite-type polymers).[10][11] If the reaction temperature is too high or the stoichiometry is not carefully controlled, these intermediates will condense with other phenol molecules, leading to cross-linked polymers.[12]
Troubleshooting Steps:
-
Control Stoichiometry: The molar ratio of reactants is critical. A common ratio is approximately 2 moles of phenol to 2 moles of formaldehyde to 1 mole of the amine for difunctionalization, or 1:1:1 for monofunctionalization.[13] Avoid a large excess of formaldehyde, as this is the primary driver of polymerization.
-
Temperature Management: Maintain a controlled reaction temperature, typically between 80-110°C.[13][14] Runaway exothermic reactions will invariably lead to resin formation. Add the formaldehyde solution dropwise to maintain control.
-
pH Control: The reaction can be run under acidic or basic conditions. The choice of catalyst can influence the outcome. For many phenol-based Mannich reactions, no strong acid or base catalyst is needed, as the phenol itself provides the necessary acidity.[15]
-
Solvent: Using a suitable solvent like ethanol or toluene can help to control the concentration of reactants and dissipate heat, reducing the likelihood of polymerization.[8][12]
Q3: I'm struggling with the purification of my this compound derivative. It's an oil, and column chromatography is giving poor separation from non-polar byproducts.
A3: Purifying phenolic compounds, which are often viscous oils or low-melting solids, can be challenging. The bulky tert-octyl group increases lipophilicity, making separation from similar non-polar impurities difficult.
Purification Strategies:
-
Acid-Base Extraction: Leverage the acidity of the phenolic proton (pKa ≈ 10).
-
Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, ether).
-
Wash with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃ solution). Your phenolic product will deprotonate and move into the aqueous layer as the phenolate salt.
-
Non-phenolic impurities (like polyalkylation byproducts where the -OH is sterically inaccessible or absent) will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1-2M HCl) to a pH of ~2-3.
-
The purified phenolic product will precipitate or can be extracted back into a fresh portion of organic solvent.
-
-
Optimized Column Chromatography:
-
Solvent System: Use a gradient elution. Start with a very non-polar mobile phase (e.g., pure hexane) to elute non-polar hydrocarbon byproducts first. Gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.
-
Adsorbent: Consider using a less active adsorbent like neutral alumina instead of silica gel if you suspect your compound is acid-sensitive.
-
-
Distillation: If your derivative is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between C-alkylation and O-alkylation in phenol derivatization, and how can I favor one over the other?
A1: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-alkylation) or at the phenolic oxygen (O-alkylation/etherification).[1]
-
C-Alkylation (Friedel-Crafts type): Forms a new carbon-carbon bond on the aromatic ring. It is generally considered thermodynamically more stable and is favored by conditions that promote electrophilic aromatic substitution. This includes strong Lewis acid or Brønsted acid catalysts and higher temperatures, which can facilitate the Fries rearrangement of any O-alkylated product to the C-alkylated form.[1]
-
O-Alkylation (Williamson Ether Synthesis type): Forms a new carbon-oxygen bond, creating a phenolic ether. It is kinetically favored under basic conditions. To promote O-alkylation, you first deprotonate the phenol with a suitable base (e.g., K₂CO₃, NaH) to form the highly nucleophilic phenoxide anion. The phenoxide then attacks an alkyl halide. Using polar aprotic solvents like DMF or acetone favors this Sₙ2-type reaction.
Controlling C- vs. O-Alkylation
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN101190961A - Preparation method of rubber tackifier p-tertoctylphenol formaldehyde resin - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. EP0487188A1 - Alkyl phenol Mannich condensates - Google Patents [patents.google.com]
- 14. CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Cresol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cresol alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. We provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental conditions for high yield and selectivity.
The alkylation of cresol is a cornerstone of synthetic chemistry, producing valuable intermediates for antioxidants, resins, fragrances, and pharmaceuticals.[1] However, the reaction's outcome is highly sensitive to a variety of parameters. Achieving the desired product, typically a C-alkylated cresol, requires careful control to prevent the formation of undesired O-alkylated ethers and poly-alkylated byproducts.[2][3] This guide explains the causality behind experimental choices to empower you to achieve consistent and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of cresol alkylation.
Q1: What is the core mechanism of cresol alkylation?
The alkylation of cresol is an electrophilic aromatic substitution reaction. The process is primarily governed by two competing pathways: C-alkylation and O-alkylation.[2]
-
C-Alkylation: The alkyl group is directly attached to the carbon atoms of the benzene ring, typically at the ortho or para positions relative to the hydroxyl group. This is the thermodynamically more stable and often the desired pathway.[2]
-
O-Alkylation: The alkyl group attaches to the oxygen atom of the hydroxyl group, forming a cresyl ether. This pathway is often kinetically favored, especially at lower reaction temperatures.[2][3]
The choice of catalyst and reaction conditions is the primary determinant of which pathway dominates.[2]
Sources
Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-4-tert-octylphenol in Aqueous Media
Here is the technical support center with troubleshooting guides and FAQs for overcoming the solubility issues of 2-Methyl-4-tert-octylphenol in aqueous media.
Welcome, researchers and developers. This guide provides in-depth technical support for addressing the significant solubility challenges of this compound in aqueous systems. Due to its pronounced lipophilic character, this compound is practically insoluble in water, a common hurdle in experimental and product development settings. This document offers a structured approach to understanding and overcoming this issue through scientifically-grounded strategies, detailed protocols, and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound so poorly soluble in water?
A: The insolubility is a direct consequence of its molecular structure. The molecule consists of a large, non-polar tert-octyl group and a methyl group attached to a phenolic ring. This substantial hydrophobic portion (high logP value, estimated between 4.12 and 5.18 for the similar 4-tert-octylphenol) dominates its physicochemical properties, making it highly resistant to dissolving in a polar solvent like water.[1][2][3] The energy required to break the strong hydrogen bonds between water molecules to accommodate this large hydrophobic compound is highly unfavorable.
Q2: What is the approximate aqueous solubility of this compound?
Q3: I tried dissolving the compound by heating and sonicating it in my buffer. It looked dissolved, but then a precipitate formed. What happened?
A: Heating and sonication can temporarily create a fine dispersion or a supersaturated solution, but they do not change the fundamental thermodynamic insolubility of the compound. As the solution cools or is left to stand, the compound will crash out of the solution to revert to its more stable, lower-energy solid state. This demonstrates the need for a robust formulation strategy rather than just physical force.
Q4: Which solubilization strategy is the best one to use?
A: There is no single "best" method; the optimal choice is dictated by your experimental constraints and final application. Key factors to consider include:
-
Required Concentration: What is the final concentration needed for your assay or product?
-
Downstream Application: Will the excipients (co-solvents, surfactants, etc.) interfere with your cell culture, enzymatic assay, or analytical detection method?
-
pH Sensitivity: Can your system tolerate a shift in pH, particularly to alkaline conditions?
-
Regulatory Acceptance: If for drug development, are the chosen excipients approved for the intended route of administration?
This guide will walk you through the most effective methods to help you select the one that best fits your needs.
Section 2: In-Depth Troubleshooting & Solubilization Guide
This section provides detailed principles and step-by-step protocols for four primary solubilization strategies.
Strategy 1: pH Adjustment (Ionization)
Scientific Principle: As a phenol, this compound is a weak acid with a predicted pKa of approximately 10.54.[6] By adjusting the pH of the aqueous medium to be at least 1-2 units above its pKa (i.e., pH 11.5-12.5), the phenolic hydroxyl group deprotonates to form the corresponding phenolate anion. This ionized salt form is significantly more polar and, therefore, exhibits dramatically increased aqueous solubility compared to the neutral molecule.[7][8]
Troubleshooting Protocol: Preparation of an Alkaline Stock Solution
-
Safety First: Don appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Both the compound and strong bases are hazardous.[9][10]
-
Calculate Molar Equivalents: Determine the molar amount of this compound you need to dissolve. You will need at least one molar equivalent of a strong base like Sodium Hydroxide (NaOH).
-
Prepare Base Solution: Prepare a stock solution of 1 M NaOH or 1 M Potassium Hydroxide (KOH) in high-purity water.
-
Initial Dissolution: Weigh the required amount of this compound into a suitable container. Add a small volume of a water-miscible organic solvent like ethanol (just enough to wet the powder) to facilitate initial dispersion.
-
Titrate with Base: Slowly add the 1 M NaOH solution dropwise while stirring vigorously. The compound should begin to dissolve as the phenolate salt is formed.
-
Volume Adjustment & pH Confirmation: Continue adding base and high-purity water until the compound is fully dissolved and you reach your target volume. Use a calibrated pH meter to confirm the final pH is in the desired alkaline range (e.g., >11.5).
-
Dilution: This concentrated, alkaline stock solution can then be carefully diluted into your final, well-buffered aqueous medium. Critical Note: Ensure your final buffer has sufficient capacity to maintain its target pH after the addition of the alkaline stock. Precipitation may occur if the final pH drops below the pKa of the compound.
| Pros | Cons |
| Simple, rapid, and cost-effective. | Final solution will have a high pH, which may be incompatible with biological systems (cells, proteins). |
| Avoids organic co-solvents or surfactants. | Potential for chemical degradation of the compound or other formulation components at high pH. |
| Easily scalable. | Risk of precipitation upon neutralization or dilution into a poorly buffered medium. |
Strategy 2: Co-Solvent Systems
Scientific Principle: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute and enhances solvation through favorable hydrophobic interactions, thereby increasing the solubility of a lipophilic compound like this compound. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
Troubleshooting Protocol: Determining an Optimal Co-Solvent Ratio
-
Co-Solvent Selection: Choose a co-solvent that is compatible with your downstream application. DMSO is a powerful solvent but can be toxic to cells at higher concentrations. Ethanol and PG are often better tolerated.
-
Prepare Stock Solution: Dissolve a high concentration of this compound in the pure (100%) co-solvent (e.g., 100 mg/mL in DMSO). This will serve as your starting stock.
-
Aqueous Titration: In a series of test tubes, add a fixed volume of your aqueous buffer (e.g., 900 µL of PBS).
-
Spike with Stock: Add increasing volumes of your compound-in-co-solvent stock solution to the tubes (e.g., 10 µL, 20 µL, 50 µL, 100 µL). Vortex each tube thoroughly after addition.
-
Observe for Precipitation: Allow the tubes to equilibrate at the desired experimental temperature for at least one hour. Observe for any signs of precipitation (cloudiness, visible particles).
-
Determine Solubility Limit: The highest concentration that remains clear defines the solubility limit for that specific co-solvent/aqueous buffer ratio. This method helps you find the minimum amount of co-solvent needed to achieve your target concentration.
Diagram: Co-Solvent Optimization Workflow
Caption: Workflow for determining the minimum required co-solvent ratio.
Strategy 3: Surfactant-Mediated Solubilization
Scientific Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble in water to form spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[12] The hydrophobic core creates a "microenvironment" that can encapsulate non-polar molecules like this compound, effectively dispersing them in the aqueous phase.[13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Kolliphor® EL are commonly used.
Troubleshooting Protocol: Micellar Solubilization
-
Surfactant Selection: Choose a non-ionic surfactant with a low CMC and a good safety profile for your application. Polysorbate 80 is a frequent choice.
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v Polysorbate 80 in buffer).
-
Add Compound: Weigh and add the this compound powder directly to the surfactant solution.
-
Facilitate Dissolution: Gently heat the mixture (e.g., to 40-50°C) and stir or sonicate until the solution becomes clear. The mild heat helps accelerate the partitioning of the compound into the micelles.
-
Cool and Filter: Allow the solution to cool to room temperature. If any undissolved material remains, filter the solution through a 0.22 µm syringe filter compatible with surfactants (e.g., PVDF).
Diagram: Micellar Solubilization Mechanism
Caption: Formation of a water-soluble host-guest inclusion complex.
Section 3: Summary of Solubilization Strategies
| Strategy | Principle | Max Concentration | Ease of Use | Key Considerations |
| pH Adjustment | Ionization to phenolate salt | High | Very Easy | Requires high pH (>11); may cause compound instability; risk of precipitation on neutralization. |
| Co-solvents | Reduces solvent polarity | Moderate | Easy | Potential for co-solvent toxicity (e.g., DMSO); may affect protein conformation or assay performance. |
| Surfactants | Micellar encapsulation | Moderate to High | Easy | Surfactants can interfere with cell membranes and some assays; must work above the CMC. |
| Cyclodextrins | Inclusion complexation | Moderate | Moderate | Requires optimization of CD type and ratio; can be more expensive; generally very low toxicity. |
Section 4: Safety & Handling Precautions
This compound and its isomers require careful handling.
-
Hazard Identification: The compound is classified as causing skin irritation, serious eye damage, and potential respiratory irritation. [9]The related 4-tert-octylphenol is also identified as a potential endocrine disruptor. [5][10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the solid compound or its concentrated solutions. [14][15]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10]Avoid contact with skin and eyes. [15]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [14]In case of skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Section 5: References
-
Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. (PMC - NIH) [Link]
-
β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. (PubMed) [Link]
-
Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability. (PubMed) [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (OAText) [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (PMC - PubMed Central) [Link]
-
Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. (MDPI) [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (Industrial & Engineering Chemistry Research - ACS Publications) [Link]
-
Environmental Risk Evaluation Report: 4-tert-Octylphenol. (GOV.UK) [Link]
-
Improving water solubility of polyphenols by adding amino acids. (EurekAlert!) [Link]
-
This compound | C15H24O | CID 75206. (PubChem) [Link]
-
Effect of pH on the solubility of phenolic compounds. (ResearchGate) [Link]
-
water-soluble phenolic compounds: Topics by Science.gov. (Science.gov) [Link]
-
Applications of co-solvent modified CO2 in phenolic compounds extraction. (ResearchGate) [Link]
-
4-(tert-octyl) phenol, 140-66-9. (The Good Scents Company) [Link]
-
China 4-Octylphenol Solubility Manufacturer and Supplier, Product. (Hexie) [Link]
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (PubMed Central) [Link]
-
Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (MDPI) [Link]
-
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (Google Patents)
-
Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol. (Google Patents)
-
Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: Application of principal component analysis. (ResearchGate) [Link]
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (MDPI) [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (MDPI) [Link]
-
Chemical Properties of 4-Methyl-2-tert-octylphenol (CAS 4979-46-8). (Cheméo) [Link]
-
Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (ACS Omega - ACS Publications) [Link]
-
Surfactants & Solubilizers. (Ingredients To Die For) [Link]
-
4-tert-OCTYLPHENOL FOR SYNTHESIS. (Loba Chemie) [Link]
-
Green and efficient extraction of phenolic components from plants with supramolecular solvents: Experimental and theoretical studies. (Preprints.org) [Link]
-
Emulsifier for solubilizing polar solvents in oils and polyols. (Google Patents)
-
How does pH affect the solubility of phenolic acid? (ResearchGate) [Link]
-
Sustainable Solubilizers for Clean Beauty Formulations. (Fortuna Global Scentia) [Link]
-
Natural Solubilizers. (Joan Morais Cosmetics School) [Link]
-
Studies on the solubility of phenolic compounds. (ResearchGate) [Link]
-
4-Methyl-2-tert-octylphenol. (NIST WebBook) [Link]
-
140-66-9 CAS | 4-tert-OCTYLPHENOL. (Loba Chemie) [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. 4-(tert-octyl) phenol, 140-66-9 [thegoodscentscompany.com]
- 4. 4-叔辛基酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-tert-Octylphenol | 140-66-9 [chemicalbook.com]
- 6. This compound | 2219-84-3 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 12. You are being redirected... [ingredientstodiefor.com]
- 13. joanmorais.com [joanmorais.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. chemicalbook.com [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-tert-octylphenol
Welcome to the technical support center for the synthesis of 2-Methyl-4-tert-octylphenol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your target compound. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and extensive laboratory experience.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of p-cresol with diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). This electrophilic aromatic substitution reaction, while straightforward in principle, is often plagued by challenges that can significantly impact the yield and selectivity of the desired mono-alkylated product. This guide will address these common issues in a practical, question-and-answer format.
The primary reaction is as follows:
p-cresol + diisobutylene --(Catalyst)--> this compound
Troubleshooting Guide & FAQs
Our troubleshooting guide is structured to address specific problems you may encounter during your synthesis.
Low or No Conversion of p-Cresol
Q1: I am observing very low or no conversion of my starting material, p-cresol. What are the likely causes and how can I resolve this?
A1: Low conversion in a Friedel-Crafts alkylation of a phenol can be attributed to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Inactivity or Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly susceptible to deactivation. Moisture in your reactants, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[1][2] The phenolic hydroxyl group of p-cresol can also complex with and deactivate the Lewis acid catalyst.[3]
-
Solution:
-
Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.
-
Use anhydrous solvents and ensure your reactants (p-cresol and diisobutylene) are dry.
-
Consider using a stoichiometric amount or a slight excess of the Lewis acid catalyst to compensate for deactivation by the phenol.[3]
-
Alternatively, explore solid acid catalysts like zeolites (e.g., H-BEA, H-FAU), sulfated zirconia, or heteropolyacids, which are less sensitive to moisture and can be easier to handle and recycle.[4][5]
-
-
-
Insufficient Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessively high temperatures can lead to unwanted side reactions.
-
-
Inappropriate Catalyst Choice: The chosen catalyst may not be acidic enough to efficiently generate the tert-octyl carbocation from diisobutylene.
-
Solution: If using a solid acid catalyst, consider one with higher acid strength. For Lewis acids, ensure you are using a potent one like AlCl₃.
-
Poor Selectivity: Formation of Byproducts
Q2: My reaction is proceeding, but I am getting a low yield of the desired this compound and a significant amount of other products. How can I improve the selectivity?
A2: Poor selectivity is a common issue in the alkylation of phenols. The main byproducts are typically the di-alkylated product (2,6-di-tert-octyl-4-methylphenol), the O-alkylated product (p-cresyl-tert-octyl ether), and isomers of the desired product.
-
Polyalkylation: The mono-alkylated product, this compound, is often more nucleophilic than the starting p-cresol, making it susceptible to a second alkylation, leading to the di-substituted byproduct.[3] A patent for a similar reaction using an aluminum phenoxide catalyst at high temperatures (280°C) reports the formation of the di-substituted product.[6]
-
Solution:
-
Use a Large Excess of p-Cresol: By increasing the molar ratio of p-cresol to diisobutylene (e.g., 3:1 or higher), you increase the probability of the electrophile (tert-octyl carbocation) encountering a molecule of p-cresol rather than the mono-alkylated product.[3]
-
Control the Addition of Diisobutylene: Add the diisobutylene dropwise to the reaction mixture containing p-cresol and the catalyst. This maintains a low concentration of the alkylating agent, further disfavoring polyalkylation.
-
Lower the Reaction Temperature: Higher temperatures can sometimes promote polyalkylation. Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
-
O-Alkylation vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form an ether or at the aromatic ring (C-alkylation). O-alkylation is often kinetically favored, especially at lower temperatures.[7]
-
Solution:
-
Optimize Reaction Temperature: C-alkylation is generally the thermodynamically favored pathway. Running the reaction at a slightly higher temperature can favor the formation of the desired C-alkylated product.
-
Catalyst Choice: The choice of catalyst can significantly influence the O/C alkylation ratio. Some solid acid catalysts with specific pore structures can sterically hinder O-alkylation.
-
-
-
Formation of Isomers: While the tert-octyl group is bulky and will preferentially add to the less sterically hindered position para to the hydroxyl group, some ortho-alkylation to the methyl group can occur, leading to isomeric byproducts.
-
Solution: The steric bulk of the tert-octyl group generally directs the substitution to the position para to the hydroxyl group. However, careful selection of a shape-selective catalyst like certain zeolites might further enhance regioselectivity.
-
Experimental Workflow and Protocols
While a universally optimal protocol is elusive and depends on the specific catalyst and equipment, the following provides a robust starting point for your experiments.
General Experimental Setup
Caption: General workflow for the synthesis of this compound.
Illustrative Protocol for Synthesis
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical capabilities.
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-cresol (e.g., 0.1 mol) and an anhydrous solvent (e.g., 50 mL of dichloromethane or hexane).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Under a nitrogen atmosphere, carefully add the Lewis acid catalyst (e.g., aluminum chloride, 0.11 mol) in portions.
-
Alkylation: While maintaining the temperature at 0-5 °C, add diisobutylene (e.g., 0.09 mol, to ensure p-cresol is in excess) dropwise from the dropping funnel over 1-2 hours with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or by taking aliquots for GC analysis until the consumption of diisobutylene is complete.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding crushed ice followed by cold, dilute hydrochloric acid.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the this compound.
Data for Optimization
The following table presents hypothetical data to illustrate the effect of key reaction parameters on the yield of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (p-cresol:diisobutylene) | 1:1 | 3:1 | 1:1.2 | Higher ratio of p-cresol (Condition B) should suppress di-alkylation and improve selectivity for the mono-alkylated product.[3] |
| Temperature (°C) | 0 -> 25 | 25 | 50 | Higher temperatures (Condition C) may increase the reaction rate but could also lead to more byproducts. A controlled temperature profile (Condition A) is often optimal. |
| Catalyst | AlCl₃ | H-BEA Zeolite | Amberlyst-15 | Solid acid catalysts (Conditions B and C) are generally easier to handle and recycle, though they may require higher temperatures or longer reaction times.[4][5] |
Analytical Characterization
Accurate analysis of your product is crucial for determining yield and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the components of your reaction mixture, including the desired product, unreacted starting materials, and byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for confirmation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide structural information. Key signals to look for in this compound include the aromatic protons, the methyl group on the ring, the hydroxyl proton, and the distinct signals for the tert-octyl group.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule, further confirming its structure.[8]
-
Visualization of Key Concepts
Troubleshooting Logic Flow
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Yuan, Y., Zhang, H., & Wang, L. (2010). Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. BenchChem.
-
The Friedel-Crafts Reaction. (2014, February 27). Course Hero. Retrieved from [Link]
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Li, G., Wang, X., & Chen, Y. (2011). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. ResearchGate. Retrieved from [Link]
-
Pop, G., Cocheci, L., & Vlase, T. (2012). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-2-t-octylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025).
-
Zhang, Q., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. Retrieved from [Link]
-
Cardenas, N. (2019). Friedel-Crafts Alkylation. EduBirdie. Retrieved from [Link]
- Pines, H., & Stalt, J. (1958). U.S. Patent No. 2,831,898. U.S. Patent and Trademark Office.
-
Reddy, K. S., & Kumar, P. (2010). Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. ResearchGate. Retrieved from [Link]
- BenchChem. (2025).
Sources
- 1. 2-tert-Butyl-4-methylphenol(2409-55-4) 1H NMR [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Quantifying 2-Methyl-4-tert-octylphenol in Complex Matrices
Welcome to the technical support center for the analytical validation of 2-Methyl-4-tert-octylphenol (MOP). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating robust quantitative methods for this compound in challenging biological, environmental, or pharmaceutical matrices.
Section 1: The Foundation - Core Principles of Method Validation
Before diving into troubleshooting, it is crucial to understand the "why" behind method validation. The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for this process, which is adopted by major regulatory bodies, including the FDA.[4][6][7]
Sources
- 1. 4-(tert-octyl) phenol, 140-66-9 [thegoodscentscompany.com]
- 2. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Analysis of 2-Methyl-4-tert-octylphenol via HPLC-FLD
Welcome to the technical support resource for the analysis of 2-Methyl-4-tert-octylphenol and related alkylphenols using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to overcome common challenges.
Troubleshooting Guide: From Symptom to Solution
This section addresses specific issues you may encounter during your experiments. We diagnose the problem, explain the underlying causes, and provide a clear, step-by-step resolution.
Question 1: Why am I seeing low or no fluorescence signal for my this compound standard?
Answer:
This is a common issue that can stem from several sources, ranging from incorrect instrument settings to degradation of the analyte. The phenolic structure of this compound provides its native fluorescence, but this signal can be easily lost.
Underlying Causes & Solutions:
-
Incorrect Wavelengths: The fluorescence detector (FLD) is highly specific. Unlike a DAD/UV detector that scans a range, the FLD is set to a single excitation and emission wavelength pair. For alkylphenols like 4-tert-octylphenol, optimal excitation is typically around 220-275 nm, with emission observed between 300-315 nm.[1][2]
-
Action: Verify your FLD settings. Infuse a mid-range concentration standard directly into the detector (bypassing the column) and perform a wavelength scan to determine the optimal excitation/emission maxima in your mobile phase.
-
-
Mobile Phase Quenching: The composition of your mobile phase can significantly impact fluorescence intensity.
-
Heavy Atoms & Halogens: The presence of halides (Cl-, Br-) or heavy atoms in your mobile phase or additives can cause collisional quenching, reducing the fluorescence signal.
-
pH Effects: The fluorescence of phenols is pH-dependent. The phenolate anion (at high pH) has different fluorescence characteristics than the protonated phenol. Analysis is typically performed at a neutral or slightly acidic pH to ensure the compound is in a consistent, non-ionized state.[3]
-
Dissolved Oxygen: Oxygen dissolved in the mobile phase is a known fluorescence quencher.
-
Action: Ensure you are using high-purity HPLC or LC-MS grade solvents.[4] Degas your mobile phase thoroughly using helium sparging, sonication, or an in-line degasser. Avoid using buffers containing chlorides if possible.
-
-
Analyte Degradation: Alkylphenols can be susceptible to photodegradation.
-
Action: Prepare fresh standards and store stock solutions in amber vials at 4°C.[5] Minimize the exposure of your samples and standards to direct light.
-
Troubleshooting Workflow for Low Signal:
Caption: Workflow for diagnosing low FLD signal.
Question 2: My peak shape for this compound is poor (tailing or fronting). What's causing this?
Answer:
Poor peak shape is a classic chromatographic problem that indicates undesirable interactions within the HPLC system or an issue with the sample injection. For a hydrophobic molecule like this compound, these issues are often related to the column or solvent mismatch.
Underlying Causes & Solutions:
-
Peak Tailing:
-
Secondary Silanol Interactions: The most common cause for tailing of phenolic compounds on a C18 column is the interaction between the acidic phenol group and residual, un-capped silanol groups on the silica support.
-
Action: Add a small amount of a weak acid, like 0.1% acetic acid or formic acid, to your mobile phase. The acid protonates the silanol groups, minimizing this secondary interaction.
-
-
Column Contamination/Age: Strongly retained matrix components can accumulate at the column head, creating active sites that cause tailing.
-
Action: Use a guard column to protect your analytical column.[6] If the problem persists, try a column wash procedure as recommended by the manufacturer (e.g., flushing with progressively stronger, non-buffered solvents).
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a fronting peak.
-
Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the top of the column too quickly, resulting in a fronting peak. This compound is highly soluble in strong organic solvents like methanol or acetonitrile.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase.[4] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Peak Shape Diagnostic Tree:
Caption: Decision tree for troubleshooting peak shape issues.
Question 3: I am seeing significant baseline noise and drift. How can I get a stable baseline?
Answer:
An unstable baseline can severely impact your limit of detection (LOD) and quantification (LOQ). This issue is almost always related to the mobile phase, the pump, or the detector.
Underlying Causes & Solutions:
-
Mobile Phase Issues:
-
Inadequate Mixing/Degassing: If you are running a gradient, poorly mixed mobile phases can cause periodic fluctuations. Dissolved gas can outgas in the detector, causing noise.[7]
-
Action: Ensure your mobile phases are well-mixed and thoroughly degassed. Use an in-line degasser for best results.
-
-
Contamination: Using low-purity solvents or contaminated additives can introduce impurities that create a rising baseline, especially during a gradient run.[4]
-
Action: Use HPLC-grade or better solvents and high-purity additives. Filter all aqueous mobile phases through a 0.22 µm filter.
-
-
-
Pump & Hardware Problems:
-
Leaks: A leak in the pump, injector, or fittings will cause pressure fluctuations and an unstable baseline.[8]
-
Action: Systematically check all fittings for salt buildup (from buffers) or moisture. Tighten or replace any leaking fittings.
-
-
Worn Pump Seals: Over time, pump seals can wear out, leading to inconsistent flow and pressure fluctuations.
-
Action: Perform regular preventative maintenance on your HPLC pump, including replacing seals as recommended by the manufacturer.
-
-
-
Detector Cell Fouling: Contaminants or precipitated buffers can coat the inside of the fluorescence flow cell, leading to noise and drift.
-
Action: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol) to remove contamination.
-
| Symptom | Potential Cause | Recommended Action |
| Cyclic Baseline Noise | Inadequate mobile phase mixing; pump pulsation | Premix mobile phase manually; check pump check valves and seals. |
| Baseline Drift (Gradient) | Contaminated mobile phase (Solvent B) | Use high-purity solvents; check for contamination in one of the solvent lines. |
| High Frequency Noise | Air bubbles in the system; detector lamp issue | Degas mobile phase thoroughly; check detector lamp age and energy. |
| Irregular Spikes | Air bubbles; electrical noise | Degas mobile phase; ensure proper grounding of the HPLC system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using HPLC-FLD for this compound analysis?
The primary limitations are related to specificity, matrix effects, and the analyte's inherent fluorescence properties.
-
Specificity: While the FLD is selective, it is not specific. Any co-eluting compound that fluoresces at the same excitation/emission wavelengths will interfere with the analysis, potentially leading to overestimated results. This is a significant concern in complex matrices like wastewater or biological tissues.
-
Matrix Effects: Complex sample matrices can introduce quenching agents that suppress the fluorescence signal of this compound, leading to inaccurate quantification and poor recovery.[9] A robust sample cleanup procedure, such as Solid Phase Extraction (SPE), is often mandatory to remove these interferences.[10][11]
-
Structural Isomers: HPLC-FLD alone may not be sufficient to resolve and individually quantify structurally similar isomers of octylphenol or other alkylphenols if they have nearly identical retention times and fluorescence spectra.
-
Lack of Structural Information: Unlike mass spectrometry (MS), the FLD provides no structural or mass information, making confident identification of unknown peaks impossible. For this reason, methods are often confirmed using GC-MS or LC-MS.[11][12]
Q2: What is a good starting point for an HPLC-FLD method for this compound?
A robust starting method can be adapted from validated methods for similar alkylphenols.[5][13][14]
Table: Recommended Starting HPLC-FLD Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | A standard C18 provides good hydrophobic retention for alkylphenols. A C8 column can be used for slightly faster elution. |
| Mobile Phase | Acetonitrile/Water (e.g., 65:35 v/v) | Isocratic elution is often sufficient.[5][13] A gradient may be needed for complex samples to resolve from early-eluting interferences. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[5][13] |
| Injection Volume | 20 µL | A good starting point; can be adjusted based on concentration and sensitivity needs. |
| FLD Excitation | ~225 nm | This wavelength provides strong excitation for the phenolic ring system.[1] |
| FLD Emission | ~310 nm | This is the typical emission maximum for octylphenols.[1] |
Experimental Protocol: Sample Preparation from Water
A common sample preparation method for water samples is Liquid-Liquid Extraction (LLE), which is effective for extracting non-polar compounds like this compound.[5][13]
-
Sample Acidification: Collect 500 mL of the water sample. Adjust the pH to ~3.0-3.5 using sulfuric acid. This ensures the phenol is in its neutral form for efficient extraction.
-
Extraction: Transfer the acidified sample to a 1 L separatory funnel. Add 50 mL of dichloromethane.
-
Shaking: Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. The dichloromethane layer will be at the bottom.
-
Collection: Drain the organic (bottom) layer into a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 2-5) two more times with fresh 50 mL aliquots of dichloromethane, combining all organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to near dryness using a rotary evaporator at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase, vortex to dissolve, and transfer to an autosampler vial for analysis.
Sample Preparation Workflow (LLE):
Caption: Liquid-Liquid Extraction workflow for water samples.
References
-
Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. [Link]
-
Ferrara, F., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Journal of the Chinese Chemical Society. (2005). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. ResearchGate. [Link]
-
Xie, Z., et al. (2006). Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere. ResearchGate. [Link]
-
Llorca-Pórcel, J., et al. (2009). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. ResearchGate. [Link]
-
Asimakopoulos, A. G., et al. (2016). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Stanciu, G. A., et al. (2011). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. ResearchGate. [Link]
-
PubChem. (n.d.). 4-tert-octylphenol. National Center for Biotechnology Information. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- Google Patents. (2017). CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Falkowska, L., et al. (2015). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX, 2, 32–39. [Link]
-
PubChemLite. (n.d.). This compound (C15H24O). [Link]
-
U.S. Environmental Protection Agency. (2011). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms). [Link]
-
U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
Diva-Portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Badea, I., et al. (2012). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Environmental Monitoring and Assessment, 184(5), 2783-2795. [Link]
-
NIST. (n.d.). 4-Methyl-2-tert-octylphenol. NIST WebBook. [Link]
-
Environmental Monitoring and Assessment. (2012). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. [Link]
-
Chemdad. (n.d.). This compound. [Link]
Sources
- 1. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. phenomenex.com [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Antibacterial Assays for Phenolic Compounds
Welcome to the technical support center for optimizing antibacterial assays involving phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these promising natural antimicrobials. Phenolic compounds, with their vast structural diversity and potent biological activities, require carefully tailored experimental designs to generate accurate and reproducible data. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and validity of your results.
I. Frequently Asked Questions (FAQs)
Here we address common overarching questions researchers face when first working with phenolic compounds in antibacterial assays.
Q1: Why are my results with phenolic compounds inconsistent across different antibacterial assays?
A: Inconsistency often arises from the unique physicochemical properties of phenolic compounds. Key factors include:
-
Poor Aqueous Solubility: Many phenolics are hydrophobic and do not dissolve well in standard aqueous culture media, leading to precipitation and inaccurate concentration assessment.[1][2][3]
-
High Reactivity: The hydroxyl groups on the phenol ring make these compounds highly reactive.[4][5] They can interact with components of the assay system, such as media proteins, or even directly reduce colorimetric indicators, leading to false results.[6][7][8]
-
Poor Diffusion in Agar: Due to their often non-polar nature, phenolic compounds diffuse poorly through the aqueous matrix of agar, making agar diffusion assays (like disk or well diffusion) unreliable for quantitative analysis.[9][10][11]
-
Assay-Specific Interactions: The choice of assay (e.g., broth dilution vs. agar diffusion) and the specific reagents used (e.g., viability dyes) can significantly influence the outcome due to these interactions.
Q2: Which antibacterial assay method is best for phenolic compounds?
A: The broth microdilution method is generally considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of phenolic compounds.[12][13] This method is less affected by the poor diffusion properties that limit agar-based assays.[11] However, it is not without its own challenges, such as compound precipitation and color interference, which are addressed in the troubleshooting sections below.
Q3: My phenolic compound is not dissolving in the broth. What solvent should I use?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds for antimicrobial testing.[3][9] However, it's critical to use it judiciously as it can exhibit toxicity to bacteria at higher concentrations and may even have antioxidant effects that protect bacteria.[9]
-
Best Practice: Always perform a solvent toxicity control. Determine the highest concentration of DMSO (or other solvents like ethanol) that does not inhibit the growth of your test organism. This concentration should not be exceeded in your experimental wells.[3][9] For many bacteria, this is typically ≤1% v/v.
Q4: Can I use colorimetric readouts (e.g., MTT, resazurin) to determine bacterial viability?
A: Caution is strongly advised. Phenolic compounds are potent reducing agents due to their hydroxyl groups and can directly reduce tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its colored formazan product, independent of bacterial metabolic activity.[6][7][8][14] This leads to a false-positive signal, suggesting cell viability where there is none.
-
Recommendation: If using a colorimetric assay, you MUST run a parallel control plate containing your phenolic compounds in sterile media (no bacteria) to quantify any direct reduction of the indicator dye. Visual inspection for turbidity or plating for colony-forming units (CFU) are often more reliable endpoints.
II. Troubleshooting Guide: The Broth Microdilution Assay
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems encountered during the broth microdilution assay for phenolic compounds.
Problem Area 1: Compound Solubility and Precipitation
Q: I've prepared my phenolic compound dilutions in the 96-well plate, but I see a cloudy precipitate in the wells, even before adding bacteria. How do I fix this?
A: This is a classic issue of poor aqueous solubility. When the organic solvent stock is diluted into the aqueous broth, the compound crashes out of solution.
Causality: Phenolic compounds are often lipophilic.[15] Their solubility is dependent on their specific structure, such as the number of hydroxyl groups and the length of any alkyl chains.[5][15][16] When the concentration in the aqueous medium exceeds its solubility limit, precipitation occurs.
Solutions & Protocol:
-
Optimize Solvent Concentration:
-
Step 1: Prepare a high-concentration stock solution of your phenolic compound in 100% DMSO.
-
Step 2: Instead of performing serial dilutions directly in the broth-filled plate, prepare intermediate dilutions in a separate plate or tubes using a mix of your solvent and broth, ensuring the final solvent concentration in the assay plate remains constant and non-inhibitory across all wells.
-
Step 3: Transfer these pre-diluted compounds to the final assay plate.
-
-
Incorporate a Surfactant:
-
Non-ionic surfactants like Polysorbate 80 (Tween 80) can help create a stable dispersion of the compound.[17]
-
Protocol: Supplement your Mueller-Hinton Broth (MHB) with a low concentration of Tween 80 (e.g., 0.002% v/v). Run a control to ensure this concentration of Tween 80 does not affect bacterial growth.
-
-
Use Sonication:
-
After adding the compound to the wells, use a bath sonicator to help disperse the precipitate and form a more uniform suspension before adding the bacterial inoculum.[3]
-
Problem Area 2: Inaccurate or Non-Reproducible MIC Values
Q: My MIC values for the same compound vary significantly between experiments. What could be wrong?
A: Variability in MICs often points to inconsistencies in the inoculum preparation or interactions between the compound and the media.[18]
Causality: The final concentration of bacteria (CFU/mL) in the wells is a critical parameter. An inoculum that is too low can lead to falsely susceptible results, while one that is too high can lead to falsely resistant results.[9][18] Furthermore, components in certain growth media can chelate or bind to phenolic compounds, reducing their effective concentration.
Solutions & Protocol:
-
Standardize Inoculum Preparation (Critical Step):
-
Expertise: The goal is a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Protocol:
-
Pick 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.[19]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, more accurately, using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[9][19] A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension. For a final volume of 100 µL per well, a 1:100 dilution of the adjusted suspension into the test wells will typically yield the target concentration. Always verify your final inoculum concentration through plating and CFU counting.
-
Caption: Standardized workflow for preparing bacterial inoculum.
-
-
Use Recommended Media:
-
Control for Compound-Media Interactions:
-
Include a "compound stability" control. Incubate the phenolic compound in sterile broth for the duration of the experiment. At the end, test the supernatant from this well against fresh bacteria to see if the compound's activity has diminished over time due to degradation or binding to media components.
-
Problem Area 3: Data Interpretation and Assay Interference
Q: My broth is colored/turbid due to the phenolic compound itself. How can I accurately determine the MIC?
A: This is a major challenge, as the intrinsic color or turbidity of a plant extract or phenolic compound can mask true bacterial growth.
Causality: Many phenolic compounds, especially complex extracts like tannins, have a dark color. At high concentrations, they can make the broth appear turbid, mimicking bacterial growth and making visual MIC determination impossible.
Solutions & Protocol:
-
Use a Growth Indicator (with proper controls):
-
p-Iodonitrotetrazolium violet (INT) or Resazurin can be used to detect metabolic activity. Live bacteria will reduce these dyes, causing a color change (e.g., Resazurin: blue to pink).
-
CRITICAL CONTROL: You must set up a control plate with only the compound dilutions in sterile media (no bacteria). Add the indicator dye to this plate as well. Any color change observed here is due to direct chemical reduction by your compound and must be accounted for.[6][7] The MIC is the lowest concentration where no color change occurs beyond what is seen in the compound-only control.
-
-
Subculturing for Viability (Definitive Method):
-
To distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) effects, and to confirm the MIC, you can subculture from the clear wells.
-
Protocol:
-
After incubation, take a small aliquot (e.g., 10 µL) from all wells that appear clear (no visible growth).
-
Spot-plate this aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate overnight.
-
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of the compound that results in no growth (or a >99.9% reduction in CFU) on the subculture plate.
-
Caption: Workflow distinguishing MIC from MBC determination.
-
III. Troubleshooting Guide: Agar Diffusion Assays
While not recommended for quantitative MIC determination of phenolics, agar diffusion assays (disk and well) are sometimes used for initial screening. This section addresses their significant limitations.
Q: I am not seeing any zone of inhibition around my disk/well, even though the compound shows activity in broth. Why?
A: This is the most common failure mode for phenolic compounds in agar diffusion assays and is almost always due to poor diffusion.
Causality: The agar gel is a highly aqueous environment. Hydrophobic or large molecular weight phenolic compounds will not readily diffuse away from the disk or well.[9][10][11] The compound may precipitate on the disk or at the edge of the well, never reaching a high enough concentration in the surrounding agar to inhibit bacterial growth.
Solutions & Recommendations:
-
Prioritize Broth-Based Methods: For any quantitative work (determining an MIC), abandon the agar diffusion method in favor of broth microdilution.
-
Use the Agar Well Diffusion Variation: If you must use a diffusion method for screening, the agar well diffusion method is slightly better than the disk method for some compounds.[9] A larger volume of the compound solution can be placed in a well, potentially creating a better concentration gradient than a saturated paper disk.
-
Acknowledge the Limitations: If reporting agar diffusion data, it must be stated that the results are qualitative and that a lack of a zone does not necessarily mean a lack of activity. The data should be supported by a broth-based assay.
IV. Data Presentation and Key Parameters
To ensure clarity and reproducibility, we recommend summarizing key experimental parameters in a table.
| Parameter | Recommended Standard | Rationale & Key Considerations |
| Assay Method | Broth Microdilution | Overcomes poor diffusion issues inherent to agar-based methods for phenolics.[11] |
| Growth Medium | Mueller-Hinton Broth (MHB) | Standardized, low in inhibitors, provides reproducible results.[9] |
| Bacterial Inoculum | Final density of ~5 x 10^5 CFU/mL | Critical for reproducibility; must be standardized using a 0.5 McFarland standard.[19] |
| Compound Solvent | DMSO (typically) | Must determine max non-inhibitory concentration (e.g., ≤1% v/v) via solvent toxicity control.[9] |
| Positive Control | Clinically relevant antibiotic | Validates the susceptibility of the test organism (e.g., gentamicin, ciprofloxacin). |
| Negative Control | Media + Bacteria (no compound) | Confirms normal bacterial growth under assay conditions. |
| Sterility Control | Media only (no bacteria) | Confirms media is not contaminated. |
| Endpoint Reading | Visual inspection for turbidity | If compound is colored/turbid, use a viability dye with proper controls or confirm by subculturing.[6][7] |
V. Mechanism of Action: The "Why" Behind the Method
Understanding how phenolic compounds work provides context for why these optimized parameters are necessary. Phenolics typically exert their antibacterial effects through multiple mechanisms, primarily related to their interaction with cellular structures.
Caption: Key antibacterial mechanisms of phenolic compounds.
-
Cell Membrane Damage: The hydrophobic nature of many phenolics allows them to intercalate into the bacterial cell membrane, disrupting its structure and function.[4][21] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5][15][21]
-
Enzyme Inhibition: The hydroxyl groups can bind to bacterial enzymes, including those essential for cell wall synthesis, protein synthesis, and energy metabolism, thereby inhibiting their function.[4][22]
-
Nucleic Acid Synthesis Interference: Some phenolics can bind to bacterial DNA or inhibit enzymes like DNA gyrase, preventing replication and transcription.[21][23]
-
Efflux Pump Inhibition: Certain flavonoids can inhibit bacterial efflux pumps, which are responsible for expelling conventional antibiotics from the cell. This is the basis for synergistic studies combining phenolics with standard antibiotics.[9][24]
This multi-targeted approach is why phenolics are a promising area of research, but it also explains their reactivity and potential for assay interference, making the protocols outlined in this guide essential for accurate evaluation.
VI. References
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]
-
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. Available at: [Link]
-
Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. National Institutes of Health (NIH). Available at: [Link]
-
Future Antimicrobials: Natural and Functionalized Phenolics. National Institutes of Health (NIH). Available at: [Link]
-
Preventing Microbial Infections with Natural Phenolic Compounds. MDPI. Available at: [Link]
-
Antibacterial activity of phenolics compounds against pathogenic bacteria. ResearchGate. Available at: [Link]
-
Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. American Society for Microbiology. Available at: [Link]
-
Antimicrobial Susceptibility Testing. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate. Available at: [Link]
-
The CDS Antibiotic Susceptibility Test. The CDS. Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad Complutense Madrid. Available at: [Link]
-
Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scientific Research Publishing. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]
-
Limitations of the use of MTT assay for screening in drug discovery. Semantic Scholar. Available at: [Link]
-
MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. RJPT. Available at: [Link]
-
Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. PubMed. Available at: [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Does anyone know how to fix a microdilution broth assay with cloudy samples? ResearchGate. Available at: [Link]
-
Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. National Institutes of Health (NIH). Available at: [Link]
-
Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. MDPI. Available at: [Link]
-
Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli. National Institutes of Health (NIH). Available at: [Link]
-
General Overview of Phenolics from Plant to Laboratory, Good Antibacterials or Not. National Institutes of Health (NIH). Available at: [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ResearchGate. Available at: [Link]
-
Interaction with Polyphenols and Antibiotics. ResearchGate. Available at: [Link]
-
Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. National Institutes of Health (NIH). Available at: [Link]
-
Overview on Strategies and Assays for Antibiotic Discovery. MDPI. Available at: [Link]
-
Colorimetric paper bioassay for the detection of phenolic compounds. PubMed. Available at: [Link]
-
Synergistic Antibacterial Effects of Polyphenolic Compounds from Olive Mill Wastewater. National Institutes of Health (NIH). Available at: [Link]
-
Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure−Activity Relationship. ACS Publications. Available at: [Link]
-
Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models. National Institutes of Health (NIH). Available at: [Link]
-
Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. MDPI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Broth microdilution – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. American Society for Microbiology. Available at: [Link]
Sources
- 1. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journaljpri.com [journaljpri.com]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Overview of Phenolics from Plant to Laboratory, Good Antibacterials or Not - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. biochemjournal.com [biochemjournal.com]
- 15. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. microbeonline.com [microbeonline.com]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdb.apec.org [pdb.apec.org]
- 21. iipseries.org [iipseries.org]
- 22. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
addressing residual odor in synthesized 2-Methyl-4-tert-octylphenol
Welcome to the technical support center for the synthesis and purification of 2-Methyl-4-tert-octylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing residual odor in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical synthesis route for this compound?
A1: this compound is typically synthesized via a Friedel-Crafts alkylation reaction.[1][2][3] This involves reacting o-cresol with diisobutylene in the presence of an acid catalyst. Common catalysts for this type of reaction include strong Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts such as Amberlyst-15 resin.[4][5][6] The use of a solid acid catalyst like Amberlyst-15 is often preferred as it simplifies catalyst removal and minimizes waste streams.[4][7]
Q2: My synthesized this compound has a strong, unpleasant odor. What is the likely cause?
A2: The residual odor in your product is most likely due to the presence of unreacted starting materials or volatile byproducts from the synthesis. The primary culprits are typically:
-
Unreacted o-cresol: o-cresol has a characteristic phenolic, medicinal, or "coal-tar" like smell.[8][9][10][11]
-
Residual diisobutylene and its isomers: Diisobutylene has a petroleum-like odor.[12][13]
-
Low-boiling point fragmentation products: Side reactions can lead to the formation of smaller, more volatile organic compounds that contribute to the overall malodor.
Q3: Are there any other potential impurities that could be present in my product?
A3: Yes, besides the odor-causing volatile impurities, other potential non-volatile impurities can include:
-
Isomers of the desired product: Friedel-Crafts alkylation can sometimes lead to the formation of other isomers, such as 2-methyl-6-tert-octylphenol.
-
Dialkylated products: A second tert-octyl group can potentially add to the cresol ring, forming a dialkylated byproduct.
-
Polymerized diisobutylene: The acidic conditions can cause the diisobutylene to polymerize, leading to higher molecular weight impurities.
Troubleshooting Guide: Addressing Residual Odor
This section provides a systematic approach to identifying and removing the source of residual odor in your synthesized this compound.
Step 1: Identify the Source of the Odor
A crucial first step is to identify the chemical nature of the odor-causing impurities.
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds in a mixture.[2][14][15]
Sample Preparation for GC-MS Analysis:
-
Dissolve a small amount of your crude this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
If the concentration of volatile impurities is very low, consider a headspace analysis.
-
Inject the sample into the GC-MS system.
Data Interpretation:
-
Compare the resulting mass spectra of the impurity peaks with a library of known compounds (e.g., NIST mass spectral library) to identify unreacted o-cresol, diisobutylene isomers, and other potential byproducts.
-
The retention times of the peaks will give you an indication of their volatility.
Step 2: Purification of the Crude Product
Based on the identity and nature of the impurities, one or a combination of the following purification methods can be employed.
Method 1: Vacuum Distillation (for removal of volatile impurities)
Vacuum distillation is effective for separating compounds with different boiling points, especially for high-boiling and heat-sensitive compounds like phenols.[16][17] By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal degradation.
Experimental Protocol for Vacuum Distillation:
-
Setup: Assemble a vacuum distillation apparatus, ensuring all ground glass joints are properly greased to maintain a good vacuum. Use a Claisen adapter to minimize bumping.[16]
-
Initial Stripping: Before heating, apply a vacuum to the system to remove any very low-boiling solvents or impurities.
-
Fractional Distillation: Gradually heat the distillation flask.
-
Collect the initial fraction, which will contain the lower-boiling impurities such as residual diisobutylene and some o-cresol.
-
The main fraction containing the desired this compound will distill at a higher temperature.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
-
Post-distillation Analysis: Analyze a small sample of the purified product by GC-MS to confirm the removal of volatile impurities.
Method 2: Recrystallization (for removal of non-volatile impurities and isomers)
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[18][19]
Experimental Protocol for Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should:
-
Poorly dissolve the this compound at room temperature.
-
Readily dissolve the compound at an elevated temperature.
-
Either not dissolve the impurities at all or dissolve them very well even at low temperatures.
-
Recommended starting solvents to screen for this compound: Heptane, hexane, or a mixed solvent system like ethanol/water or toluene/hexane.[3][20][21]
-
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the activated carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Method 3: Activated Carbon Treatment (for targeted odor removal)
Activated carbon has a highly porous structure with a large surface area, making it an excellent adsorbent for a wide range of organic molecules, including those that cause odor.[22][23][24][25]
Experimental Protocol for Activated Carbon Treatment:
-
In Solution:
-
Dissolve the crude or partially purified this compound in a suitable organic solvent (e.g., toluene or ethanol) at room temperature or with gentle heating.
-
Add a small amount of powdered activated carbon (typically 1-5% by weight of the solute).
-
Stir the mixture for a period of time (e.g., 30-60 minutes).
-
Remove the activated carbon by filtration through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
-
As a Polishing Step:
-
A bed of granular activated carbon can be used to treat the vapor phase during distillation or to filter a solution of the product.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing residual odor.
Data Summary
| Impurity | Likely Source | Odor Profile | Recommended Removal Method |
| o-Cresol | Unreacted starting material | Phenolic, medicinal, "coal-tar" like[8][9][10][11] | Vacuum Distillation, Recrystallization |
| Diisobutylene | Unreacted starting material | Petroleum-like[12][13] | Vacuum Distillation |
| Isomeric Byproducts | Side reaction | Similar to the main product, may have subtle differences | Recrystallization |
Synthesis Pathway and Potential Byproducts
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol - Google Patents [patents.google.com]
- 8. Cresol - Wikipedia [en.wikipedia.org]
- 9. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scent.vn [scent.vn]
- 11. chemcess.com [chemcess.com]
- 12. DIISOBUTYLENE, ISOMERIC COMPOUNDS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. echemi.com [echemi.com]
- 14. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 15. Identification of Volatile and Semi-Volatile Compounds in Polymeric Coatings Used in Metal Cans by GC-MS and SPME - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 18. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 19. mt.com [mt.com]
- 20. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. alperen.com.tr [alperen.com.tr]
- 23. pdhacademy.com [pdhacademy.com]
- 24. heycarbons.com [heycarbons.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to the Stability Testing of 2-Methyl-4-tert-octylphenol
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for designing and troubleshooting stability studies for 2-Methyl-4-tert-octylphenol. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into experimental design and data interpretation.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a critical concern?
This compound (CAS No. 2219-84-3) is an alkylphenol, a class of organic compounds used in various industrial applications, including as an intermediate in the manufacturing of other chemicals.[1][2] Its molecular structure, featuring a phenolic hydroxyl group, makes it susceptible to degradation. For researchers and developers, understanding its stability is paramount for several reasons:
-
Purity and Potency: Degradation reduces the concentration of the active substance, potentially compromising experimental results or product efficacy.
-
Safety: Degradation products may have different toxicological profiles than the parent compound.
-
Regulatory Compliance: For pharmaceutical or regulated applications, stability data is a non-negotiable part of the product dossier, used to establish a retest period or shelf life.[3][4]
-
Process Optimization: Knowledge of stability helps in developing robust manufacturing processes and selecting appropriate packaging and storage conditions.[5]
Q2: What are the primary factors that can cause this compound to degrade?
The primary degradation pathways for this compound are driven by its chemical structure, particularly the electron-rich phenol ring. The main factors are:
-
Oxidation: Phenols are highly susceptible to oxidation.[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents, often leading to the formation of colored quinone-type compounds.
-
Light (Photodegradation): Exposure to UV or even visible light can provide the energy needed to initiate degradation reactions. Photostability testing is a specific requirement under ICH guidelines.[3][7]
-
Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation and other degradation pathways.[8]
Q3: What are the initial visual signs that my sample of this compound might be degrading?
The most common initial indicator of degradation, particularly oxidation, is a change in color . A pure sample that is typically a white or off-white solid may develop a yellow, pink, or brown tint over time. Other signs can include a change in odor or a decrease in solubility in a given solvent.
Q4: What are the standard regulatory guidelines I should follow for stability testing?
The globally recognized standards for stability testing are the International Council for Harmonisation (ICH) guidelines.[7] The key documents for a substance like this compound are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][7] This is the core guideline detailing long-term and accelerated testing conditions.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[7]
-
ICH Q1E: Evaluation of Stability Data.[3]
These guidelines provide a framework for generating data that is acceptable to regulatory authorities worldwide.[9]
Section 2: Designing and Executing Stability Studies
This section provides detailed protocols and workflows for conducting robust stability studies.
Q5: How do I design a comprehensive stability study for this compound?
A comprehensive study involves three key components: formal (long-term and accelerated) stability testing, forced degradation, and the development of a stability-indicating analytical method. The overall workflow is designed to systematically evaluate the molecule's intrinsic stability and its behavior under simulated storage conditions.
Caption: Workflow for a Comprehensive Stability Program.
For formal studies, samples should be stored under the conditions specified by ICH Q1A(R2).[10]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Table 1: Standard ICH Storage Conditions for Formal Stability Studies.[10] |
Q6: What is a forced degradation study and how do I perform one for this compound?
A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to accelerate its decomposition.[5] The primary goals are to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of your analytical method.[6][8] The target is to achieve 5-20% degradation of the parent compound; excessive degradation (>20%) can lead to secondary products that may not be relevant to real-world storage.[8]
Experimental Protocols:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). A control sample (stock solution diluted with the analysis mobile phase) should be analyzed alongside all stressed samples.[8]
-
Protocol 1: Oxidative Degradation
-
Rationale: Phenols are prone to oxidation, making this a critical stress condition.[6][8]
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the mixture at room temperature, protected from light, for 24 hours.
-
Analysis: At the desired time point, quench the reaction if necessary, dilute an aliquot with mobile phase, and analyze immediately.
-
-
Protocol 2: Acidic Hydrolysis
-
Rationale: To test stability in acidic conditions.
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubation: Store the mixture at 60°C for 24 hours.
-
Analysis: At the desired time point, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), dilute with mobile phase, and analyze.
-
-
Protocol 3: Alkaline Hydrolysis
-
Rationale: To test stability in basic conditions.
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubation: Store the mixture at 60°C for 24 hours.
-
Analysis: At the desired time point, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and analyze.
-
-
Protocol 4: Thermal Degradation
-
Rationale: To evaluate the effect of heat on the solid material.[8]
-
Procedure: Place a small amount (e.g., 10-20 mg) of solid this compound in a clear glass vial.
-
Incubation: Heat the vial in an oven at 80°C for 48 hours.
-
Analysis: After incubation, cool the sample, dissolve a precisely weighed amount in solvent, dilute appropriately, and analyze.
-
-
Protocol 5: Photostability
-
Rationale: To comply with ICH Q1B guidelines and assess light sensitivity.[7]
-
Procedure: Expose a sample of the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze both the light-exposed and dark control samples.
-
Q7: What is the best analytical method to monitor the stability of this compound?
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique. The goal is to develop a stability-indicating method , which is defined as a validated analytical procedure that can accurately and specifically measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
Recommended Starting HPLC-UV Method:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 min, hold for 5 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm and 280 nm |
Method Validation: The specificity of this method must be confirmed by analyzing the samples from the forced degradation study. The chromatograms should show baseline separation between the main this compound peak and all peaks generated under the stress conditions. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure at all time points.
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during stability testing.
Q8: My chromatogram shows many new, small peaks after stress testing. What do they mean?
These are likely degradation products. The primary goal of forced degradation is to generate these peaks to prove your method can separate them from the parent compound. If using a mass spectrometer (MS) detector, you can obtain mass-to-charge (m/z) ratios for these peaks to help elucidate their structures.
Q9: The mass balance in my stability study is less than 95%. What are the possible causes?
Mass balance is a critical indicator of a well-behaved stability study. It is calculated as: (% Assay of Parent + % Total Degradants). A value significantly below 100% (e.g., <95%) suggests a problem. Possible causes include:
-
Non-chromophoric degradants: Some degradation products may not absorb UV light at the wavelength you are monitoring. Try analyzing at a lower wavelength (e.g., 210 nm) or using a universal detector like a Charged Aerosol Detector (CAD) or MS.
-
Volatile degradants: The degradation products may be volatile and lost during sample preparation or analysis.
-
Precipitation: The parent compound or degradants may have precipitated out of solution. Ensure your sample remains fully dissolved.
-
Adsorption: The compound or its degradants may be adsorbing to the vial or container surface.
Q10: My sample turned yellow/brown upon storage. Is it still usable?
The color change is a strong indication of oxidative degradation. While the sample may still contain a high percentage of the parent compound, the presence of impurities (the colored degradants) makes it unsuitable for applications requiring high purity. You must quantify the level of impurities using a validated analytical method to make an informed decision.
Q11: I see no degradation under any forced degradation condition. What should I do?
If the compound is exceptionally stable, you may not see degradation under initial stress conditions. ICH guidelines suggest that if no degradation is observed, you should employ more aggressive conditions.[6] For example:
-
Increase the concentration of H₂O₂ (e.g., to 30%).[8]
-
Increase the temperature for thermal and hydrolytic studies (e.g., to 80°C or higher).
-
Extend the exposure time. It is important to document all conditions tested, as demonstrating high stability is a valid and valuable outcome.
Section 4: Potential Degradation Pathway
Understanding potential degradation pathways is key to interpreting stability data. For this compound, the most probable pathway under oxidative stress involves the phenolic hydroxyl group.
Caption: A plausible oxidative degradation pathway for a phenol.
The initial step is the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized but highly reactive. It can subsequently rearrange and react further to form quinone or quinone-methide structures, which are often highly colored and can potentially polymerize.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link][6]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link][5]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link][7]
-
Pharmaceutical Technology. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][8]
-
Slideshare. (2015). Ich guidelines for stability studies 1. Retrieved from [Link][9]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][10]
-
K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link][3]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][4]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2219-84-3 [chemicalbook.com]
- 3. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpp.com [ijrpp.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. onyxipca.com [onyxipca.com]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Analysis of 2-Methyl-4-tert-octylphenol and Other Phenolic Antimicrobials: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research and drug development, the exploration of novel and effective compounds is paramount. Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their antimicrobial properties. This guide provides a comparative study of 2-Methyl-4-tert-octylphenol and other prominent phenolic antimicrobials, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental methodologies used for their evaluation. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to provide a valuable perspective on its potential antimicrobial profile.
The Antimicrobial Mechanism of Phenolic Compounds: A Multi-pronged Attack
Phenolic compounds exert their antimicrobial effects through a multi-targeted mechanism, primarily centered on the disruption of the microbial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental events.[1][2]
Key Mechanistic Actions:
-
Membrane Permeabilization: Phenols disrupt the integrity of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Enzyme Inhibition: Many microbial enzymes, crucial for metabolic processes, are susceptible to denaturation by phenolic compounds. The interaction of phenols with proteins can disrupt their structure and function.
-
Disruption of Proton Motive Force: By interfering with the electrochemical gradient across the cell membrane, phenols can dissipate the proton motive force, which is essential for ATP synthesis and transport processes.
The precise efficacy of a phenolic compound is influenced by its chemical structure, including the nature and position of alkyl groups on the aromatic ring, which affects its lipophilicity and hydrogen-bond acidity.[1][2]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the phenolic compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells of the plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well of the microtiter plate, including the positive control wells (containing broth and bacteria but no antimicrobial). The negative control wells should contain only broth.
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure absorbance.
Conclusion and Future Directions
While direct comparative data for this compound remains scarce, the available information on structurally similar alkylphenols, such as 2,4-di-tert-butylphenol, suggests it likely possesses significant antimicrobial activity, particularly against Gram-positive bacteria. Its lipophilic nature, conferred by the tert-octyl group, is a key structural feature that likely drives its membrane-disruptive mechanism.
For researchers and drug development professionals, this guide underscores the need for further investigation into the antimicrobial spectrum and efficacy of this compound. Standardized MIC and MBC (Minimum Bactericidal Concentration) testing against a broad panel of clinically relevant microorganisms, including antibiotic-resistant strains, is a critical next step. Furthermore, mechanistic studies to elucidate its precise interactions with the bacterial cell membrane and other potential cellular targets will be invaluable in assessing its therapeutic potential. The continued exploration of phenolic compounds, informed by a strong understanding of their structure-activity relationships, holds promise for the discovery of new and effective antimicrobial agents.
References
-
ResearchGate. Anti-MRSA activity, mode of action and cytotoxicity of 2, 4-Di-tert-butylphenol produced by streptomyces sp. KB1. Available at: [Link]
-
MDPI. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Available at: [Link]
-
ResearchGate. MIC (mM) of EO components against E. coli and S. aureus from the published literature sources. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PMC. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. Available at: [Link]
-
Taylor & Francis Online. Thymol: Inhibitory Activity on Escherichia coli and Staphylococcus aureus Adhesion to Human Vaginal Cells. Available at: [Link]
-
Minnesota Department of Health. 4-tert-Octylphenol Toxicological Summary. Available at: [Link]
- Applied Microbiology and Biotechnology. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines.
-
NIH. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Available at: [Link]
-
PubMed. [Estimating the biological effect of detrimental substances on E. coli with flow microcalorimetry. III. Studies using m-cresol in glucose phosphate buffer]. Available at: [Link]
-
NIH. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Available at: [Link]
-
DTIC. Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. Available at: [Link]
- Google Patents. The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol.
-
MDPI. Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Available at: [Link]
-
MDPI. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Available at: [Link]
-
ResearchGate. Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Available at: [Link]
-
Frontiers. 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. Available at: [Link]
-
ResearchGate. Thymol: Inhibitory Activity on Escherichia coli and Staphylococcus aureus Adhesion to Human Vaginal Cells. Available at: [Link]
-
PubMed. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. Available at: [Link]
-
Frontiers. 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence. Available at: [Link]
-
NIH. Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone. Available at: [Link]
-
The Good Scents Company. 4-(tert-octyl) phenol. Available at: [Link]
-
MDPI. Identification of a Small Molecule Compound Active against Antibiotic-Tolerant Staphylococcus aureus by Boosting ATP Synthesis. Available at: [Link]
-
NIH. Towards Green Strategies of Food Security: Antibacterial Synergy of Essential Oils from Thymus vulgaris and Syzygium aromaticum to Inhibit Escherichia coli and Staphylococcus aureus Pathogenic Food Isolates. Available at: [Link]
-
MDPI. Inhibitory Effect of Thymol on Tympanostomy Tube Biofilms of Methicillin-Resistant Staphylococcus aureus and Ciprofloxacin-Resistant Pseudomonas aeruginosa. Available at: [Link]
-
ResearchGate. The growth reduction of E. coli and S. aureus treated with free thymol... Available at: [Link]
-
ESSLAB. This compound. Available at: [Link]
-
MDPI. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Available at: [Link]
-
PubMed. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. Available at: [Link]
-
Wikipedia. Ginkgo biloba. Available at: [Link]
-
PLOS ONE. Eugenol: A Phyto-Compound Effective against Methicillin-Resistant and Methicillin-Sensitive Staphylococcus aureus Clinical Strain Biofilms. Available at: [Link]
Sources
A Comparative Guide to the Antibacterial Efficacy of 2-Methyl-4-tert-octylphenol and Chlorothymol
This guide provides a comprehensive framework for the comparative evaluation of the antibacterial activities of two phenolic compounds: 2-Methyl-4-tert-octylphenol and Chlorothymol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts. Instead, it establishes a robust experimental blueprint to generate high-quality, comparable data, enabling informed decisions in the selection and application of these antimicrobial agents. While extensive data exists for the well-established antiseptic, chlorothymol, this guide proposes a systematic investigation to characterize and compare the lesser-known this compound, a compound of interest due to its structural similarity to other bioactive phenols.
Introduction to the Contenders: A Tale of Two Phenols
Phenolic compounds represent a cornerstone of antimicrobial research, their efficacy intrinsically linked to their chemical structure.[1][2][3] This guide focuses on two such molecules, each with distinct characteristics that warrant a head-to-head comparison.
Chlorothymol , a chlorinated derivative of thymol, is a well-documented antiseptic with a long history of use in oral hygiene products and topical disinfectants.[4][5] Its potent, broad-spectrum antimicrobial action is a key attribute.[4]
This compound , an alkylphenol, presents an intriguing subject for investigation. While its use in antibacterial applications is noted, detailed public data on its spectrum of activity and mechanism of action are not as readily available.[6] Its significant lipophilicity, suggested by its bulky tert-octyl group, may confer distinct interactions with the bacterial cell envelope.[7]
This comparative guide will, therefore, serve as a detailed roadmap for elucidating the antibacterial profile of this compound and benchmarking it against the established efficacy of chlorothymol.
Physicochemical Properties: The Blueprint for Activity
A molecule's physical and chemical properties are fundamental determinants of its biological activity. The table below summarizes key properties of our two compounds of interest, offering clues to their potential antibacterial behavior.
| Property | This compound | Chlorothymol |
| Chemical Structure | ||
| Molecular Formula | C15H24O[7] | C10H13ClO[8] |
| Molecular Weight | 220.35 g/mol [7] | 184.66 g/mol [8] |
| Appearance | - (Information not widely available) | Solid, crystalline powder[8][9] |
| Solubility | - (Likely soluble in organic solvents) | Soluble in ethanol[8][10] |
| Melting Point | - | 60-62 °C[8] |
| Boiling Point | 304.8 °C (Predicted)[11] | 259-263 °C[8] |
| LogP (Octanol/Water) | 5.3 (Computed)[7] | 3.9 (Computed)[12] |
Note: The higher LogP value of this compound suggests greater lipophilicity compared to chlorothymol, which may influence its interaction with bacterial membranes.
Proposed Experimental Framework for Comparative Analysis
To objectively compare the antibacterial activities of this compound and chlorothymol, a multi-tiered experimental approach is proposed. This framework is designed to provide a comprehensive understanding of their efficacy and mechanisms of action.
Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)
The initial and most critical step is to quantify the potency of each compound against a panel of clinically relevant bacteria. This includes representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms.
This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[3][12][13]
-
Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB). Dissolve this compound and chlorothymol in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of concentrations.[12] Include a growth control (no compound) and a sterility control (no bacteria).
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (turbidity).[3]
Caption: Workflow for MIC determination via broth microdilution.
Following the MIC assay, the MBC is determined to ascertain whether the compounds are bacteriostatic (inhibit growth) or bactericidal (kill bacteria).[5][8]
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto nutrient agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[8]
Elucidating the Mechanism of Action: Membrane Integrity Assays
Based on the known mechanism of phenolic compounds, it is hypothesized that both this compound and chlorothymol exert their antibacterial effects by disrupting the bacterial cell membrane.[4] The following assays are proposed to investigate this.
This assay is particularly relevant for Gram-negative bacteria and assesses the ability of the compounds to disrupt the outer membrane, allowing the uptake of the hydrophobic dye, crystal violet.
-
Bacterial Preparation: Grow E. coli to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Assay Setup: In a 96-well plate, add the bacterial suspension to each well. Add the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Crystal Violet Addition: Add a solution of crystal violet to each well.
-
Measurement: After a short incubation period, centrifuge the plate to pellet the bacteria. Transfer the supernatant to a new plate and measure the absorbance at 590 nm. A decrease in the absorbance of the supernatant indicates increased uptake of crystal violet by the permeabilized cells.[14]
Disruption of the cytoplasmic membrane will lead to the leakage of intracellular components such as proteins and nucleic acids.
-
Treatment of Bacteria: Treat bacterial suspensions (S. aureus and E. coli) with the test compounds at MIC and supra-MIC concentrations for a defined period.
-
Separation: Centrifuge the suspensions to pellet the bacteria.
-
Quantification of Leaked Contents:
-
Nucleic Acids: Measure the absorbance of the supernatant at 260 nm.
-
Proteins: Quantify the protein content in the supernatant using a standard method like the Bradford assay.[15]
-
-
Analysis: An increase in the absorbance at 260 nm or in protein concentration in the supernatant of treated samples compared to untreated controls indicates membrane damage.
Caption: Proposed workflow for investigating the mechanism of action.
Visualization of Cellular Damage: Electron Microscopy
To visually confirm the membrane-disrupting effects of the compounds, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable tools.
-
Treatment: Treat bacterial cells with the test compounds at their respective MICs.
-
Fixation: Fix the bacterial cells with a suitable fixative, such as glutaraldehyde, to preserve their structure.[7][10][16]
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.[10][16]
-
Drying and Coating (for SEM): Critical-point dry the samples and coat them with a thin layer of gold or platinum.[9][10]
-
Sectioning (for TEM): Embed the fixed cells in resin and cut ultra-thin sections.[7]
-
Imaging: Examine the prepared samples under SEM to observe surface morphology changes and under TEM to visualize internal structural damage.
Expected Outcomes and Data Interpretation
This proposed study will generate a comprehensive dataset allowing for a robust comparison of the two phenolic compounds.
Comparative Data Summary Table (Hypothetical)
| Parameter | This compound | Chlorothymol |
| MIC vs. S. aureus (µg/mL) | [Experimental Value] | [Experimental Value] |
| MIC vs. E. coli (µg/mL) | [Experimental Value] | [Experimental Value] |
| MBC vs. S. aureus (µg/mL) | [Experimental Value] | [Experimental Value] |
| MBC vs. E. coli (µg/mL) | [Experimental Value] | [Experimental Value] |
| MBC/MIC Ratio (S. aureus) | [Calculated Value] | [Calculated Value] |
| MBC/MIC Ratio (E. coli) | [Calculated Value] | [Calculated Value] |
| Outer Membrane Permeabilization | [Qualitative/Quantitative Result] | [Qualitative/Quantitative Result] |
| Cytoplasmic Content Leakage | [Qualitative/Quantitative Result] | [Qualitative/Quantitative Result] |
| SEM/TEM Observations | [Description of Morphological Changes] | [Description of Morphological Changes] |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8] The membrane permeability and leakage assays will provide quantitative data on the extent of membrane damage, while electron microscopy will offer qualitative visual evidence to support these findings.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to compare the antibacterial activities of this compound and chlorothymol. By following these detailed experimental protocols, researchers can generate reliable and comparable data on the potency and mechanism of action of these two compounds. This information is critical for the development of new antimicrobial formulations and for advancing our understanding of the structure-activity relationships of phenolic compounds. The proposed framework ensures a self-validating system of inquiry, grounded in established methodologies, that will yield authoritative and trustworthy results for the scientific community.
References
-
Zeelab Pharmacy. Chlorothymol – Uses, Benefits, Side Effects And Medicines. [Link]
-
ChemBK. Chlorothymol. (2024-04-09). [Link]
-
Drug Today Medical Times. Chlorothymol - Uses, Dosage, Side Effects, and Precautions. [Link]
-
ACS Publications. Comparison of the Concentrations of Phenolic Compounds in Olive Oils and Other Plant Oils: Correlation with Antimicrobial Activity. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (PDF) Antibacterial activity of phenolics compounds against pathogenic bacteria. [Link]
-
NIH National Center for Biotechnology Information. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC. [Link]
-
PubChem. This compound. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
ResearchGate. Measurement of cell permeability detected via a crystal violet assay... [Link]
-
NIH National Center for Biotechnology Information. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens. PMC. [Link]
-
AWS. Conventional Scanning Electron Microscopy of Bacteria. [Link]
-
University of Calgary. Specimen Preparation Guidelines. [Link]
-
NIH National Center for Biotechnology Information. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm. PMC. [Link]
-
ResearchGate. Preparation of bacteria for Scanning Electron Microscope and common reagents preparation protocols. [Link]
-
PubChem. Chlorothymol. [Link]
-
The Good Scents Company. chlorothymol. [Link]
-
AOS Products. CHLOROTHYMOL, Bulk Manufacturer in India. (2021-08-17). [Link]
-
Chemdad. This compound. [Link]
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. bmglabtech.com [bmglabtech.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Transmission Electron Microscopic Study of Antibiotic Action on Klebsiella pneumoniae Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specimen Preparation Guidelines | MIF | Microscopy and Imaging Facility | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
A Comparative Guide to the Validated Quantification of 2-Methyl-4-tert-octylphenol by HPLC
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-4-tert-octylphenol against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental intricacies and validation parameters essential for robust and reliable quantification, grounded in established scientific principles and regulatory guidelines.
Introduction: The Analytical Imperative for this compound
This compound is an alkylphenol of significant interest due to its prevalence as a degradation product of alkylphenol ethoxylates, a class of non-ionic surfactants widely used in industrial and consumer products. Its potential as an endocrine-disrupting chemical necessitates accurate and precise quantification in various matrices, from environmental samples to pharmaceutical formulations. The choice of analytical methodology is paramount to generating reliable data that can inform safety assessments and regulatory decisions. This guide focuses on a validated HPLC method, offering a detailed protocol and a comparative analysis against other common techniques.
The Workhorse of Phenolic Analysis: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains a cornerstone of analytical chemistry due to its robustness, cost-effectiveness, and wide applicability. For the quantification of this compound, a reversed-phase HPLC method offers excellent separation and detection capabilities.
Rationale for Methodological Choices
The selection of each parameter in the HPLC method is a deliberate choice aimed at optimizing the separation and quantification of the analyte.
-
Stationary Phase (Column): A C18 column is the preferred choice for the separation of moderately non-polar compounds like this compound. The C18 stationary phase provides a hydrophobic environment that interacts with the analyte, allowing for its retention and separation from other matrix components. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.[1]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed to ensure efficient separation. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its varying concentration allows for the elution of compounds with a range of polarities. The use of a gradient, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, ensures that both polar and non-polar impurities are effectively separated from the analyte of interest.
-
Detection Wavelength: this compound exhibits a chromophore that absorbs UV light. The optimal detection wavelength is determined by acquiring the UV spectrum of the analyte. A wavelength of 225 nm is often chosen as it provides a good balance of sensitivity and selectivity for this class of compounds.[2]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard for a 4.6 mm internal diameter column, providing a reasonable analysis time without generating excessive backpressure. Maintaining a constant column temperature, for instance, at 30°C, is crucial for ensuring the reproducibility of retention times.
Experimental Workflow: HPLC Quantification
The following diagram illustrates the typical workflow for the quantification of this compound using HPLC.
Caption: Workflow for HPLC quantification of this compound.
Step-by-Step Experimental Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 to 50 µg/mL.
-
-
Sample Preparation:
-
The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For solid samples, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary to isolate the analyte.[2]
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak area of this compound in both the standards and samples.
-
Use the calibration curve to calculate the concentration of this compound in the samples.
-
Method Validation: Ensuring Scientific Integrity
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[3] The validation parameters discussed below are based on the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10][11]
| Validation Parameter | Acceptance Criteria | Typical Performance of the HPLC-UV Method |
| Specificity/Selectivity | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.[8][12] | No interfering peaks at the retention time of this compound from blank matrix or potential impurities. |
| Linearity | A linear relationship between the concentration and the analytical response. Correlation coefficient (r²) ≥ 0.995. | r² > 0.999 over a concentration range of 0.1 - 50 µg/mL. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[12] Typically expressed as percent recovery. | 98.0% - 102.0% recovery in spiked matrix samples at three different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] Expressed as Relative Standard Deviation (%RSD). | Repeatability (intra-day precision): %RSD < 2.0%. Intermediate precision (inter-day precision): %RSD < 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.05 µg/mL (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] | 0.15 µg/mL (Signal-to-Noise ratio of 10:1). |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[8] | No significant change in results with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Alternative Analytical Techniques: A Comparative Overview
While HPLC-UV is a robust and widely used technique, other methods offer distinct advantages, particularly in terms of sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, a derivatization step is often required to increase their volatility and improve chromatographic performance.[13][14][15][16]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative information and structural identification.
-
Advantages: High selectivity and sensitivity, providing definitive identification of the analyte.
-
Disadvantages: Requires derivatization, which can add complexity and potential for error to the sample preparation process. Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique has become the gold standard for trace-level quantification in complex matrices.[17][18][19][20][21]
-
Principle: The analyte is separated by HPLC and then ionized. The precursor ion is selected in the first mass spectrometer, fragmented, and the resulting product ions are detected in the second mass spectrometer. This multiple reaction monitoring (MRM) provides exceptional selectivity.
-
Advantages: Extremely high sensitivity and selectivity, often allowing for the direct analysis of complex samples with minimal cleanup. Does not typically require derivatization for phenolic compounds.
-
Disadvantages: Higher initial instrument cost and operational complexity compared to HPLC-UV.
Head-to-Head Comparison: Selecting the Right Tool for the Job
The choice of analytical technique depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and budgetary constraints.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Very High | Excellent |
| Sample Throughput | High | Moderate | High (with online SPE)[18][19] |
| Cost (Instrument) | Low | Moderate | High |
| Cost (Operational) | Low | Moderate | High |
| Sample Preparation | Moderate | Often requires derivatization | Minimal to moderate |
| Robustness | High | High | Moderate |
| Ease of Use | High | Moderate | Moderate |
Decision-Making Workflow for Method Selection
The following diagram provides a simplified decision-making tree for selecting the appropriate analytical method for this compound quantification.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated HPLC-UV method presented in this guide offers a reliable and cost-effective solution for the routine quantification of this compound. Its robustness and ease of use make it an excellent choice for quality control laboratories and research settings where high sensitivity is not the primary concern. For applications requiring ultra-trace level detection or analysis in highly complex matrices, LC-MS/MS emerges as the superior technique, albeit with a higher initial investment. GC-MS provides a viable alternative, particularly when definitive structural confirmation is required and the sample matrix is amenable to gas chromatography. Ultimately, the selection of the most appropriate analytical method should be a strategic decision based on a thorough evaluation of the analytical requirements, available resources, and the intended application of the data.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. Science of The Total Environment, 378(1-2), 124–129. [Link]
-
Chen, M., Wang, H., & Zeng, Q. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(43), 6762–6768. [Link]
-
Abdullah, M. P., Ramli, N. A., & Yaccob, N. S. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 24(1), 105-117. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Hamelin, G., Charest-Tardif, G., Krishnan, K., Cyr, D. G., Charbonneau, M., Devine, P. J., ... & Tardif, R. (2008). Determination of p-tert-octylphenol in blood and tissues by gas chromatography coupled with mass spectrometry. Journal of analytical toxicology, 32(4), 303-309. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
MDPI. (2021). Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
Fisher Scientific. This compound (>90%), TRC 250 mg. [Link]
-
Foods. (2021). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. [Link]
-
Molecules. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]
-
Environmental Monitoring and Assessment. (2012). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. [Link]
-
Journal of Analytical Toxicology. (2008). Determination of p-tert-Octylphenol in Blood and Tissues by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
MAC-MOD Analytical. Environmental Phenols by LC-MS-MS. [Link]
-
PubChem. This compound. [Link]
-
MethodsX. (2016). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. actascientific.com [actascientific.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. epa.gov [epa.gov]
- 17. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. mac-mod.com [mac-mod.com]
Navigating Analytical Challenges: A Guide to the Cross-Reactivity of Alkylphenol Isomers in Common Assay Platforms
Introduction: The Analytical Imperative for Specificity in Alkylphenol Analysis
Alkylphenols, a class of synthetic organic compounds, are widely used in the production of alkylphenol ethoxylates, which are common non-ionic surfactants. Their degradation in the environment leads to the formation of persistent alkylphenols, such as 4-nonylphenol and 4-tert-octylphenol, which are known endocrine-disrupting chemicals (EDCs) with estrogenic effects.[1][2] The accurate quantification of these compounds in environmental and biological matrices is paramount for assessing exposure and understanding their toxicological impact. However, the structural diversity of alkylphenols, which often exist as complex mixtures of isomers, presents a significant analytical challenge.[3]
This guide focuses on a specific, yet illustrative, example of this challenge: the cross-reactivity of 2-Methyl-4-tert-octylphenol in assays designed for other, more commonly regulated, alkylphenols like 4-tert-octylphenol. We will delve into the mechanistic basis of cross-reactivity in both immunoassays and chromatographic techniques, provide a comparative analysis of available data, and offer detailed protocols for researchers to validate the specificity of their own analytical methods.
The Molecular Basis of Cross-Reactivity: A Tale of Two Assay Types
The potential for a structurally related but distinct compound to generate a signal in an assay intended for a specific analyte is a critical consideration in analytical chemistry. This phenomenon, broadly termed "cross-reactivity," manifests differently in immunoassays and chromatographic methods, rooted in the fundamental principles of each technique.
Immunoassays: The Lock and Key, and the Nearly-Right Key
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific binding interaction between an antibody and its target antigen.[4] The specificity of this interaction is determined by the complementary shapes and chemical properties of the antibody's binding site (paratope) and the antigen's determinant (epitope).
However, antibodies raised against a specific alkylphenol, such as 4-tert-octylphenol, may also recognize and bind to other structurally similar molecules, like this compound. This is because the addition of a methyl group in the ortho position may not significantly alter the overall shape and electronic configuration of the molecule to prevent it from fitting into the antibody's binding site, albeit likely with a lower affinity. The degree of this cross-reactivity is a critical parameter for the validation of any immunoassay.
Chromatographic Methods: The Race to the Detector
In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), the concept of cross-reactivity is more nuanced. Here, the primary concern is the ability of the method to physically separate structurally similar isomers and to differentiate them based on their mass-to-charge ratio (m/z).
Co-elution is the chromatographic equivalent of cross-reactivity. If this compound and 4-tert-octylphenol are not sufficiently resolved by the chromatographic column, they will elute at the same or very similar retention times, leading to a composite signal and an overestimation of the target analyte.
Isobaric Interference in mass spectrometry occurs when two different compounds have the same nominal mass. Since this compound and 4-tert-octylphenol are isomers, they have the same molecular weight and will be indistinguishable by low-resolution mass spectrometry. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) is often required to differentiate them based on their unique fragmentation patterns.[2]
Comparative Analysis of Cross-Reactivity Data
The following table summarizes the cross-reactivity of various alkylphenols in a competitive ELISA designed for 4-tert-octylphenol. The cross-reactivity is calculated as the ratio of the IC50 (concentration causing 50% inhibition) of 4-tert-octylphenol to the IC50 of the tested compound, multiplied by 100.
| Compound | Structure | % Cross-Reactivity |
| 4-tert-Octylphenol | Target Analyte | 100 |
| 2-tert-Octylphenol | Isomer | 15.4 |
| 2,4-di-tert-Octylphenol | Related Compound | 3.8 |
| 4-n-Octylphenol | Isomer | 1.9 |
| 4-Nonylphenol | Related Compound | < 0.1 |
| Bisphenol A | Structurally Dissimilar | < 0.1 |
Data adapted from a study on the development of an ELISA for p-tert-octylphenol.
Interpretation of the Data:
-
The position of the alkyl group significantly impacts antibody recognition. The ortho-substituted isomer, 2-tert-octylphenol , shows a notable cross-reactivity of 15.4%, indicating that the antibody has a considerable affinity for this compound. This suggests that an assay for 4-tert-octylphenol could yield falsely elevated results in the presence of 2-tert-octylphenol.
-
The presence of a second alkyl group, as in 2,4-di-tert-octylphenol , further reduces the cross-reactivity to 3.8%.
-
The linear isomer, 4-n-octylphenol , exhibits very low cross-reactivity (1.9%), highlighting the antibody's preference for the branched tert-octyl group.
-
Longer alkyl chains, such as in 4-nonylphenol , and structurally different phenols like Bisphenol A , show negligible cross-reactivity.
Given that this compound shares the para-tert-octyl group with the target analyte and has a methyl group in the ortho position, it is reasonable to hypothesize that its cross-reactivity would be in a similar range to that of 2-tert-octylphenol.
Experimental Protocol for Assessing Cross-Reactivity in a Competitive ELISA
To ensure the trustworthiness of analytical data, it is imperative for researchers to validate their assays for specificity. The following is a detailed protocol for assessing the cross-reactivity of a compound in a competitive ELISA format.
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen-protein conjugate for coating
-
Primary antibody specific for the target alkylphenol
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Target alkylphenol standard
-
Potential cross-reacting compounds (e.g., this compound)
-
Multichannel pipette and plate reader
Procedure:
-
Coating: Dilute the antigen-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target alkylphenol standard and the potential cross-reacting compounds in assay buffer.
-
In separate tubes, pre-incubate the diluted standards or cross-reactants with the primary antibody for 30 minutes.
-
Add 100 µL of these mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target analyte and the cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100
Strategies to Mitigate Cross-Reactivity and Interference
When cross-reactivity or interference is identified, several strategies can be employed to improve the accuracy of the analytical results:
-
For Immunoassays:
-
Develop More Specific Antibodies: The design of the immunizing hapten is crucial for generating highly specific antibodies. Haptens that expose unique structural features of the target analyte are more likely to produce selective antibodies.
-
Use of Monoclonal Antibodies: Monoclonal antibodies, which recognize a single epitope, can offer higher specificity compared to polyclonal antibodies.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the cross-reacting substance to a level below the detection limit of the assay, while keeping the target analyte within the quantifiable range.
-
-
For Chromatographic Methods:
-
Optimize Chromatographic Conditions: Modifying the mobile phase composition, gradient profile, column temperature, or flow rate can improve the separation of isomeric compounds.
-
Use of High-Resolution Columns: Employing columns with smaller particle sizes or longer lengths can enhance the resolving power of the chromatographic system.
-
Tandem Mass Spectrometry (MS/MS): By selecting unique precursor-product ion transitions for each isomer, MS/MS can differentiate between co-eluting compounds.[4]
-
Derivatization: Chemical derivatization of the alkylphenols prior to GC-MS analysis can alter their chromatographic behavior and fragmentation patterns, potentially improving separation and specificity.
-
Conclusion: A Call for Rigorous Method Validation
The potential for cross-reactivity of this compound and other isomers in assays for regulated alkylphenols underscores the critical importance of rigorous method validation. While immunoassays offer high-throughput and cost-effective screening, their susceptibility to cross-reactivity necessitates careful characterization. Chromatographic methods, particularly GC-MS/MS and LC-MS/MS, provide a higher degree of specificity and are invaluable for confirmatory analysis.
Ultimately, the choice of analytical method should be guided by the specific research question, the required level of sensitivity and specificity, and a thorough understanding of the potential interferences in the sample matrix. By employing the principles and protocols outlined in this guide, researchers can navigate the complexities of alkylphenol analysis and generate data with the highest degree of scientific integrity.
References
- Katıa, A., et al. (2011). Development of an Enzyme-Linked Immunosorbent Assay for the Determination of p-tert-Octylphenol in Water and Wine Samples. Journal of Agricultural and Food Chemistry, 59(15), 8141–8147.
- Guenther, K., et al. (2002). Endocrine-disrupting nonylphenols are ubiquitous in food. Environmental Science & Technology, 36(8), 1676-1680.
- Hao, C., et al. (2005). Separation and detection of alkylphenol isomers by liquid chromatography-electrospray ionization tandem mass spectrometry.
- Boitsov, S., et al. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
- Zahid, B., et al. (2020). Extraction of 4-octylphenol and 4-nonylphenol in river water using solid-phase extraction and high-performance liquid chromatography. Malaysian Journal of Analytical Sciences, 24(1), 104-117.
-
Agilent Technologies. (n.d.). Determination of Alkylphenols and Alkylphenol Mono- and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Minnesota Department of Health. (2023). 4-tert-Octylphenol Toxicological Summary. Retrieved from [Link]
- Loos, R., et al. (2007).
- Rice, C. P., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
Sources
- 1. 4-(tert-octyl) phenol, 140-66-9 [thegoodscentscompany.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Simultaneous Quantification of Bisphenol-A and 4-Tert-Octylphenol in the Live Aquaculture Feed Artemia franciscana and in Its Culture Medium Using HPLC-DAD | MDPI [mdpi.com]
A Researcher's Guide to Comparing the Efficacy of 2-Methyl-4-tert-octylphenol Derivatives Against Wild-Type and Resistant Bacteria
In the escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. Phenolic compounds, long recognized for their antimicrobial properties, represent a promising scaffold for the development of new drugs. Among these, 2-Methyl-4-tert-octylphenol and its derivatives are of particular interest due to their potential for broad-spectrum activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the efficacy of novel this compound derivatives against both wild-type and drug-resistant bacterial strains.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating investigation. We will delve into the synthesis of derivatives, methodologies for antimicrobial susceptibility testing, the underlying mechanisms of action, and the multifaceted nature of bacterial resistance.
Introduction: The Promise of this compound Derivatives
Phenolic compounds exert their antimicrobial effects through various mechanisms, primarily by disrupting the bacterial cell membrane's integrity, leading to increased permeability and eventual cell lysis. They can also interfere with crucial metabolic pathways by inhibiting key enzymes. The core structure of this compound, with its hydroxyl group and alkyl substituents, provides a versatile platform for chemical modification. By synthesizing a library of derivatives with varied functional groups, researchers can explore the structure-activity relationships (SAR) that govern their potency and spectrum of activity. The lipophilicity and steric properties of these derivatives are key factors influencing their ability to penetrate bacterial cell walls and interact with their targets.
Synthesis of this compound Derivatives
The journey to evaluating novel antibacterial agents begins with their synthesis. A strategic approach to generating a library of this compound derivatives is crucial for a comprehensive SAR study. Modifications can be introduced at various positions on the phenol ring or the alkyl side chains. For instance, the synthesis of 2-cumyl-4-tert-octylphenol involves the alkylation of tert-octylphenol with alpha-methyl styrene using a strongly-acidic cation exchange resin as a catalyst. This method is environmentally friendly as the catalyst can be easily recovered by filtration.
Caption: A generalized workflow for the synthesis and initial screening of this compound derivatives.
Comparative Efficacy Evaluation: Wild-Type vs. Resistant Bacteria
A critical aspect of this investigation is the direct comparison of the efficacy of the synthesized derivatives against both susceptible (wild-type) and resistant bacterial strains. This dual approach provides invaluable insights into whether the novel compounds can overcome existing resistance mechanisms.
Selection of Bacterial Strains
A representative panel of clinically relevant bacteria should be selected, including both Gram-positive and Gram-negative organisms. It is essential to include well-characterized wild-type strains and their resistant counterparts.
Table 1: Recommended Bacterial Strains for Comparative Efficacy Testing
| Gram Stain | Species | Wild-Type Strain | Resistant Strain(s) | Resistance Mechanism(s) |
| Gram-positive | Staphylococcus aureus | ATCC 25923 (MSSA) | ATCC 43300 (MRSA) | PBP2a expression (mecA gene) |
| Enterococcus faecalis | ATCC 29212 | VRE strains | Altered peptidoglycan precursors | |
| Gram-negative | Escherichia coli | ATCC 25922 | ESBL-producing strains | β-lactamase production |
| Pseudomonas aeruginosa | PAO1 | Multi-drug resistant strains | Efflux pumps, AmpC β-lactamase |
Antimicrobial Susceptibility Testing
Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be employed to determine the Minimum Inhibitory Concentration (MIC) of each derivative.[1][2] The broth microdilution method is a quantitative and reproducible technique for this purpose.
Table 2: Hypothetical MIC Data for this compound Derivatives (µg/mL)
| Derivative | S. aureus (Wild-Type) | S. aureus (MRSA) | E. coli (Wild-Type) | E. coli (ESBL) | P. aeruginosa (Wild-Type) | P. aeruginosa (MDR) |
| Parent Compound | 16 | 32 | 64 | >128 | 128 | >256 |
| Derivative A | 8 | 8 | 32 | 32 | 64 | 64 |
| Derivative B | 4 | 8 | 16 | 32 | 32 | 64 |
| Derivative C | 32 | 64 | 128 | >128 | >256 | >256 |
| Vancomycin | 1 | 1 | - | - | - | - |
| Ciprofloxacin | 0.5 | 16 | 0.015 | 32 | 0.25 | 16 |
This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.
Unraveling the Mechanisms of Action and Resistance
Understanding how these derivatives kill bacteria and how bacteria, in turn, evade their effects is paramount for rational drug design.
Mechanism of Action of Phenolic Compounds
As previously mentioned, the primary mode of action for phenolic compounds is the disruption of the bacterial cell membrane. This can be investigated through various assays:
-
Membrane Permeability Assays: Using fluorescent probes like propidium iodide to visualize membrane damage.
-
Electron Microscopy: To observe morphological changes in the bacterial cells upon treatment.
-
Enzyme Inhibition Assays: To determine if the derivatives inhibit specific bacterial enzymes essential for survival.
Bacterial Resistance to Phenolic Compounds
Bacteria can develop resistance to phenolic compounds through several mechanisms:
-
Alteration of the Cell Membrane: Changes in the lipid composition of the cell membrane can reduce the compound's ability to intercalate and disrupt its structure.
-
Efflux Pumps: Bacteria can actively pump the antimicrobial agent out of the cell before it reaches its target.
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix, which can limit the penetration of antimicrobial agents.
Caption: Key mechanisms of action and resistance related to phenolic antibacterial agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed and standardized protocols are essential.
Protocol for Broth Microdilution MIC Assay
This protocol is adapted from the CLSI guidelines.[2]
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Compound Dilutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate Plates: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Synthesis of a Representative Derivative (Illustrative)
Synthesis of 2-cumyl-4-tert-octylphenol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-octylphenol and a strongly-acidic cation exchange resin (e.g., Amberlyst 15).
-
Heating: Heat the mixture to 120-130°C with stirring.
-
Addition of Reactant: Slowly add α-methylstyrene dropwise to the reaction mixture over a period of 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired 2-cumyl-4-tert-octylphenol.
Conclusion and Future Directions
The systematic evaluation of this compound derivatives against both wild-type and resistant bacteria is a crucial step in the development of new antimicrobial agents. By combining chemical synthesis, standardized microbiological assays, and mechanistic studies, researchers can identify lead compounds with potent activity and a favorable resistance profile. The data generated from such a comprehensive comparison will be instrumental in guiding the optimization of these promising phenolic compounds into clinically viable drugs to combat the growing threat of antimicrobial resistance. Future work should focus on in vivo efficacy studies and toxicological profiling of the most promising derivatives.
References
- Clinical and Laboratory Standards Institute. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. 13th ed. CLSI, 2018.
- Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI, 2018.
Sources
A Comparative Guide to the In Vitro Cytotoxicity of 2-Methyl-4-tert-octylphenol on Mammalian Cell Lines
Introduction
In the realm of toxicology and drug development, understanding the cytotoxic potential of chemical compounds is of paramount importance. This guide provides an in-depth evaluation of the in vitro cytotoxicity of 2-Methyl-4-tert-octylphenol, a member of the alkylphenol family. Alkylphenols are commonly used in the manufacturing of various consumer products, leading to their widespread presence in the environment and raising concerns about their potential impact on human health[1]. This document will delve into the mechanistic underpinnings of this compound-induced cell death, present comparative cytotoxicity data across various mammalian cell lines, and provide detailed protocols for key cytotoxicity assays. For the purpose of this guide, we will be referencing data for the closely related isomer 4-tert-octylphenol (4-t-OP), which is often used interchangeably in toxicological studies. The specific compound this guide focuses on is this compound (CAS No. 2219-84-3), a phenol derivative with a methyl group at position 2 and a tert-octyl group at position 4[2].
Mechanistic Insights into this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are not merely a result of non-specific cellular damage but are orchestrated through a series of specific molecular events, primarily culminating in apoptosis, or programmed cell death. The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, appears to be the central mechanism.
Oxidative Stress: The Initial Trigger
A growing body of evidence suggests that exposure to 4-tert-octylphenol can induce the generation of reactive oxygen species (ROS) within cells[3]. This state of oxidative stress disrupts the delicate redox balance of the cell, leading to damage of cellular components such as lipids, proteins, and DNA. This oxidative damage is a key initiating event that triggers the downstream apoptotic signaling cascade. In studies on HepG2 cells, an increase in catalase (CAT) activity and alterations in superoxide dismutase (SOD) levels were observed following 4-tert-octylphenol exposure, indicating a cellular response to oxidative stress[4].
The Mitochondrial Pathway of Apoptosis
The mitochondria are central to the execution of the intrinsic apoptotic pathway. Following the initial insult of oxidative stress, a critical event is the permeabilization of the outer mitochondrial membrane. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Role of the Bcl-2 Family: The Bcl-2 family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions dictates the cell's fate. Studies have shown that exposure to 4-tert-octylphenol can modulate the expression of these proteins. For instance, a decrease in the expression of the anti-apoptotic protein Bcl-xL has been observed, which would shift the balance in favor of apoptosis[5]. This dysregulation is a critical step, as it allows for the activation and oligomerization of pro-apoptotic proteins like Bax and Bak at the mitochondrial outer membrane.
-
Cytochrome c Release and Apoptosome Formation: The formation of pores by activated Bax and Bak leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a wheel-like complex known as the apoptosome.
-
Caspase Activation Cascade: The apoptosome serves as an activation platform for pro-caspase-9. Activated caspase-9 then initiates a downstream caspase cascade by cleaving and activating effector caspases, most notably caspase-3. Activated caspase-3 is the primary executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies[4].
The proposed signaling pathway for this compound-induced apoptosis is illustrated in the diagram below.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Comparative Cytotoxicity Data
The cytotoxic potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. The IC50 value is a critical parameter for comparing the cytotoxicity of a compound across different cell lines and against other substances.
Comparison across Mammalian Cell Lines
Studies on 4-tert-octylphenol have revealed varying degrees of sensitivity across different human cell lines, highlighting the importance of cell-type-specific responses in toxicological assessments.
| Cell Line | Tissue of Origin | IC50 (µM) for 4-tert-octylphenol (24h exposure) | Reference |
| HaCat | Skin (Keratinocyte) | 38.4 (± 2.1) | [4] |
| MRC5 | Lung (Fibroblast) | 48.2 (± 3.5) | [4] |
| HEK-293 | Kidney (Epithelial) | 55.1 (± 4.2) | [4] |
| HepG2 | Liver (Hepatocellular Carcinoma) | 75.8 (± 5.3) | [4] |
| Caco-2 | Colon (Epithelial) | >100 | [4] |
Data presented as mean ± standard error.
These data indicate that skin cells (HaCat) are the most sensitive to the cytotoxic effects of 4-tert-octylphenol, while intestinal cells (Caco-2) are the most resistant. This differential sensitivity may be attributed to variations in metabolic pathways, membrane composition, and cellular defense mechanisms among the different cell types.
Comparison with Other Phenolic Compounds
To provide a broader context for the cytotoxicity of this compound, it is useful to compare its effects with other well-known phenolic compounds, such as 4-nonylphenol and Bisphenol A (BPA).
| Compound | Cell Line | IC50 (µM) (24h exposure) | Reference |
| 4-tert-octylphenol | HepG2 | 75.8 (± 5.3) | [4] |
| 4-nonylphenol | HepG2 | 78.2 (± 6.1) | [4] |
| Bisphenol A | HepG2 | ~273 (623.30 µg/mL) | [6] |
| 4-tert-octylphenol | HaCat | 38.4 (± 2.1) | [4] |
| 4-nonylphenol | HaCat | 55.2 (± 4.7) | [4] |
| Bisphenol A | MCF-7 | 45 | [7] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.
From the available data, 4-tert-octylphenol and 4-nonylphenol exhibit comparable cytotoxicity in HepG2 cells. In HaCat cells, 4-tert-octylphenol appears to be more potent than 4-nonylphenol[4]. When compared to Bisphenol A, 4-tert-octylphenol demonstrates significantly higher cytotoxicity in HepG2 cells.
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of cytotoxicity relies on robust and well-validated in vitro assays. The choice of assay depends on the specific cellular process being interrogated. Here, we provide detailed protocols for three commonly used cytotoxicity assays.
Caption: A generalized workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. The amount of dye retained by the cells is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C and 5% CO2.
-
Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS or a formaldehyde-calcium chloride solution) to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate for 10 minutes on a shaker to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.
Conclusion
The in vitro cytotoxicity of this compound on mammalian cell lines is a multifaceted process primarily driven by the induction of apoptosis through the intrinsic mitochondrial pathway. The initiation of this cascade appears to be linked to the generation of oxidative stress. The cytotoxic potency of this compound varies depending on the cell type, with epithelial cells of the skin showing higher sensitivity. When compared to other environmental phenols, 4-tert-octylphenol demonstrates a cytotoxic potential that is comparable to or, in some cases, greater than that of 4-nonylphenol and significantly higher than that of Bisphenol A in certain cell lines.
The experimental protocols provided in this guide offer robust and reliable methods for assessing the cytotoxic effects of this compound and other compounds. A thorough understanding of the mechanisms of cytotoxicity and the application of standardized in vitro assays are crucial for the accurate risk assessment of environmental chemicals and for the development of safer alternatives in various industrial applications.
References
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. National Institutes of Health. [Link]
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]
-
The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
-
Original Article Effects of 4-tert-octylphenol on the kidney and the liver of the adult male albino rat. ResearchGate. [Link]
-
ROS generation in MCF-7 cells treated with BPA and 4-CP. ResearchGate. [Link]
-
Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. MDPI. [Link]
-
BH3-only proteins in apoptosis and beyond: an overview. National Institutes of Health. [Link]
-
Prepubertal exposure to 4-tert-octylphenol induces apoptosis of testicular germ cells in adult rat. PubMed. [Link]
-
Anti-apoptotic BH3-only proteins inhibit Bak-dependent apoptosis. bioRxiv. [Link]
-
Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prepubertal exposure to 4-tert-octylphenol induces apoptosis of testicular germ cells in adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [dergi.fabad.org.tr]
A Comparative Analysis of 2-Methyl-4-tert-octylphenol and Commercially Available Antiseptics: An In-Depth Guide for Researchers
In the ever-evolving landscape of antimicrobial agents, the demand for novel, effective, and safe antiseptics is a constant driver of research and development. This guide provides a comprehensive comparison of 2-Methyl-4-tert-octylphenol, a substituted phenolic compound, with a range of commercially available antiseptics. Designed for researchers, scientists, and drug development professionals, this document delves into the known antimicrobial properties, proposes mechanisms of action, and outlines the rigorous experimental methodologies required for a definitive comparative assessment.
Introduction to this compound and Commercial Antiseptics
This compound is a phenolic compound characterized by a methyl group and a bulky tert-octyl group attached to the phenol ring.[1][2][3] While its primary applications have been in industrial processes, its structural similarity to other phenolic compounds with known antimicrobial activity suggests its potential as an antiseptic agent.[4] Phenolic compounds, in general, exert their antimicrobial effects through various mechanisms, including the disruption of cell walls and membranes, denaturation of proteins, and inhibition of essential enzymes.[5]
For the purpose of this comparison, we will evaluate this compound against a selection of widely used commercial antiseptics, each with a distinct active ingredient and mechanism of action:
-
Chlorhexidine: A biguanide that disrupts bacterial cell membranes.
-
Povidone-iodine: An iodophor that releases free iodine, a potent oxidizing agent that damages microbial cellular components.
-
Benzalkonium Chloride: A quaternary ammonium compound that disrupts cell membranes.
-
Isopropyl Alcohol: An alcohol that denatures proteins.
-
Chloroxylenol: A halogenated phenol that disrupts microbial cell walls and inactivates enzymes.
Proposed Antimicrobial Profile of this compound
Direct and extensive public data on the antimicrobial efficacy of this compound is limited. However, significant insights can be drawn from studies on structurally similar compounds, such as 2,4-di-tert-butylphenol. Research has demonstrated that 2,4-di-tert-butylphenol exhibits notable antifungal and antibacterial properties.[4][6][7][8]
Studies have shown its efficacy against the opportunistic fungus Candida albicans, where it not only exhibits fungicidal action but also inhibits the formation of biofilms, a critical factor in persistent infections.[6] Furthermore, 2,4-di-tert-butylphenol has demonstrated activity against other fungi such as Aspergillus niger and Fusarium oxysporum.[7] Its antibacterial activity has been noted against Cutibacterium acnes, the bacterium associated with acne, with a minimum inhibitory concentration (MIC) of 16 µg/mL.[8] The proposed mechanism for these phenolic compounds involves the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death.[5]
Comparative Efficacy: A Data-Driven Overview
| Antiseptic Agent | Active Ingredient | Mechanism of Action | Reported Efficacy (Exemplary) |
| This compound (inferred) | This compound | Disruption of cell membrane | Antifungal against C. albicans, A. niger, F. oxysporum. Antibacterial against C. acnes (MIC 16 µg/mL for 2,4-di-tert-butylphenol).[6][7][8] |
| Commercial Antiseptic A | Chlorhexidine Gluconate | Disruption of cell membrane | Broad-spectrum bactericidal activity. |
| Commercial Antiseptic B | Povidone-Iodine | Oxidation of cellular components | Broad-spectrum activity against bacteria, viruses, fungi, and spores. |
| Commercial Antiseptic C | Benzalkonium Chloride | Disruption of cell membrane | Primarily effective against Gram-positive bacteria. |
| Commercial Antiseptic D | Isopropyl Alcohol | Denaturation of proteins | Rapidly bactericidal against vegetative bacteria. |
| Commercial Antiseptic E | Chloroxylenol | Disruption of cell wall and enzyme inactivation | Broad-spectrum activity against bacteria. |
Experimental Design for a Definitive Comparative Study
To move beyond inference and establish a direct comparison, a rigorous experimental protocol is essential. The following outlines a standardized approach based on internationally recognized methods.
Experimental Workflow
Caption: Experimental workflow for comparative antiseptic efficacy testing.
Detailed Methodologies
1. Microorganism Selection and Preparation:
-
Bacterial Strains: Staphylococcus aureus (ATCC 6538) as a representative Gram-positive bacterium and Pseudomonas aeruginosa (ATCC 15442) as a representative Gram-negative bacterium.
-
Fungal Strain: Candida albicans (ATCC 10231) as a representative yeast.
-
Culture Conditions: Bacteria are to be cultured in Tryptic Soy Broth (TSB) and fungi in Sabouraud Dextrose Broth (SDB) at 35-37°C for 18-24 hours to achieve a stationary phase culture.
2. Antiseptic Solution Preparation:
-
Solutions of this compound and commercial antiseptics will be prepared in sterile distilled water or another appropriate solvent to achieve a range of concentrations for testing.
3. Suspension Time-Kill Test (Adapted from ASTM E2315):
-
A standardized inoculum of the test microorganism is added to a predetermined volume of the antiseptic solution.
-
At specified time points (e.g., 15 seconds, 30 seconds, 1 minute, 5 minutes), an aliquot of the mixture is transferred to a neutralizing broth to stop the antimicrobial action.
-
The neutralized sample is serially diluted and plated on appropriate agar plates (Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Plates are incubated, and the number of colony-forming units (CFUs) is counted.
4. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Two-fold serial dilutions of each antiseptic are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.
Proposed Mechanism of Action of this compound
Based on the general understanding of phenolic compounds, the antimicrobial action of this compound is likely multifaceted. The lipophilic nature of the tert-octyl group would facilitate its partitioning into the lipid-rich cell membranes of microorganisms.
Caption: Proposed mechanism of action for this compound.
This interaction is hypothesized to disrupt the membrane's structural integrity and functionality, leading to increased permeability and the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Furthermore, the phenolic hydroxyl group can interact with and denature key cellular proteins and enzymes, further contributing to cell death.
Safety and Toxicological Profile
It is imperative to consider the safety profile of any potential antiseptic. This compound is classified as causing skin irritation and serious eye damage.[1] Toxicological studies on the related compound, 4-tert-octylphenol, have been conducted to assess its broader health effects.[9][10][11][12][13] A thorough evaluation of the dermal and systemic toxicity of this compound is a critical step in its development as a safe and effective antiseptic.
Conclusion and Future Directions
While direct comparative data is not yet available, the structural characteristics of this compound and the known antimicrobial activity of similar phenolic compounds suggest its potential as a valuable antiseptic agent. Its inferred broad-spectrum activity, particularly against fungi and biofilm-forming organisms, warrants further investigation.
The experimental framework outlined in this guide provides a clear path for a rigorous and direct comparison of this compound with currently marketed antiseptics. Such studies are essential to fully elucidate its efficacy, spectrum of activity, and potential advantages. For researchers and drug development professionals, this compound represents a promising candidate for further exploration in the ongoing search for novel antimicrobial solutions.
References
-
Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans. PubMed. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. National Institutes of Health. [Link]
-
Antifungal efficacy of octylgallate and 4-isopropyl-3-methylphenol for control of Aspergillus. ResearchGate. [Link]
-
This compound | C15H24O | CID 75206. PubChem. [Link]
-
This compound. ESSLAB. [Link]
-
Activity of 2,4-Di-tert-butylphenol produced by a strain of Streptomyces mutabilis isolated from a Saharan soil against Candida albicans and other pathogenic fungi. ResearchGate. [Link]
-
2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. PubMed. [Link]
-
This compound (C15H24O). PubChemLite. [Link]
-
This compound Two Chongqing Chemdad Co. Chemdad. [Link]
-
Octylphenols: Human health tier II assessment. Australian Department of Health. [Link]
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. National Institutes of Health. [Link]
-
Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. MDPI. [Link]
-
4-tert-Octylphenol Toxicological Summary. Minnesota Department of Health. [Link]
-
The Association between 4-Tertiary-Octylphenol, Apoptotic Microparticles, and Carotid Intima-Media Thickness in a Young Taiwanese Population. National Institutes of Health. [Link]
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]
-
4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. [Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C15H24O) [pubchemlite.lcsb.uni.lu]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.state.mn.us [health.state.mn.us]
- 12. The Association between 4-Tertiary-Octylphenol, Apoptotic Microparticles, and Carotid Intima-Media Thickness in a Young Taiwanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Bioactivity of Alkylphenols: A Comparative Guide to 2-Methyl-4-tert-octylphenol and Its Surrogates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Mapping the Uncharted Territory of 2-Methyl-4-tert-octylphenol
In the vast landscape of phenolic compounds, this compound remains a molecule with a sparse biological activity profile in peer-reviewed literature. This guide, therefore, embarks on a comparative analysis by leveraging data from its well-characterized structural isomers and related compounds: 4-tert-octylphenol (OP) and 2,4-di-tert-butylphenol (2,4-DTBP) . By examining the established biological activities of these surrogates, we can infer potential functionalities of this compound and provide a robust framework for its future investigation. This guide will delve into the endocrine-disrupting, antimicrobial, and antioxidant properties of these related phenols, presenting comparative data and detailed experimental protocols to empower researchers in their quest to characterize this lesser-known molecule.
Section 1: Endocrine-Disrupting Activity – The Estrogenic Potential of the Octylphenol Backbone
The endocrine-disrupting capability of alkylphenols is a significant area of research, with 4-tert-octylphenol being a prominent example.[1] These compounds can mimic natural hormones, thereby interfering with the endocrine system.[2] The estrogenic activity of 4-tert-octylphenol has been well-documented and serves as a crucial reference point for predicting the potential hormonal activity of this compound.[3]
Comparative Estrogenic and Antiandrogenic Activity
Studies have shown that 4-tert-octylphenol exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ).[4][5] Its potency is often compared to that of other known xenoestrogens like bisphenol A (BPA) and nonylphenol. Furthermore, some of these compounds, including 4-tert-octylphenol, have demonstrated antiandrogenic properties, meaning they can interfere with the action of male hormones.[4][5]
| Compound | Biological Activity | Assay System | Potency/Effect | Reference |
| 4-tert-octylphenol | Estrogenic (ERα & ERβ agonist) | Reporter Cell Lines | Stronger than Bisphenol-A and 4,4' biphenol | [4] |
| Antiandrogenic | Reporter Cell Lines | IC50 ~ 5 µM | [4] | |
| Estrogenic | Rat Uterotrophic Assay | Significant uterotrophic effect | [6] | |
| Bisphenol A (BPA) | Estrogenic (ERα & ERβ agonist) | Reporter Cell Lines | Weaker than 4-tert-octylphenol | [4] |
| Antiandrogenic | Reporter Cell Lines | IC50 ~ 5 µM | [4] | |
| 4-n-Nonylphenol | Estrogenic (ER agonist) | In vitro assays | Similar affinity to ER as 4-tert-octylphenol | [6][7] |
| Antiandrogenic | In vitro assays | Demonstrated antiandrogenic activity | [7] |
Mechanism of Estrogen Receptor-Mediated Endocrine Disruption
Estrogenic compounds like 4-tert-octylphenol typically exert their effects by binding to estrogen receptors (ERα and ERβ) within cells. This binding triggers a cascade of molecular events that mimic the action of the natural hormone, estradiol. The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to a physiological response.
Experimental Protocol: Yeast Estrogen Screen (YES) Assay
The YES assay is a widely used in vitro method to assess the estrogenic activity of compounds.[8][9] It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) linked to an estrogen response element.[9]
1. Preparation of Yeast Inoculum:
-
Aseptically transfer a single colony of the recombinant S. cerevisiae into a sterile growth medium.
-
Incubate at 30°C with shaking (e.g., 150 rpm) for 24-48 hours until the culture reaches the logarithmic growth phase.[10]
2. Preparation of Assay Plate:
-
Prepare serial dilutions of the test compound (e.g., this compound), a positive control (e.g., 17β-estradiol), and a negative control (solvent vehicle) in a 96-well microtiter plate.[10]
3. Inoculation and Incubation:
-
Prepare the assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).[11]
-
Seed the assay medium with the prepared yeast culture to a specific cell density.
-
Add the seeded assay medium to each well of the microtiter plate containing the test compounds and controls.
-
Seal the plate and incubate at 30-34°C for 48-72 hours.[10][11]
4. Measurement and Data Analysis:
-
After incubation, measure the absorbance of each well at a specific wavelength (e.g., 570 nm for the red product of CPRG cleavage).[11]
-
The intensity of the color change is proportional to the estrogenic activity of the compound.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response) for the test compound and compare it to the positive control.
Section 2: Antimicrobial Activity – A Potential Defense Mechanism
Phenolic compounds are well-known for their antimicrobial properties. 2,4-di-tert-butylphenol, in particular, has been isolated from various natural sources and has demonstrated significant activity against a range of microorganisms.[12][13] This suggests that this compound may also possess antimicrobial capabilities.
Comparative Antimicrobial Efficacy
The antimicrobial activity of phenolic compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4-di-tert-butylphenol | Staphylococcus aureus | 0.78 - 62.5 | [14] |
| Escherichia coli | 50 | [14] | |
| Pseudomonas aeruginosa | >1024 (synergistic with ampicillin) | [14][15] | |
| Cutibacterium acnes | 16 | [16] | |
| Aspergillus niger | Complete inhibition at 2 mg/25 mL (disc diffusion) | [13] | |
| Fusarium oxysporum | Complete inhibition at 2 mg/25 mL (disc diffusion) | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[17][18][19]
1. Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).[20]
-
Create a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth).[21]
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the assay wells.[19]
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.[21]
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Section 3: Antioxidant Activity – Scavenging Free Radicals
Phenolic compounds are excellent antioxidants due to the ability of their hydroxyl group to donate a hydrogen atom to stabilize free radicals.[22] The antioxidant capacity of 2,4-di-tert-butylphenol has been investigated, providing a basis for comparison for this compound.[23][24]
Comparative Antioxidant Capacity
The antioxidant activity of a compound is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 (µg/mL) | Standard Reference (IC50) | Reference |
| 2,4-di-tert-butylphenol | DPPH Radical Scavenging | 60 | Ascorbic Acid: ~5 µg/mL | [23][25] |
| ABTS Radical Scavenging | 17 | Trolox: ~3 µg/mL | [23][25] | |
| Metal Chelating | 20 | - | [23] | |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 23 - 202.35 | - | [25] |
Qualitative assessments suggest that the antioxidant activity of Butylated Hydroxytoluene (BHT) is approximately twice as great as that of 2,4-DTBP.[22][26]
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[27][28]
1. Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution has a deep violet color.[29]
-
Prepare a series of concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[27]
2. Reaction and Incubation:
-
In a 96-well plate or cuvettes, add a specific volume of each concentration of the test and standard solutions.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.[27]
3. Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.
-
The scavenging of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.[30]
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently lacking, this guide provides a comprehensive comparative framework based on its close structural relatives, 4-tert-octylphenol and 2,4-di-tert-butylphenol. The evidence presented strongly suggests that this compound warrants investigation for its potential endocrine-disrupting, antimicrobial, and antioxidant properties.
The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate these activities. Future studies should focus on:
-
Directly assessing the estrogenic and antiandrogenic activity of this compound using the YES assay and cell-based reporter gene assays to compare its potency against 4-tert-octylphenol and other known endocrine disruptors.
-
Determining the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum.
-
Quantifying the antioxidant capacity of this compound through DPPH, ABTS, and other relevant assays to compare its efficacy with standard antioxidants like BHT and Trolox.
By undertaking these investigations, the scientific community can fill the existing knowledge gap and fully elucidate the biological activity profile of this compound, paving the way for its potential applications or necessary risk assessments.
References
-
Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. (n.d.). ThaiScience. Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo. Retrieved from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]
-
2.7. In Vitro Recombinant Yeast Estrogen Screen (YES). (n.d.). Bio-protocol. Retrieved from [Link]
-
Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. (n.d.). PubMed. Retrieved from [Link]
-
The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. (n.d.). ResearchGate. Retrieved from [Link]
-
A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021, October 14). Vinati Organics. Retrieved from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. (n.d.). Frontiers. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
Antioxidant Assays. (n.d.). ResearchGate. Retrieved from [Link]
-
Distribution and antimicrobial activity of 2,4-Di-Tert-Butylphenol 2,4-DTBP identified in pellets (a), tomato leaves (b), and fermentation product of P. citrinum (c) with GC-MS analysis. d–g Inhibition activity of 2,4-DTBP against A. lecanii (d), B. bassiana (e), B. cinerea (f), and P. syringae (g). Plates containing only corresponding microbes as a control (left) vs. plates with both microbes and antimicrobial compounds (right). Control paper disks contained only DMSO. (n.d.). ResearchGate. Retrieved from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). MDPI. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. (n.d.). Retrieved from [Link]
-
Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. (n.d.). PubMed. Retrieved from [Link]
-
4-Tert-Octylphenol (CAS 140-66-9). (2018, November 9). Vermont Department of Health. Retrieved from [Link]
-
Antioxidant Assay: The DPPH Method. (n.d.). Retrieved from [Link]
-
4-tert-Octylphenol Toxicological Summary. (2023, November). Minnesota Department of Health. Retrieved from [Link]
-
Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis. (2024, November 13). National Center for Biotechnology Information. Retrieved from [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved from [Link]
-
Yeast Estrogen and Androgen Screens. (n.d.). Ecotox Centre. Retrieved from [Link]
-
Effects of crosstalk between steroid hormones mediated thyroid hormone in zebrafish exposed to 4-tert-octylphenol: Estrogenic and anti-androgenic effects. (2024, June 1). PubMed. Retrieved from [Link]
-
2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens. (2025, June 10). National Center for Biotechnology Information. Retrieved from [Link]
-
XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection of Endocrine Disruptive Chemicals. (n.d.). Xenometrix. Retrieved from [Link]
-
XenoScreen XL YES short protocol. (2018, May 23). Xenometrix. Retrieved from [Link]
-
Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. (n.d.). Toxicological Sciences | Oxford Academic. Retrieved from [Link]
-
Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthvermont.gov [healthvermont.gov]
- 3. health.state.mn.us [health.state.mn.us]
- 4. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of crosstalk between steroid hormones mediated thyroid hormone in zebrafish exposed to 4-tert-octylphenol: Estrogenic and anti-androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 10. ftb.com.hr [ftb.com.hr]
- 11. xenometrix.ch [xenometrix.ch]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 16. Identification of 2,4-Di-tert-Butylphenol as an Antimicrobial Agent Against Cutibacterium acnes Bacteria from Rwandan Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbeonline.com [microbeonline.com]
- 18. protocols.io [protocols.io]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 23. thaiscience.info [thaiscience.info]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 28. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 29. researchgate.net [researchgate.net]
- 30. louis.uah.edu [louis.uah.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-tert-octylphenol
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends far beyond the bench. 2-Methyl-4-tert-octylphenol, a member of the alkylphenol family, is a valuable intermediate in various manufacturing processes. However, its hazardous characteristics necessitate a rigorous and well-documented disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management in your facility.
Hazard Assessment and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound is not a benign substance; it presents significant health and environmental hazards that dictate its handling and disposal requirements.
1.1 GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear and concise summary of the chemical's dangers. The primary hazards are summarized below.
| Hazard Class | GHS Code | Description | Citation |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
| Long-term Aquatic Hazard | H410 / H413 | Very toxic to aquatic life with long-lasting effects. | [1][2][4][5] |
The high aquatic toxicity is of particular concern. Alkylphenols as a class are known endocrine disruptors in aquatic organisms and can be very persistent in the environment.[6] This property is the primary driver for prohibiting its disposal via the sewer system and mandating controlled destruction.[5][7]
1.2 Required Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of this compound, a robust PPE protocol is non-negotiable. The causality is clear: we must prevent all routes of exposure—dermal, ocular, and inhalation.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield. | Protects against splashes and the fine dust of the solid compound, which can cause serious, irreversible eye damage.[3][8] |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., PVC, butyl rubber). | Protects against skin irritation and potential chemical burns.[8] Nitrile gloves are suitable for incidental contact only; for handling waste or cleaning spills, a glove with a longer breakthrough time is required.[8] |
| Body Protection | Chemical-resistant lab coat and a PVC apron. | Prevents contamination of personal clothing and protects against splashes.[8] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[5][9] |
1.3 Emergency First Aid Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing. Seek immediate medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Call 911 for immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. All forms of this compound waste must be treated as hazardous waste.[11] Mixing this waste with non-hazardous materials is a compliance violation and increases disposal costs. The following decision tree provides a logical framework for segregating waste at the point of generation.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for the most common waste scenarios.
3.1 Protocol for Unused/Expired Solid Chemical
-
Preparation: Work within a certified chemical fume hood. Don the required PPE as detailed in Table 2.
-
Container Selection: Obtain a designated hazardous waste container that is compatible with phenolic compounds (e.g., a high-density polyethylene (HDPE) pail). The container must be clean, in good condition, and have a secure, leak-proof lid.[12]
-
Transfer: Carefully transfer the original chemical container's contents into the designated hazardous waste container. If the original container is intact and properly sealed, it may be permissible to place it directly into a larger, secure overpack container.[12]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosive, Environmental Hazard, Irritant).
-
Closure and Storage: Securely close the container. Store it in a designated satellite accumulation area away from incompatible materials.[8]
3.2 Protocol for Contaminated Solid Waste (Labware)
-
Collection: At the point of generation, place all contaminated items (e.g., gloves, weigh boats, pipette tips, paper towels) into a designated, clearly labeled container. A heavy-duty plastic bag within a rigid, closable container is recommended.[10][11]
-
Segregation: Do not mix this waste with general lab trash, biohazardous waste, or sharps.[10]
-
Container Management: Once the container is full (not exceeding 90% capacity), securely seal it.[12]
-
Labeling: Label the outer container with "Hazardous Waste," "Solid Debris Contaminated with this compound," and relevant hazard information.
-
Storage: Move the sealed container to the satellite accumulation area for pickup.
3.3 Protocol for Small Spill Decontamination and Disposal
-
Control and Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab. Eliminate all ignition sources.[13]
-
PPE: Don the full PPE ensemble listed in Table 2, including respiratory protection if necessary.
-
Containment: For the solid powder, gently cover it with a dry absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7][11] Do NOT use water.
-
Collection: Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[8][13]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), working from the outside in. Place all cleaning materials into the same hazardous waste container.
-
Disposal: Seal, label, and store the container as described in Protocol 3.2.
Final Disposal Pathway: A Controlled Workflow
The ultimate goal is the environmentally sound destruction of the hazardous waste. Under no circumstances should this chemical be landfilled or discharged into the sewer system.[5][7] The standard and accepted disposal method is high-temperature incineration.
The overall workflow is managed in partnership with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste contractor.
Caption: End-to-end hazardous waste disposal workflow.
The most common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This process ensures the complete destruction of the hazardous compound, converting it into less harmful components like carbon dioxide and water, while scrubbing any toxic gases from the exhaust. Adherence to EPA and local regulations for waste transportation and disposal is mandatory.[14]
By implementing this structured and informed disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Organisation for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for Phenol, 4-(1,1,3,3-tetramethylbutyl)-.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.[Link]
-
LANXESS. Safety Data Sheet: OCTYLPHENOL PT.[Link]
-
ResearchGate. How can I dispose phenol?[Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
-
University of York, Department of Biology. Disposal of Individual (non-solvent) Hazardous Chemical.[Link]
-
Wageningen University & Research. Chemical study on alkylphenols.[Link]
-
Australian Government Department of Health. Octylphenols: Human health tier II assessment.[Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure.[Link]
-
GreenSpec. Toxic Chemistry: Alkylphenols.[Link]
-
Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.[Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Method 32: Phenol and Cresol.[Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]
-
ResearchGate. Phenolic compound structures of priority pollutants (US EPA).[Link]
Sources
- 1. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. hpc-standards.com [hpc-standards.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. greenspec.co.uk [greenspec.co.uk]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. ethz.ch [ethz.ch]
- 13. chempak.net [chempak.net]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-tert-octylphenol
In the landscape of chemical research and drug development, the safe handling of every compound is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with 2-Methyl-4-tert-octylphenol. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical. This chemical, a member of the alkylphenol family, presents significant hazards that necessitate a robust safety protocol to protect researchers and ensure the integrity of their work.
Understanding the Risks: The "Why" Behind the "What"
This compound, and its close isomers like 4-tert-octylphenol, are classified as hazardous substances.[1] A thorough understanding of its hazard profile is the foundation of an effective PPE strategy.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is known to:
-
Cause serious skin irritation and, with prolonged contact, potentially severe burns.[1][2][3][4][5][6]
-
Pose a high risk of serious eye damage upon contact.[1][2][3][4][5][6]
-
May cause respiratory irritation if inhaled as a dust or mist.[2]
-
Be very toxic to aquatic life, with long-lasting effects, making proper disposal and containment critical.[2][3][4][5][7]
The primary routes of occupational exposure are through skin contact and absorption. While it doesn't readily form a vapor at room temperature, any operation that could generate dust or aerosols, such as heating or vigorous mixing, significantly increases the risk of inhalation.[8] It is crucial to recognize that initial skin contact may cause numbness or tingling, potentially delaying the recognition of exposure.[8]
Hazard Summary Table
| Hazard | GHS Classification | Key Considerations |
| Skin Corrosion/Irritation | Skin Irritant, Category 2 | Can cause severe irritation and chemical burns.[1][2][3][4][5][6] Absorption through the skin can lead to systemic toxicity.[1][8] |
| Serious Eye Damage/Irritation | Eye Damage, Category 1 | Can cause serious, potentially irreversible eye damage.[1][2][3][4][5][6] |
| Respiratory Irritation | STOT SE 3 | Inhalation of dust or aerosols may irritate the respiratory tract.[2] |
| Aquatic Hazard | Acute & Chronic, Category 1 | Very toxic to aquatic life with long-lasting effects.[3][4][5] Spills must be contained and disposed of as hazardous waste.[1][7] |
The Core of Protection: A Multi-Layered PPE Approach
A comprehensive PPE strategy for this compound is not a one-size-fits-all solution. The selection of appropriate PPE is contingent on the specific task, the quantity of the substance being handled, and the potential for exposure. The following sections detail the essential PPE components and the rationale for their use.
Step-by-Step PPE Selection and Donning Protocol
-
Engineering Controls First : Before any handling, ensure you are working in a well-ventilated area. For handling powders or creating solutions, a chemical fume hood is mandatory.[8] Emergency eyewash stations and safety showers must be accessible within 10 seconds of the work area.[8]
-
Body Protection : A clean, buttoned lab coat should be the minimum body protection.[1] For tasks with a higher risk of splashing, a PVC or butyl rubber apron provides an additional layer of defense.[1][8]
-
Hand Protection : The choice of gloves is critical. Not all standard laboratory gloves offer adequate protection. For short-term handling of dilute solutions, thicker neoprene gloves (>0.3 mm) may be acceptable.[8] For handling the pure compound or for prolonged contact, butyl rubber, Viton, Barrier®, or Silver Shield® gloves are recommended due to their longer breakthrough times.[8][9] Always double-check the manufacturer's glove compatibility data. Contaminated gloves must be replaced immediately.
-
Eye and Face Protection : Chemical splash goggles are mandatory.[1] A full face shield should be worn over the goggles whenever there is a significant risk of splashing.[1][10]
-
Respiratory Protection : Under normal conditions in a properly functioning fume hood, respiratory protection is not typically required. However, if dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95, R95, or P95) is necessary.[11]
Visualizing PPE Selection: A Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
Safe handling of this compound extends beyond the correct use of PPE. A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential.
Safe Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is clean, in good condition, and readily available. Designate a specific area for handling this chemical, and ensure it is clean and uncluttered.
-
Weighing and Transfer : When weighing the solid, use a spatula and weigh paper within a fume hood to minimize dust generation. If transferring a solution, use a funnel to prevent drips and splashes.
-
During the Experiment : Keep all containers of this compound tightly sealed when not in use. Avoid heating the substance unless absolutely necessary and only within a fume hood.
-
After Handling : Thoroughly wash hands and forearms with soap and water after removing gloves.[3] Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate the risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your supervisor and safety officer.[10]
-
Assess the Spill : From a safe distance, assess the size and nature of the spill. Do not attempt to clean up a large spill without proper training and equipment.
-
Don Appropriate PPE : For small spills, don the appropriate PPE, which may include respiratory protection and more robust gloves.[10]
-
Contain and Clean : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[12] For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill before scooping it into a designated waste container.[9] DO NOT wash spills into the sewer system.[9]
-
Decontaminate : Once the bulk of the spill is removed, decontaminate the area with a suitable cleaning agent.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1]
-
Waste Collection : Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] This may involve arranging for a licensed disposal company to collect the waste.[5][7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12]
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a deep-seated culture of safety. This guide provides the foundational knowledge and practical steps to mitigate the risks associated with this compound. By understanding the "why" behind each safety precaution, researchers can move beyond rote compliance and cultivate an environment where safety is an integral part of the scientific process.
References
-
This compound | C15H24O | CID 75206 - PubChem . National Center for Biotechnology Information. [Link]
-
REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]
-
Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
4-tert-OCTYLPHENOL FOR SYNTHESIS - Loba Chemie . Loba Chemie Pvt. Ltd. [Link]
-
4-Tert-octylphenol | C14H22O | CID 8814 - PubChem . National Center for Biotechnology Information. [Link]
-
PHENOL | Occupational Safety and Health Administration - OSHA . U.S. Department of Labor. [Link]
-
Phenol - NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]
-
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety . University of California, Berkeley. [Link]
-
Precautions for the operation of p-tert-butyl phenol and p-tert-octylphenol . Shandong Chengtai Chemical Co., Ltd. [Link]
-
Octylphenols: Human health tier II assessment . Australian Government Department of Health. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C15H24O | CID 75206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. nj.gov [nj.gov]
- 10. chempak.net [chempak.net]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 12. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
